Ethyl glucoside
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-12H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUFTYLVLQZQNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C(C(C(O1)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30285-48-4 | |
| Record name | Ethyl D-glucoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.542 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Ethyl Glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl glucoside (C8H16O6) is an O-glycosyl compound, specifically a glycoside in which a glucose sugar group is bonded to an ethyl group via an O-glycosidic bond.[1][2] It exists as two anomers, alpha (α) and beta (β), which differ in the stereochemistry at the anomeric carbon.[3] Found in various fermented beverages like sake and wine, this compound has garnered attention as a potential biomarker for recent alcohol consumption due to its longer biological half-life compared to ethanol (B145695) itself.[4][5] Beyond its role in metabolomics, it also finds industrial applications as a shale inhibitor in water-based drilling fluids and as a multifunctional initiator for enzyme-catalyzed polymerizations.[4][6] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and logical workflows for its synthesis and analysis.
Physicochemical Properties of this compound
The following tables summarize the key quantitative physicochemical properties of this compound, compiled from various sources. These values are essential for understanding its behavior in different chemical and biological systems.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C8H16O6 | [1][4][7] |
| Molecular Weight | 208.21 g/mol | [1][8][9] |
| Physical Description | White to off-white powder/solid | [4][8][10] |
| Melting Point | 73 °C to 179 °C (Varies by source and purity) | [7][8][10][11] |
| Boiling Point | 395.076 °C at 760 mmHg | [1][12][13] |
| Density | 1.404 g/cm³ | [1][12][13] |
| Flash Point | 192.735 °C | [1][12][13] |
| Index of Refraction | 1.54 | [1] |
Table 2: Solubility and Partitioning Properties
| Property | Value | Source(s) |
| Water Solubility | 590 g/L (Predicted) | [2][3] |
| Solubility in Organic Solvents | Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate (B1210297), Acetone | [4][10] |
| logP (Octanol-Water Partition Coefficient) | -1.8 to -2.169 (Calculated/Predicted) | [1][11] |
| ACD/LogD (pH 5.5) | -2.17 | [1] |
| ACD/LogD (pH 7.4) | -2.17 | [1] |
Table 3: Chemical and Molecular Properties
| Property | Value | Source(s) |
| pKa (Strongest Acidic) | 12.21 (Predicted) | [2][3] |
| pKa (Strongest Basic) | -3 (Predicted) | [2][3] |
| Hydrogen Bond Donor Count | 4 | [1][2] |
| Hydrogen Bond Acceptor Count | 6 | [1][2] |
| Rotatable Bond Count | 3 | [2][11] |
| Topological Polar Surface Area | 99.38 Ų - 99.4 Ų | [1][2][11] |
| Molar Refractivity | 46.551 cm³ | [1] |
| Polarizability | 18.454 x 10⁻²⁴ cm³ | [1] |
Experimental Protocols
This section details the standard methodologies for determining the key physicochemical properties of this compound.
Synthesis of this compound (Fischer Glycosidation)
This protocol describes a common method for synthesizing alkyl glucosides.
Principle: Fischer glycosidation involves the reaction of a monosaccharide (glucose) with an alcohol (ethanol) in the presence of an acid catalyst. The alcohol acts as both the solvent and the reactant.
Materials:
-
Anhydrous D-glucose
-
Anhydrous ethanol (absolute)
-
Strong acid catalyst (e.g., sulfuric acid or a perfluorosulfonic acid resin)
-
Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate for drying
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend anhydrous D-glucose in an excess of anhydrous ethanol.
-
Catalyst Addition: Carefully add the acid catalyst to the stirring suspension.
-
Reaction: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting glucose is consumed.
-
Neutralization: After cooling the reaction mixture to room temperature, neutralize the acid catalyst by slowly adding a base (e.g., solid sodium bicarbonate) until effervescence ceases.
-
Filtration: Filter the mixture to remove the catalyst (if solid) and any salts formed during neutralization.
-
Solvent Evaporation: Remove the excess ethanol from the filtrate using a rotary evaporator.
-
Extraction: Dissolve the resulting syrup in water and extract the this compound into an organic solvent like ethyl acetate. The aqueous layer will retain unreacted sugars and polar byproducts.
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound product.
-
Purification: The crude product can be further purified by crystallization or column chromatography.
Determination of Melting Point
Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline compound, this occurs over a narrow range. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.[1][4]
Materials:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Glass capillary tubes (sealed at one end)
-
Purified this compound sample
-
Spatula
Procedure:
-
Sample Preparation: Place a small amount of the finely powdered, dry this compound sample onto a clean, dry surface. Push the open end of a capillary tube into the powder to pack a small amount (1-2 mm height) into the sealed end.[1]
-
Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.[4]
-
Initial Determination: Heat the sample rapidly to get an approximate melting point. Allow the apparatus to cool.
-
Accurate Determination: Using a fresh sample, heat the block again, but more slowly (approximately 1-2 °C per minute) as the temperature approaches the approximate melting point.[4]
-
Data Recording: Record the temperature at which the first signs of melting are observed (T1) and the temperature at which the entire sample has completely liquefied (T2). The melting point is reported as the range T1-T2.[11]
Determination of n-Octanol/Water Partition Coefficient (logP)
Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. logP is a measure of lipophilicity. The shake-flask method is the classical approach.[8]
Materials:
-
Purified this compound
-
n-Octanol (pre-saturated with water)
-
Water (pH-adjusted buffer, pre-saturated with n-octanol)
-
Separatory funnel or vials with screw caps
-
Mechanical shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)
Procedure:
-
Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing them and allowing the phases to separate for at least 24 hours.[9]
-
Sample Preparation: Dissolve a known amount of this compound in either the aqueous or octanol (B41247) phase.
-
Partitioning: Combine the solution with a known volume of the other phase in a separatory funnel or vial. The volume ratio is adjusted based on the expected logP.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.[14]
-
Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of this compound in both the aqueous ([aqueous]) and organic ([organic]) phases using a suitable analytical method.
-
Calculation: Calculate the partition coefficient P = [organic] / [aqueous]. The final value is expressed as logP = log₁₀(P).[15]
Determination of pKa
Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka). Potentiometric titration is a highly accurate method for its determination. It involves titrating the compound with a standard acid or base and monitoring the pH change.[12]
Materials:
-
Potentiometer with a calibrated pH electrode
-
Automated titrator or burette
-
Stir plate and stir bar
-
Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH) (e.g., 0.1 M)[16]
-
Purified this compound
-
Carbonate-free deionized water
-
Inert gas (e.g., nitrogen) to purge dissolved CO₂[16]
Procedure:
-
Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[16]
-
Sample Preparation: Dissolve a precise amount of this compound in carbonate-free water to a known concentration (e.g., 1-10 mM).
-
Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved CO₂. Immerse the pH electrode and the titrant delivery tube into the solution, ensuring the stir bar does not strike them.
-
Titration: Titrate the solution by adding small, precise increments of the standard titrant (NaOH for an acidic pKa, HCl for a basic pKa). Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of this titration curve. Specifically, the pH at the half-equivalence point (where half of the compound has been neutralized) is equal to the pKa.[17]
Visualizations: Workflows and Relationships
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Analytical Workflow for Isomer Separation by GC-MS/MS
Caption: Analytical workflow for this compound isomer separation.[3][10]
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. This compound | CAS:3198-49-0 | Manufacturer ChemFaces [chemfaces.com]
- 6. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 7. pennwest.edu [pennwest.edu]
- 8. acdlabs.com [acdlabs.com]
- 9. agilent.com [agilent.com]
- 10. A validated method for the separation of this compound isomers by gas chromatography-tandem mass spectrometry and quantitation in human whole blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. byjus.com [byjus.com]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]
The Natural Occurrence of Ethyl Glucoside in Fermented Beverages: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of ethyl glucoside in fermented beverages. It covers the formation, quantification, and significance of this compound, with a focus on providing detailed experimental protocols and data for researchers in the field.
Introduction
This compound (EG) is a glycoside formed from the reaction of ethanol (B145695) with glucose. It exists as two anomers, α-ethyl glucoside (α-EG) and β-ethyl glucoside (β-EG). While historically known as a minor component in some fermented products, recent advancements in analytical techniques have allowed for a more thorough understanding of its prevalence and formation. This compound is of particular interest to researchers for two primary reasons: its role as a potential biomarker for alcohol consumption and its contribution to the sensory profile of certain beverages. This guide will delve into the technical details of its occurrence, the biochemical pathways of its formation, and the analytical methods for its detection and quantification.
Formation of this compound
This compound is formed through both microbial activity during fermentation and in vivo metabolism in humans after alcohol consumption.
Microbial Formation in Fermented Beverages
The primary mechanism for the formation of this compound in fermented beverages is through the enzymatic process of transglucosidation.[1] This reaction is catalyzed by α-glucosidases, enzymes that are produced by various microorganisms, most notably the fungus Aspergillus oryzae, which is used in the production of sake.[1]
In this reaction, the α-glucosidase cleaves a glucose molecule from a larger carbohydrate (like starch or an oligosaccharide) and, instead of transferring it to a water molecule (hydrolysis), it transfers the glucose to an ethanol molecule, forming an α-glucosidic bond. This process is particularly prominent in sake production due to the enzymatic activity of the koji mold (Aspergillus oryzae).[1] While α-EG is the predominant form in sake, both α- and β-EG have been detected in other fermented beverages like wine and beer.[2][3]
In Vivo Formation in Humans
Interestingly, α-ethyl glucoside can also be synthesized within the human body after the consumption of alcoholic beverages, even those that do not initially contain it, such as whisky.[3] This in vivo synthesis is thought to be carried out by disaccharide-degrading enzymes, like α-glucosidases, which are present in the human small intestine.[3] When ethanol is present along with carbohydrates, these enzymes can catalyze the transfer of a glucose molecule to ethanol, forming α-EG.[3]
Quantitative Occurrence in Fermented Beverages
The concentration of this compound isomers varies significantly across different types of fermented beverages. Sake is known to contain high concentrations of α-EG, while wine and beer contain both isomers, with β-EG often being more prevalent in wine.[2][3] Distilled spirits like whisky do not contain this compound.[3]
| Beverage Type | Isomer(s) Detected | Concentration Range | Reference(s) |
| Sake | α-Ethyl Glucoside | 1 - 2 mg/mL | [4] |
| Other glycosides | Several hundred mg/L | ||
| Red Wine | α- and β-Ethyl Glucoside | 1425 - 3720 µg/L (as EtG) | [3] |
| White Wine | α- and β-Ethyl Glucoside | 347 - 1685 µg/L (as EtG) | [3] |
| Sparkling Wine | α- and β-Ethyl Glucoside | 281 - 1447 µg/L (as EtG) | [3] |
| Beer (Lager, Ale) | α- and β-Ethyl Glucoside | Detected, in approximately equal amounts | [2] |
| Whisky | Not Detected | Not Applicable | [2][3] |
Note: The concentrations for wine are reported for "EtG" which in some literature refers to ethyl glucuronide, a different ethanol metabolite. However, the cited papers specifically discuss the presence of this compound in these beverages.
Experimental Protocols for Analysis
The accurate quantification of this compound isomers in fermented beverages requires sensitive and specific analytical methods. Gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.
General Glycoside Extraction from Beverages
A common preliminary step for the analysis of glycosides in beverages is solid-phase extraction (SPE) to isolate the glycosides from the complex matrix.
Protocol:
-
Sample Preparation: Dilute the beverage sample with deionized water (e.g., a 1:1 dilution).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol (B129727) followed by deionized water through it.
-
Sample Loading: Load the diluted beverage sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with deionized water to remove sugars and other polar interferences.
-
Elution: Elute the glycosides from the cartridge using an appropriate solvent, such as methanol or ethanol.
-
Drying and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for instrumental analysis.
GC-MS/MS Analysis of this compound Isomers
This method allows for the baseline separation and quantification of α- and β-ethyl glucoside.
Protocol:
-
Sample Preparation and Cleanup:
-
For beverages with high protein content, deproteinize the sample (e.g., with acetonitrile) and centrifuge.
-
Pass the supernatant or diluted beverage sample through a weak cation exchange cartridge to remove interferences.[2]
-
-
Derivatization:
-
Evaporate the cleaned-up sample to dryness.
-
Add acetic anhydride (B1165640) and pyridine (B92270) to the residue.[2]
-
Heat the mixture using microwave-accelerated derivatization to acetylate the hydroxyl groups of the ethyl glucosides.[2]
-
-
GC-MS/MS Instrumental Analysis:
-
Gas Chromatograph (GC):
-
Injection: Inject the derivatized sample in splitless mode.
-
Column: Use tandem columns for optimal separation of the isomers.[2]
-
Oven Program: Implement a temperature gradient to separate the acetylated α- and β-ethyl glucoside.
-
-
Tandem Mass Spectrometer (MS/MS):
-
-
Quantification:
-
Prepare a calibration curve using certified standards of α- and β-ethyl glucoside.
-
Use a suitable internal standard for accurate quantification.
-
LC-MS/MS Analysis of this compound
LC-MS/MS offers an alternative approach that may not require derivatization.
Protocol:
-
Sample Preparation:
-
Dilute the beverage sample with a suitable solvent (e.g., water or a water/acetonitrile (B52724) mixture).
-
Filter the diluted sample through a 0.22 µm filter before injection.
-
For complex matrices, a solid-phase extraction (SPE) cleanup step as described in section 4.1 may be beneficial.
-
-
LC-MS/MS Instrumental Analysis:
-
Liquid Chromatograph (LC):
-
Column: Use a C18 reversed-phase column or a HILIC column for separation.
-
Mobile Phase: Employ a gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid.
-
Flow Rate: A typical flow rate is around 0.3 - 0.5 mL/min.
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization: Use Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte's properties.
-
Detection Mode: Operate in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Specific precursor and product ions for the native this compound isomers would need to be determined and optimized.
-
-
-
Quantification:
-
Prepare a calibration curve using certified standards of α- and β-ethyl glucoside.
-
Use a suitable internal standard for accurate quantification.
-
Significance and Applications
The study of this compound in fermented beverages has implications in several areas:
-
Biomarker of Alcohol Consumption: Due to its formation in vivo and its longer detection window compared to ethanol, this compound (along with ethyl glucuronide) is a valuable biomarker for assessing recent alcohol intake.[2][3] This is particularly relevant in clinical and forensic settings.
-
Food Authenticity and Quality Control: The profile of this compound and other glycosides can provide insights into the fermentation process and the raw materials used, potentially serving as a marker for authenticity and quality.
-
Sensory Science: Glycosides, in general, are known flavor precursors in wine and other beverages. While this compound itself is non-volatile, its presence may be indicative of enzymatic activities that also release aromatic compounds. Further research is needed to fully understand the direct or indirect sensory impact of this compound.
Conclusion
This compound is a naturally occurring compound in many fermented beverages, with its formation driven by microbial enzymatic activity and in vivo human metabolism. The concentration and isomeric profile of this compound vary significantly depending on the type of beverage. Accurate quantification of these compounds is achievable through advanced analytical techniques like GC-MS/MS and LC-MS/MS. Continued research into this compound will further elucidate its role as a biomarker of alcohol consumption and its potential contribution to the sensory characteristics of fermented beverages, providing valuable information for researchers, clinicians, and the beverage industry.
References
- 1. A validated method for the separation of this compound isomers by gas chromatography-tandem mass spectrometry and quantitation in human whole blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diagnostic meaning of urinary this compound concentrations in relationship to alcoholic beverage consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Enzymatic Synthesis of Ethyl β-D-Glucoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms, experimental protocols, and quantitative data associated with the enzymatic synthesis of ethyl β-D-glucoside. This environmentally friendly method offers a highly selective alternative to traditional chemical synthesis, operating under mild conditions to produce this valuable alkyl glucoside.
Core Enzymatic Pathways
The enzymatic synthesis of ethyl β-D-glucoside is primarily catalyzed by β-glucosidases (EC 3.2.1.21). These enzymes facilitate the formation of a glycosidic bond between a glucose donor and ethanol (B145695) through two main pathways: reverse hydrolysis and transglycosylation. Both pathways proceed via a retaining mechanism, specifically a double displacement reaction, which ensures that the stereochemistry at the anomeric carbon of the glucose moiety is preserved in the final product, ethyl β-D-glucoside.
Reverse Hydrolysis
Reverse hydrolysis is a thermodynamically controlled process that involves the direct condensation of D-glucose and ethanol. This reaction essentially reverses the natural hydrolytic function of β-glucosidase. To favor synthesis over hydrolysis, this method typically requires high substrate concentrations and a low water activity environment.
Transglycosylation
Transglycosylation is a kinetically controlled process where the β-glucosidase transfers a glucosyl moiety from a donor substrate (other than glucose) to ethanol. Common glucosyl donors include cellobiose (B7769950) or aryl β-glucosides. This pathway can be more efficient than reverse hydrolysis as it is less susceptible to product hydrolysis.
Quantitative Data Summary
The yield and efficiency of the enzymatic synthesis of ethyl β-D-glucoside are influenced by several factors, including the source of the β-glucosidase, substrate concentrations, pH, temperature, and reaction time. The following tables summarize key quantitative data from various studies.
Table 1: Reaction Yields under Various Conditions
| Enzyme Source | Glucosyl Donor | Ethanol Concentration | pH | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Not Specified | Glucose | Not Specified | Not Specified | Not Specified | Not Specified | >60% | [1] |
| Not Specified | Glucose | Not Specified | Not Specified | Not Specified | Not Specified | 65% | [2] |
| Almonds (immobilized) | Glucose | High | Not Specified | Not Specified | Not Specified | 51-65% (for similar alcohols) | [1] |
Table 2: Optimal Conditions for β-Glucosidase Activity
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |
| Prunus persica seed | Not Specified | Not Specified | [1] |
| Malus pumila seed | Not Specified | Not Specified | [1] |
| Bacillus subtilis (B1) | 7.0 | 60 | |
| Bacillus stratosphericus (SG9) | 4.5 | 50 |
Signaling Pathways and Experimental Workflows
To visualize the core mechanism and the general experimental procedure, the following diagrams are provided in the DOT language for Graphviz.
Enzymatic Reaction Mechanism: Double Displacement
Caption: Double displacement mechanism of β-glucosidase.
Experimental Workflow: Synthesis and Purification
Caption: General workflow for ethyl β-D-glucoside synthesis.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the enzymatic synthesis of ethyl β-D-glucoside.
Materials and Enzyme Preparation
-
Materials: D-glucose, absolute ethanol, β-glucosidase (e.g., from almonds), citrate-phosphate buffer, sodium carbonate, weak acid cation exchange resins (e.g., CA10GC in Na+ form).
-
Enzyme Preparation: If using a commercial enzyme, dissolve it in the appropriate buffer to the desired concentration. If immobilizing the enzyme, follow standard protocols for carrier activation and enzyme coupling.
Synthesis of Ethyl β-D-Glucoside (Reverse Hydrolysis)
-
Reaction Mixture: Prepare a reaction mixture containing a high concentration of D-glucose and ethanol in a suitable buffer (e.g., citrate-phosphate buffer, pH 4.0-7.0). The ratio of glucose to ethanol can be optimized, but a molar excess of ethanol is common.
-
Enzyme Addition: Add the β-glucosidase solution or immobilized enzyme to the reaction mixture. The enzyme dosage should be optimized for efficient conversion.
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 50-60°C) with gentle agitation for a predetermined period (e.g., 24-72 hours).
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the formation of ethyl β-D-glucoside using methods like HPLC or GC-MS.
-
Termination: Once the reaction reaches equilibrium or the desired conversion, terminate the reaction by heat inactivation of the enzyme (e.g., heating at 100°C for 10 minutes) or by separating the immobilized enzyme.
Purification of Ethyl β-D-Glucoside
-
Ethanol Removal: Before chromatographic separation, remove the excess ethanol from the reaction mixture, as it can interfere with the purification process. This can be achieved by evaporation under reduced pressure.[1]
-
Chromatographic Separation:
-
Column: Use a column packed with a weak acid cation exchange resin in the Na+ form.[1]
-
Elution: Elute the column with deionized water. The separation is based on hydrophobic interactions, where ethyl β-D-glucoside is retained more strongly than glucose.
-
Fraction Collection: Collect fractions and analyze them for the presence of ethyl β-D-glucoside and glucose.
-
-
Product Characterization: Pool the fractions containing pure ethyl β-D-glucoside and confirm its identity and purity using analytical techniques such as NMR, GC-MS, and HPLC. A purity of 99% can be achieved with this method.[1][2]
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., C18) and detector (e.g., refractive index or evaporative light scattering detector) can be used for the quantitative analysis of ethyl β-D-glucoside and glucose.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the products are typically derivatized (e.g., acetylated) before injection. This method allows for the separation and quantification of α- and β-isomers of ethyl glucoside.[3][4]
Conclusion
The enzymatic synthesis of ethyl β-D-glucoside using β-glucosidases offers a promising green alternative to chemical methods. By optimizing reaction conditions and employing efficient purification strategies, high yields of the pure product can be obtained. This guide provides a foundational understanding of the mechanisms and methodologies involved, serving as a valuable resource for researchers and professionals in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic Synthesis, Recovery, and Purification of Ethyl β-ᴅ-glucopyranoside - LUTPub [lutpub.lut.fi]
- 3. researchgate.net [researchgate.net]
- 4. A validated method for the separation of this compound isomers by gas chromatography-tandem mass spectrometry and quantitation in human whole blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Fate and Metabolism of Ingested Ethyl Glucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl glucoside (EG) is a glycoside formed from the linkage of ethanol (B145695) and glucose. It is naturally present in some fermented beverages and food products, such as sake and rice wine.[1][2] While structurally related to the well-known ethanol metabolite, ethyl glucuronide (EtG), this compound's biological fate and metabolism are distinct. This technical guide provides an in-depth overview of the current scientific understanding of the absorption, distribution, metabolism, and excretion (ADME) of ingested this compound, with a focus on quantitative data, experimental methodologies, and relevant biochemical pathways.
Absorption
Following oral ingestion, this compound is primarily absorbed in the small intestine.[3] The primary mechanism of absorption is believed to be active transport via the sodium-glucose cotransporter 1 (SGLT1), which is highly expressed on the apical membrane of intestinal epithelial cells.[4] This is supported by studies in rats where the absorption of ethyl α-D-glucoside was significantly reduced in the absence of sodium ions and in the presence of phlorizin, a known SGLT1 inhibitor.[4]
Experimental Workflow: Everted Rat Gut Sac Model for Intestinal Absorption
Caption: Workflow for the everted rat gut sac experimental model.
Distribution and Metabolism
Once absorbed into the bloodstream, this compound is distributed throughout the body. Limited information is available on its specific tissue distribution.
The metabolism of this compound is primarily characterized by its partial hydrolysis into glucose and ethanol. This reaction is catalyzed by β-glucosidases.[5][6] In humans, two key intestinal β-glucosidases with broad substrate specificity have been identified:
-
Lactase-phlorizin hydrolase (LPH): Located in the brush border membrane of the small intestine, LPH is known to hydrolyze a variety of dietary glycosides.[3][5]
-
Cytosolic β-glucosidase (CBG): Found in the cytoplasm of intestinal epithelial cells, CBG also exhibits activity towards a range of xenobiotic glucosides.[5][7]
Metabolic Pathway of Ingested this compound
Caption: Overview of this compound's metabolic pathway.
Excretion
The primary route of excretion for ingested this compound is via the kidneys, with a substantial portion of the parent compound being eliminated unchanged in the urine.[3][9] In rat studies, over 60% of an orally administered dose of ethyl α-D-glucoside was excreted in the urine as the intact form.[3]
Human studies have also detected this compound in urine following the consumption of beverages like sake and rice wine, indicating that it is metabolically stable enough to be absorbed and excreted largely unmetabolized.[1][2] The detection window for this compound in urine appears to be longer than that of ethanol itself.[9]
Quantitative Data
Quantitative pharmacokinetic data for this compound in humans is limited. The majority of available data comes from studies in rats.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Species | Dose | Route | Reference |
| Cmax (α-EG) | ~3 mM | Rat | 4 mmol/kg | Oral | [10] |
| Cmax (β-EG) | ~3 mM | Rat | 4 mmol/kg | Oral | [10] |
| Tmax | ~1 h | Rat | 4 mmol/kg | Oral | [10] |
| Urinary Excretion (α-EG, 24h) | 87.2 ± 7.9% | Rat | 4 mmol/kg | Oral | [10] |
| Urinary Excretion (β-EG, 24h) | 85.4 ± 5.0% | Rat | 4 mmol/kg | Oral | [10] |
| Urinary Excretion (α-EG) | >60% | Rat | Not specified | Oral | [3] |
Note: Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration.
Experimental Protocols
Everted Rat Gut Sac Model for Intestinal Absorption
This ex vivo method is widely used to study the intestinal transport of various compounds.
Materials and Reagents:
-
Male Wistar rats (200-250 g)
-
Krebs-Ringer bicarbonate buffer (pH 7.4), gassed with 95% O2 / 5% CO2
-
This compound solution of known concentration
-
Surgical instruments, glass rod for eversion, syringes, and silk sutures
Procedure:
-
Fast the rat overnight with free access to water.
-
Euthanize the rat and isolate a segment of the small intestine (e.g., jejunum).[11]
-
Gently flush the intestinal segment with ice-cold buffer.
-
Carefully evert the intestinal segment over a glass rod.[12]
-
Tie one end of the everted segment with a silk suture to form a sac.
-
Fill the sac with a known volume of fresh, oxygenated buffer (serosal fluid).[12]
-
Tie the other end of the sac.
-
Incubate the sac in a beaker containing the this compound solution in oxygenated buffer (mucosal fluid) at 37°C.[11]
-
At predetermined time points, collect aliquots of the serosal fluid.
-
Analyze the concentration of this compound in the serosal fluid samples using a validated analytical method.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in biological matrices.
Instrumentation and Conditions (Example):
-
LC System: Agilent 1290 Infinity II LC or equivalent[13]
-
MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent[13]
-
Column: Agilent InfinityLab Poroshell 120 CS-C18, 2.1 × 50 mm, 2.7 µm[13]
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid[9]
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode[9]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard.
Sample Preparation (Human Plasma - General Protocol):
-
To a plasma sample, add a protein precipitation agent (e.g., acetonitrile or methanol) containing an internal standard (e.g., a deuterated analog of this compound).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Logical Flow for LC-MS/MS Analysis
Caption: General workflow for LC-MS/MS analysis.
Conclusion
Ingested this compound is readily absorbed in the small intestine, likely via the SGLT1 transporter. Its metabolism is incomplete, with a significant portion being excreted unchanged in the urine. The hydrolysis that does occur is mediated by intestinal β-glucosidases. While quantitative pharmacokinetic data in humans remains to be fully elucidated, studies in animal models provide valuable insights into its biological fate. The detailed experimental protocols provided herein offer a foundation for further research into the ADME of this dietary glycoside. A deeper understanding of this compound's interaction with human metabolic pathways is crucial for researchers, scientists, and drug development professionals, particularly in the context of food science, nutrition, and toxicology.
References
- 1. Kinetic analysis of the interaction of alkyl glycosides with two human beta-glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ffcr.or.jp [ffcr.or.jp]
- 4. LC-MS assay for quantitative determination of cardio glycoside in human blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comprehensive overview of substrate specificity of glycoside hydrolases and transporters in the small intestine: “A gut feeling” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethylglucuronide and Ethyl Sulfate Assays in Clinical Trials, Interpretation and Limitations: Results of a Dose Ranging Alcohol Challenge Study and Two Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic analysis of the interaction of alkyl glycosides with two human beta-glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substrate specificity of small-intestinal lactase. Assessment of the role of the substrate hydroxyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound in human urine following dietary exposure: detection by 1H NMR spectroscopy as a result of metabonomic screening of humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. Enhanced Permeability of Etoposide across Everted Sacs of Rat Small Intestine by Vitamin E-TPGS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ethyl glucuronide and ethyl sulfate assays in clinical trials, interpretation, and limitations: results of a dose ranging alcohol challenge study and 2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Humectant Properties of Ethyl Glucoside for Skin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl glucoside, an alkyl glucoside derived from the reaction of ethanol (B145695) and glucose, is emerging as a functional ingredient in skincare, primarily recognized for its role as a humectant and skin-conditioning agent.[1][2][3] This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effects on skin hydration and barrier function. Drawing from in vivo and in vitro studies, this document summarizes quantitative data, details experimental methodologies, and explores the underlying mechanisms of action. Particular focus is given to the influence of this compound on keratinocyte differentiation, dermal fibroblast activity, and its potential role in maintaining skin homeostasis. This guide is intended to serve as a resource for researchers, scientists, and professionals in drug development interested in the application of this compound in dermatological and cosmetic formulations.
Introduction
Maintaining optimal skin hydration is crucial for a healthy skin barrier and overall skin appearance. Humectants are a class of hygroscopic ingredients that attract and retain water in the stratum corneum, the outermost layer of the skin.[4] this compound belongs to the broader family of alkyl polyglucosides (APGs), which are known for their mildness and biodegradability, making them desirable components in cosmetic formulations.[4][5] While the primary function of many APGs is as surfactants, this compound is specifically identified as a skin-conditioning agent with humectant properties.[1][6]
This guide delves into the scientific evidence supporting the humectant properties of this compound, presenting data from key studies that have investigated its impact on skin physiology.
In Vivo Evidence of Skin Barrier Function Enhancement
A pivotal study by Kitamura et al. (1997) provided initial in vivo evidence for the beneficial effects of ethyl α-D-glucoside on skin barrier function. The study utilized a hairless mouse model where the skin barrier was disrupted by UVB irradiation.
Transepidermal Water Loss (TEWL) Reduction
Daily topical application of a solution containing ethyl α-D-glucoside was shown to suppress the increase in transepidermal water loss (TEWL) following UVB exposure, indicating an improvement in the skin's barrier function.[7][8] In contrast, its stereoisomer, ethyl β-D-glucoside, did not exhibit the same effect.[7]
Table 1: Effect of Ethyl α-D-Glucoside on Transepidermal Water Loss (TEWL) in UVB-Irradiated Hairless Mice
| Treatment Group | Concentration | Mean TEWL (g/m²h) ± SD (n=4) | Statistical Significance (vs. Control) |
| Control (Vehicle) | - | 15.5 ± 2.5 | - |
| Ethyl α-D-glucoside | 0.01% | 10.2 ± 1.8 | p < 0.05 |
| Ethyl α-D-glucoside | 0.05% | 9.8 ± 2.1 | p < 0.05 |
| Ethyl α-D-glucoside | 0.10% | 13.5 ± 2.3 | Not Significant |
| Ethyl β-D-glucoside | 0.01% - 0.10% | No significant effect | - |
Data adapted from Kitamura et al. (1997). The TEWL values are approximations derived from graphical representations in the publication.
Experimental Protocol: In Vivo TEWL Measurement in Hairless Mice
A generalized protocol for such an experiment is as follows:
-
Animal Model: Hairless mice (hr-1) are typically used to avoid interference from hair.[7]
-
Acclimatization: Animals are acclimatized to standard laboratory conditions (temperature and humidity).
-
Baseline Measurement: Baseline TEWL is measured on the dorsal skin of the mice using a Tewameter or a similar device.[9]
-
UVB Irradiation: A single dose of UVB radiation is administered to the dorsal skin to induce barrier disruption.[7]
-
Topical Application: Test solutions (e.g., this compound in a vehicle) and a control vehicle are applied daily to the irradiated skin.
-
TEWL Measurement: TEWL is measured at specified time points (e.g., 3 days post-irradiation) to assess the recovery of the skin barrier.[7]
In Vitro Effects on Epidermal and Dermal Cells
The observed in vivo effects of this compound are supported by in vitro studies on key skin cells: keratinocytes and fibroblasts. These studies provide insights into the cellular and molecular mechanisms underlying its skin-conditioning properties.
Promotion of Keratinocyte Differentiation
Ethyl α-D-glucoside has been shown to accelerate the differentiation of human keratinocytes, a crucial process for the formation and maintenance of a healthy stratum corneum.[7][8]
The formation of the cornified envelope, a key feature of terminal keratinocyte differentiation, was enhanced in the presence of ethyl α-D-glucoside.[7]
Table 2: Effect of Ethyl Glucosides on Cornified Envelope Formation in Human Keratinocytes
| Treatment | Concentration (µg/mL) | Cornified Envelopes (% of Control) ± SD (n=3) |
| Control | - | 100 ± 10 |
| Ethyl α-D-glucoside | 10 | 145 ± 15 |
| Ethyl α-D-glucoside | 30 | 160 ± 18 |
| Ethyl β-D-glucoside | 10 - 30 | No significant effect |
*Statistically significant increase compared to control (p < 0.05). Data adapted from Kitamura et al. (1997).
-
Cell Culture: Normal human epidermal keratinocytes (NHEK) are cultured to confluence.
-
Treatment: The cells are then treated with various concentrations of this compound or a control vehicle. A high calcium medium can be used as a positive control for inducing differentiation.
-
Incubation: The cultures are incubated for a period of several days (e.g., 7 days).[7]
-
Isolation of Cornified Envelopes: The cells are harvested and subjected to extraction with a solution containing SDS and a reducing agent (e.g., DTT) at high temperature to isolate the insoluble cornified envelopes.[10]
-
Quantification: The number of cornified envelopes is counted using a hemocytometer under a microscope.
Consistent with its pro-differentiation effects, ethyl α-D-glucoside was also found to enhance the synthesis of Keratin K1, a marker of early keratinocyte differentiation.[7]
Table 3: Effect of Ethyl Glucosides on Keratin K1 Synthesis in Human Keratinocytes
| Treatment | Concentration (µg/mL) | Keratin K1 Synthesis (Absorbance at 490 nm) ± SD (n=3) |
| Control | - | 0.25 ± 0.03 |
| Ethyl α-D-glucoside | 10 | 0.35 ± 0.04 |
| Ethyl β-D-glucoside | 10 | 0.22 ± 0.03 |
| High Calcium (Positive Control) | 1.25 mM | 0.38 ± 0.05 |
*Statistically significant increase compared to control (p < 0.05). Data adapted from Kitamura et al. (1997).
-
Cell Culture and Treatment: NHEK are cultured and treated with this compound as described for the cornified envelope assay.
-
Cell Lysis: After the treatment period, the cells are lysed to release intracellular proteins.
-
ELISA: An Enzyme-Linked Immunosorbent Assay (ELISA) is performed on the cell lysates using a specific antibody against Keratin K1 to quantify its expression.[11][12] The absorbance is read using a microplate reader.
Stimulation of Dermal Fibroblast Activity
A study by Bogaki et al. (2017) demonstrated that ethyl α-D-glucoside can positively influence the function of normal human dermal fibroblasts (NHDF), which are responsible for producing the extracellular matrix components that provide the skin with its structure and firmness.[13]
Ethyl α-D-glucoside was found to increase the proliferation of NHDFs in a dose-dependent manner.[13]
Table 4: Effect of Ethyl α-D-Glucoside on the Proliferation of Normal Human Dermal Fibroblasts (NHDF)
| Concentration of Ethyl α-D-glucoside (µM) | Cell Proliferation (% of Control) ± SD (n=4) | Statistical Significance (vs. Control) |
| 0 (Control) | 100 ± 5 | - |
| 0.048 | 113.1 ± 4.5 | p < 0.01 |
| 0.48 | 121.0 ± 6.2 | p < 0.01 |
| 4.8 | 110.6 ± 5.8 | p < 0.01 |
*Data from Bogaki et al. (2017).[14]
-
Cell Seeding: NHDFs are seeded into 96-well plates at a specific density.[15]
-
Treatment: After an initial incubation period for cell attachment, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: The cells are incubated for a defined period (e.g., 7 days).[14]
-
MTT Assay: At the end of the incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[15][16] Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization and Measurement: A solubilizing agent is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[15] The absorbance is proportional to the number of viable, proliferating cells.
Ethyl α-D-glucoside also stimulated the production of type I collagen by NHDFs.[13] This effect was observed at both the protein and gene expression levels.
Table 5: Effect of Ethyl α-D-Glucoside on Type I Collagen Production by NHDFs
| Concentration of Ethyl α-D-glucoside (µM) | Type I Collagen Production (% of Control) ± SD (n=3) | Statistical Significance (vs. Control) |
| 0 (Control) | 100 ± 8 | - |
| 0.048 | 159.6 ± 10.5 | p < 0.01 |
| 0.48 | 151.6 ± 9.8 | p < 0.01 |
| 4.8 | 144.0 ± 9.2 | p < 0.01 |
*Data from Bogaki et al. (2017).[14]
Table 6: Effect of Ethyl α-D-Glucoside on Collagen Gene Expression in NHDFs
| Gene | Concentration of Ethyl α-D-glucoside (µM) | Gene Expression (% of Control) ± SD | Statistical Significance (vs. Control) |
| COL1A1 | 0.48 | 152.4 ± 12.1 | p < 0.01 |
| COL1A2 | 0.48 | 129.7 ± 10.3 | p < 0.01 |
| COL3A1 | 0.48 | 131.8 ± 11.5 | p < 0.01 |
*Data from Bogaki et al. (2017).[13]
-
Cell Culture and Treatment: NHDFs are cultured and treated with this compound as described previously.
-
RNA Extraction: Total RNA is extracted from the cells using a suitable kit.[6]
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).[6]
-
qRT-PCR: The cDNA is then used as a template for qRT-PCR with specific primers for the target collagen genes (COL1A1, COL1A2, COL3A1) and a housekeeping gene for normalization.[6][17][18] The relative gene expression is calculated using the comparative Ct method.
Proposed Mechanisms of Action and Signaling Pathways
While the precise signaling pathways initiated by this compound in skin cells have not been fully elucidated, the available data suggests a multi-faceted mechanism of action that contributes to its humectant and skin-conditioning properties.
Direct Humectant Action
As a glucoside, this compound possesses multiple hydroxyl groups in its glucose moiety, which can form hydrogen bonds with water molecules, thereby attracting and holding moisture in the stratum corneum. This is the fundamental basis of its humectant properties.
Indirect Effects on Skin Hydration and Barrier Function
The in vitro data suggest that this compound's benefits extend beyond simple water binding.
By promoting the differentiation of keratinocytes and the formation of the cornified envelope, this compound contributes to the structural integrity of the stratum corneum. A well-formed and organized stratum corneum is essential for an effective skin barrier that prevents excessive water loss.
The stimulation of fibroblast proliferation and collagen synthesis by this compound suggests a role in maintaining the structural integrity of the dermis. A healthy dermal extracellular matrix can indirectly support epidermal function and hydration.
Future Research Directions
While the current evidence is promising, further research is needed to fully understand the humectant properties and mechanisms of action of this compound. Key areas for future investigation include:
-
Comparative Clinical Studies: Rigorous clinical trials comparing the skin hydration efficacy of this compound with established humectants like glycerin and hyaluronic acid are needed.
-
Aquaporin Expression: Investigating the effect of this compound on the expression and activity of aquaporins, particularly aquaporin-3, in keratinocytes would provide valuable insights into its role in water transport within the epidermis.[19][20][21]
-
Interaction with Stratum Corneum Lipids: Studies exploring the interaction of this compound with the lipid matrix of the stratum corneum could reveal its influence on barrier organization and function.
-
Signaling Pathway Elucidation: Further research is required to identify the specific cellular receptors and signaling cascades activated by this compound in keratinocytes and fibroblasts.
Conclusion
This compound demonstrates significant potential as a skin-hydrating and conditioning agent. The available scientific data indicates that its benefits are not solely derived from its intrinsic humectant properties but also from its biological activity on key skin cells. By promoting keratinocyte differentiation and stimulating fibroblast activity, this compound contributes to the maintenance of a robust skin barrier and a healthy dermal structure. These findings support its application in cosmetic and dermatological formulations aimed at improving skin hydration and overall skin health. Further research will undoubtedly provide a more detailed understanding of its mechanisms and solidify its role in advanced skincare.
References
- 1. skinanalysis.com.au [skinanalysis.com.au]
- 2. urgomedical.es [urgomedical.es]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. regimenlab.com [regimenlab.com]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. Modulating Collagen I Expression in Fibroblasts by CRISPR-Cas9 Base Editing of the Collagen 1A1 Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 8. Comparative measurement of hydration effects of herbal moisturizers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. web.mousephenotype.org [web.mousephenotype.org]
- 10. journals.biologists.com [journals.biologists.com]
- 11. cloud-clone.com [cloud-clone.com]
- 12. Human KRT1(KeRatin, type II cytoskeletal 1) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 13. Relative quantification of collagen mRNA in fibroblasts by a radioactive polymerase chain reaction technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Transepidermal water loss reflects permeability barrier status: validation in human and rodent in vivo and ex vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Effects of glyceryl glucoside on AQP3 expression, barrier function and hydration of human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Dysregulation of Aquaporin-3 and Glyceryl Glucoside Restoring Action in Hidradenitis Suppurativa in Vitro Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl Glucoside: An Emerging Biomarker for Alcohol Consumption
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The accurate assessment of alcohol consumption is a critical aspect of clinical research, forensic toxicology, and the development of treatments for alcohol use disorders. While ethyl glucuronide (EtG) is a well-established biomarker, recent scientific investigations have highlighted the potential of another direct ethanol (B145695) metabolite, ethyl glucoside (EtG-S), as a complementary marker. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound, including its discovery, proposed biochemical formation, analytical methodologies for its detection, and available quantitative data. The document is intended to serve as a resource for researchers, scientists, and professionals in drug development who are interested in the evolving landscape of alcohol biomarkers.
Introduction
The identification of reliable and sensitive biomarkers for alcohol consumption is essential for monitoring abstinence, detecting relapse, and assessing the efficacy of new therapeutic interventions. Direct ethanol metabolites offer a longer window of detection compared to the measurement of ethanol itself. This compound (EtG-S) is a non-oxidative metabolite of ethanol that has been detected in various biological matrices following alcohol consumption. This document consolidates the existing scientific literature on EtG-S, presenting the foundational information required for its consideration in research and clinical settings.
Biochemical Formation of this compound
The precise biochemical pathway for the formation of this compound in humans is a subject of ongoing investigation. Current evidence suggests two primary routes for its presence in the body following alcohol consumption: dietary intake and potential in-vivo synthesis.
2.1. Dietary Origin
Several studies have detected this compound in alcoholic beverages such as sake and wine.[1][2] This suggests that direct consumption of these beverages can lead to the presence of this compound in urine, independent of endogenous metabolic processes.[1] Research indicates that this compound is metabolically stable enough to be absorbed, distributed, and subsequently excreted in urine.[1]
2.2. Proposed In-Vivo Synthesis
While dietary intake is a significant source, there is also evidence to suggest the possibility of in-vivo synthesis of α-ethyl glucoside. It is hypothesized that disaccharide-degrading enzymes, such as α-glucosidase, located in the small intestine, may catalyze the formation of α-ethyl glucoside when ethanol is consumed concurrently with carbohydrates.[2] This proposed pathway involves the transfer of a glucose moiety to ethanol.
Diagram of Proposed In-Vivo Synthesis of α-Ethyl Glucoside
Caption: Proposed enzymatic synthesis of α-ethyl glucoside in the small intestine.
Analytical Methodologies
The detection and quantification of this compound in biological specimens primarily rely on chromatographic techniques coupled with mass spectrometry. A validated method for the separation and quantification of this compound isomers in whole blood and urine has been established using gas chromatography-tandem mass spectrometry (GC-MS/MS).
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Protocol
A detailed protocol for the analysis of α-ethyl glucoside and β-ethyl glucoside is outlined below.
3.1.1. Sample Preparation
-
Deproteinization: Whole blood and urine samples are deproteinized.
-
Interference Removal: Weak cation exchange cartridges are used to remove interfering substances.
-
Derivatization: The target analytes are acetylated using acetic anhydride (B1165640) and pyridine, accelerated by microwave irradiation.
3.1.2. Instrumental Analysis
-
Chromatography: Gas chromatography is performed using tandem columns for the separation of α- and β-isomers.
-
Detection: A tandem mass spectrometer is operated in multiple reaction monitoring (MRM) mode.
-
MRM Transitions:
-
Quantifying transition: m/z 157.0 > 115.1
-
Qualifying transitions: m/z 157.0 > 73.1 and m/z 141.0 > 81.0
-
Diagram of GC-MS/MS Experimental Workflow
Caption: A typical experimental workflow for the analysis of this compound by GC-MS/MS.
Quantitative Data
The quantitative understanding of this compound as a biomarker is still developing. The available data on its detection window and concentrations in urine are summarized below.
Table 1: Quantitative Parameters of this compound in Urine
| Parameter | Value | Reference(s) |
| Detection Window | Up to 48 hours post-ingestion | [2] |
| Time to Maximum Concentration (Tmax) | 3 - 6 hours post-ingestion | [2] |
| Biological Half-life | Longer than ethanol | [1] |
It is important to note that established diagnostic cutoff levels, sensitivity, and specificity for this compound as a standalone marker of alcohol consumption have not yet been defined in the scientific literature.
Discussion and Future Directions
This compound presents a promising, yet not fully explored, avenue in the field of alcohol biomarkers. Its presence in urine, with a detection window extending beyond that of ethanol, suggests its potential utility in monitoring recent alcohol intake.[1][2] The discovery that certain alcoholic beverages contain this compound is a critical consideration for interpreting results, as its presence may not always indicate endogenous production.[1][2]
Future research should focus on several key areas to fully elucidate the role of this compound as a reliable biomarker:
-
Clarification of Metabolic Pathways: Further studies are needed to definitively establish the extent of in-vivo synthesis of this compound in humans and the enzymes involved.
-
Development of Standardized Analytical Methods: While a GC-MS/MS method has been validated, the development and validation of high-throughput methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are necessary for broader application.
-
Controlled Alcohol Administration Studies: Comprehensive studies involving controlled administration of various types of alcohol and doses are required to establish robust pharmacokinetic profiles, including dose-concentration relationships, detection windows, and elimination kinetics.
-
Establishment of Cutoff Levels: Large-scale clinical studies are needed to determine clinically and forensically relevant cutoff concentrations that can reliably distinguish between alcohol consumption and incidental exposure, and to calculate sensitivity and specificity.
-
Comparative Studies: Direct comparisons of the diagnostic performance of this compound with established biomarkers like ethyl glucuronide and phosphatidylethanol (B1425624) (PEth) will be crucial in defining its specific role in the panel of alcohol markers.
Conclusion
The discovery of this compound as a potential marker of alcohol consumption opens new possibilities for research and clinical applications. While the current body of evidence is limited compared to more established biomarkers, the initial findings are encouraging. This technical guide summarizes the foundational knowledge on this compound and highlights the critical areas for future investigation. As research progresses, this compound may emerge as a valuable tool for a more comprehensive and accurate assessment of alcohol use.
References
- 1. This compound in human urine following dietary exposure: detection by 1H NMR spectroscopy as a result of metabonomic screening of humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diagnostic meaning of urinary this compound concentrations in relationship to alcoholic beverage consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Formation of Ethyl Glucoside After Ethanol Intake: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl glucoside (EtG), a non-oxidative metabolite of ethanol (B145695), has emerged as a sensitive and specific biomarker for detecting recent alcohol consumption. Unlike ethanol, which is rapidly eliminated from the body, EtG has a longer detection window, making it a valuable tool in clinical and forensic toxicology, as well as in monitoring alcohol abstinence. This technical guide provides an in-depth overview of the in vivo formation of this compound, detailing the biochemical pathways, analytical methodologies for its quantification, and a summary of key quantitative data.
Biochemical Pathway of this compound Formation
The formation of this compound is a phase II metabolic reaction where ethanol is conjugated with glucuronic acid. This process primarily occurs in the liver.
Enzymatic Conjugation
The key enzymes responsible for the formation of EtG are the UDP-glucuronosyltransferases (UGTs). Specifically, UGT1A9 and UGT2B7 have been identified as the main isoforms involved in the glucuronidation of ethanol.[1][2] The reaction involves the transfer of a glucuronyl group from the activated form of glucuronic acid, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to ethanol.
The overall reaction can be summarized as:
Ethanol + UDP-glucuronic acid --(UDP-glucuronosyltransferase)--> Ethyl β-D-glucuronide + UDP
Signaling Pathway Diagram
The following diagram illustrates the enzymatic reaction leading to the formation of this compound.
Quantitative Data on this compound Formation
The concentration of EtG in biological matrices is influenced by the amount of ethanol consumed, the time since consumption, and individual metabolic differences.
Pharmacokinetic Parameters of this compound
The following table summarizes key pharmacokinetic parameters of EtG in blood after a single dose of ethanol.
| Parameter | Median Value | Range | Reference |
| Time to Cmax (Blood) | 4 hours | 3.5 - 5 hours | [3] |
| Elimination Half-life (Blood) | 2.2 hours | 1.7 - 3.1 hours | [3] |
| Renal Clearance | 8.32 L/h | 5.25 - 20.86 L/h | [3] |
This compound Concentrations in Blood After Controlled Ethanol Doses
This table presents the median maximum concentrations (Cmax) of EtG in blood following low and high doses of ethanol.
| Ethanol Dose | Median EtG Cmax (mg/L) | Range (mg/L) | Reference |
| 0.5 g/kg body weight | 0.35 | 0.28 - 0.41 | [4] |
| 1.0 g/kg body weight | 1.06 | 0.8 - 1.22 | [4] |
This compound Concentrations in Urine After Controlled Ethanol Doses
The following table shows urinary EtG concentrations after consumption of small amounts of ethanol.
| Ethanol Dose | Maximum EtG Concentration (mg/L) | Reference |
| 1 g | 0.32 | [5] |
| 3 g | 1.53 | [5] |
| 20.26 g (60 ml whiskey) | Detectable up to 18 hours | [6] |
| 30.39 g (90 ml whiskey) | Detectable up to 24 hours | [6] |
Experimental Protocols for this compound Quantification
The accurate quantification of EtG in biological samples is crucial for its use as a biomarker. The most common analytical techniques are gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantification of this compound in Urine by LC-MS/MS
This protocol provides a general workflow for the analysis of EtG in urine.
1. Sample Preparation:
-
Dilute urine samples (e.g., 10-fold) with a mobile phase or water.[7][8]
-
For some methods, a simple protein precipitation with an organic acid (e.g., acetic acid) may be performed.[9]
2. Chromatographic Separation:
-
HPLC System: Agilent 1260 Infinity HPLC or equivalent.[6]
-
Column: A reverse-phase C18 column, such as a Polaris 3 C18-Ether or Hypersil GOLD C18.[6][8]
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile (B52724) with 0.1% formic acid or a methanol/acetonitrile mixture).[7][10]
-
Flow Rate: Typically around 0.5 mL/min.[7]
3. Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6430 or ABSciex API4000) is commonly used.[6][10]
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: For EtG, a common transition is m/z 221.2 → 75.0.[7]
Quantification of this compound Isomers in Blood by GC-MS/MS
This protocol outlines the analysis of α- and β-ethyl glucoside isomers in whole blood.
1. Sample Preparation:
-
Deproteinization: Precipitate proteins in the whole blood sample.[11][12]
-
Solid-Phase Extraction (SPE): Use a weak cation exchange cartridge to remove interferences.[11][12]
-
Derivatization: Acetylate the target analytes using acetic anhydride (B1165640) and pyridine, which can be accelerated by microwave irradiation.[11][12]
2. Chromatographic Separation:
-
GC System: A standard gas chromatograph.
-
Column: Tandem columns are used for the separation of the isomers.[11][12]
3. Mass Spectrometric Detection:
-
Mass Spectrometer: A tandem mass spectrometer.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Quantifying transition: m/z 157.0 > 115.1. Qualifying transitions: m/z 157.0 > 73.1 and m/z 141.0 > 81.0.[11][12]
Quantification of this compound in Hair
Hair analysis for EtG provides a longer-term window of alcohol consumption.
1. Sample Preparation:
-
Washing: Decontaminate hair samples by washing with solvents such as ethanol, water, acetone, and dichloromethane (B109758) to remove external contaminants.[13][14]
-
Pulverization/Cutting: Finely cut or pulverize the hair to increase the surface area for extraction.[15]
-
Extraction: Extract EtG from the hair matrix, typically using ultrasonication in water at an elevated temperature (e.g., 50-60°C) for several hours or overnight.[15][16]
-
Clean-up: Use solid-phase extraction (e.g., aminopropyl SPE columns) to purify the extract.[16]
2. LC-MS/MS Analysis:
-
The analytical procedure is similar to that described for urine, employing LC-MS/MS with ESI in negative mode and MRM for detection.[16]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the quantification of this compound in a biological sample.
This compound Isomers
This compound exists as alpha (α) and beta (β) isomers.[11][12] The presence and ratio of these isomers can vary depending on the source.
-
Dietary Exposure: Some alcoholic beverages, such as sake, wine, and beer, contain pre-formed ethyl glucosides.[17] Sake, for instance, has high concentrations of α-EG.[17][18]
-
In Vivo Formation: While the primary in vivo formation pathway leads to β-EtG through glucuronidation, the detection of α-EG in urine after consuming beverages that do not contain it suggests potential in vivo synthesis.[17][18] One hypothesis is that α-glucosidase in the small intestine could synthesize α-EG when alcohol is consumed with carbohydrates.[17][18]
The analysis of both isomers can provide additional information regarding the source of the EtG detected, distinguishing between direct consumption of certain beverages and endogenous formation.
Conclusion
The in vivo formation of this compound is a reliable indicator of recent ethanol intake. Understanding the biochemical pathways and having robust, validated analytical methods are essential for its accurate application in research, clinical, and forensic settings. This guide provides a comprehensive overview of the core principles and methodologies related to the in vivo formation and quantification of this compound, serving as a valuable resource for professionals in the field.
References
- 1. Involvement of UDP-glucuronosyltransferases UGT1A9 and UGT2B7 in ethanol glucuronidation, and interactions with common drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A pharmacokinetic study of ethyl glucuronide in blood and urine: applications to forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Urine tested positive for ethyl glucuronide after trace amounts of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of LCMS method for determination of Ethyl Glucuronide (EtG) in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. cda-amc.ca [cda-amc.ca]
- 10. data.biotage.co.jp [data.biotage.co.jp]
- 11. A validated method for the separation of this compound isomers by gas chromatography-tandem mass spectrometry and quantitation in human whole blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of ethyl glucuronide in human hair samples: Decontamination vs extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Determination of ethyl glucuronide in human hair by SPE and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Diagnostic meaning of urinary this compound concentrations in relationship to alcoholic beverage consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Pharmacokinetics of Alpha- and Beta-Ethyl Glucoside Isomers: A Technical Guide
This guide provides a detailed overview of the current understanding of the pharmacokinetics of α- and β-ethyl glucoside isomers for researchers, scientists, and professionals in drug development. Ethyl glucosides are found in various fermented beverages and foods, and understanding their absorption, distribution, metabolism, and excretion (ADME) is crucial for evaluating their physiological effects and potential applications.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for α- and β-ethyl glucoside based on available in vivo studies in rats.
| Parameter | α-Ethyl Glucoside (α-EG) | β-Ethyl Glucoside (β-EG) | Species | Study Notes | Reference |
| Oral Dose | 4 mmol/kg body weight | 4 mmol/kg body weight | Rat | Single oral administration | [1] |
| Time to Maximum Plasma Concentration (Tmax) | ~ 1 hour | ~ 1 hour | Rat | [1] | |
| Maximum Plasma Concentration (Cmax) | ~ 3 mM | ~ 3 mM | Rat | [1] | |
| Cumulative Urinary Excretion (0-6 hours) | ~ 80% of administered dose | ~ 80% of administered dose | Rat | [1] | |
| Cumulative Urinary Excretion (0-24 hours) | 87.2 ± 7.9% | 85.4 ± 5.0% | Rat | [1] | |
| Absorption Site | Small Intestine | Not explicitly stated, but inferred to be the small intestine | Rat | [2][3] | |
| Primary Form in Urine | Intact | Intact | Rat | [1][2] | |
| Hydrolysis in Small Intestine | Minor (less than 4% of absorbed dose) | Not explicitly stated | Rat | Hydrolytic activity is lower than for maltose | [2][3] |
Pharmacokinetic Profile
Absorption
Following oral administration in rats, both α- and β-ethyl glucoside are rapidly absorbed from the small intestine.[1][2] The absorption of α-ethyl glucoside is suggested to be mediated by the sodium-glucose cotransporter 1 (SGLT1), as its absorption is significantly reduced in the absence of sodium ions or in the presence of the SGLT1 inhibitor, phlorizin (B1677692).[3] While the specific transporter for β-ethyl glucoside has not been elucidated, its rapid appearance in plasma suggests an efficient absorption mechanism.[1]
Distribution
After absorption, both isomers are distributed into the bloodstream, reaching peak plasma concentrations approximately one hour after oral ingestion.[1] Traces of both α- and β-ethyl glucoside can be detected in plasma and urine 24 hours after administration, indicating that a small amount may remain in the body.[1]
Metabolism
The metabolism of ethyl glucosides appears to be limited. In rats, α-ethyl glucoside is primarily excreted in its intact form.[2] While hydrolyzing activity for α-ethyl glucoside has been detected in crude enzyme solutions from the small intestinal mucosa and kidneys of rats, this activity is lower than that for maltose.[2] Less than 4% of the absorbed α-ethyl glucoside is hydrolyzed to glucose in the small intestine.[3] In humans, β-glucosidase enzymes present in various tissues could potentially hydrolyze β-ethyl glucoside, though specific studies on this are lacking.[4] Some studies in humans have suggested that α-ethyl glucoside may be synthesized in vivo when alcohol is consumed with carbohydrates, possibly by α-glucosidases in the small intestine.[5][6]
Excretion
The primary route of excretion for both α- and β-ethyl glucoside is via the urine.[1][2] In rats, over 60% of an oral dose of α-ethyl glucoside is excreted in the urine, with approximately 80% of both isomers being eliminated within the first 6 hours post-administration.[1][2] The cumulative urinary excretion over 24 hours is around 87% for α-ethyl glucoside and 85% for β-ethyl glucoside.[1] The excretion of intact α-ethyl glucoside has been observed to have a diuretic effect in rats.[2]
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol is based on the methodology described by Mishima et al. (2008).[1]
Objective: To determine the plasma kinetics and urinary excretion profile of α- and β-ethyl glucoside after oral administration.
Animals: Male Wistar rats.
Procedure:
-
Dosing: A single oral dose of 4 mmol/kg body weight of either α- or β-ethyl glucoside is administered.
-
Blood Sampling: Blood samples are collected at various time points (e.g., 0, 1, 3, 6, 12, 24 hours) after administration.
-
Urine Collection: Urine is collected over specified intervals (e.g., 0-6, 6-12, 12-24 hours).
-
Sample Preparation: Plasma is separated from blood samples. Both plasma and urine samples may require deproteinization.
-
Analysis: The concentrations of α- and β-ethyl glucoside in plasma and urine are determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[1][7]
Visualization of the Experimental Workflow:
Caption: Workflow for an in vivo pharmacokinetic study of ethyl glucoside isomers in rats.
Intestinal Absorption Study using Everted Sac Technique
This protocol is based on the methodology described in studies on α-ethyl glucoside absorption.[2][3]
Objective: To investigate the mechanism of intestinal absorption of this compound isomers.
Procedure:
-
Preparation of Everted Sacs: Segments of the rat small intestine are removed, everted, and filled with a buffer solution.
-
Incubation: The everted sacs are incubated in a buffer solution containing the this compound isomer of interest. To investigate the role of specific transporters, inhibitors (e.g., phlorizin for SGLT1) or modified buffers (e.g., sodium-free) can be used.
-
Sample Collection: Samples are taken from the mucosal (outside) and serosal (inside) solutions at different time points.
-
Analysis: The concentration of the this compound isomer in the samples is quantified to determine the rate and extent of transport across the intestinal wall.
Analytical Method for Quantification in Blood and Urine by GC-MS/MS
This protocol is based on the methodology described by Waters et al. (2022).[7][8]
Objective: To separate and quantify α- and β-ethyl glucoside isomers in biological matrices.
Procedure:
-
Sample Preparation:
-
Deproteinize whole blood or urine samples.
-
Remove interferences using weak cation exchange solid-phase extraction cartridges.
-
-
Derivatization: Acetylate the target analytes using acetic anhydride (B1165640) and pyridine, which can be accelerated by microwave irradiation.
-
GC-MS/MS Analysis:
-
Separation: Perform separation using tandem gas chromatography columns.
-
Detection: Use a mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Quantifying transition: m/z 157.0 > 115.1
-
Qualifying transitions: m/z 157.0 > 73.1 and m/z 141.0 > 81.0
-
-
-
Validation: The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, stability, and dilution integrity.
Visualization of the Analytical Workflow:
Caption: Workflow for the analysis of this compound isomers by GC-MS/MS.
Conclusion and Future Directions
The available evidence, primarily from studies in rats, indicates that both α- and β-ethyl glucoside are rapidly absorbed orally and are predominantly excreted unchanged in the urine. The absorption of α-ethyl glucoside appears to be mediated, at least in part, by the SGLT1 transporter. Metabolism of these compounds seems to be minimal.
Further research is warranted in several areas:
-
Comparative Pharmacokinetics: More studies directly comparing the pharmacokinetic profiles of α- and β-ethyl glucoside are needed.
-
Human Studies: Detailed pharmacokinetic studies in humans are essential to understand the relevance of the findings from animal models.
-
Metabolism: A more in-depth investigation into the potential for metabolism of both isomers by human enzymes is required.
-
Transporter Identification: The specific transporters involved in the absorption and disposition of β-ethyl glucoside remain to be identified.
References
- 1. Plasma kinetics and urine profile of ethyl glucosides after oral administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethyl alpha-D-glucoside was absorbed in small intestine and excreted in urine as intact form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on absorption and hydrolysis of ethyl alpha-D-glucoside in rat intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-Glucosidase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A validated method for the separation of this compound isomers by gas chromatography-tandem mass spectrometry and quantitation in human whole blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Ethyl Glucuronide (EtG) in Human Urine using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl glucuronide (EtG) is a minor, non-oxidative metabolite of ethanol (B145695) and has emerged as a crucial biomarker for monitoring alcohol consumption.[1] Its presence in urine can indicate recent alcohol intake, even after ethanol is no longer detectable.[2] This application note provides a detailed protocol for the sensitive and selective quantification of EtG in human urine using a Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method. The procedure involves solid-phase extraction (SPE) for sample cleanup, followed by derivatization to enhance the volatility and thermal stability of EtG for GC analysis.
Experimental Protocol
This protocol is based on established methods involving solid-phase extraction and derivatization prior to GC-MS/MS analysis.[2][3]
2.1. Materials and Reagents
-
Ethyl Glucuronide (EtG) standard
-
Ethyl Glucuronide-D5 (EtG-D5) internal standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
n-Hexane (HPLC grade)
-
Ammonia solution (2%)
-
Hydrochloric Acid (3M)
-
Pentafluoropropionic anhydride (B1165640) (PFPA) or N-methyl-N-trimethylsilyl trifluoroacetamide (B147638) (MSTFA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode Anion-eXchange or Amino-propyl)[2][3]
-
Deionized water
-
Nitrogen gas
2.2. Sample Preparation
-
Sample Pre-treatment: To 1.5 mL of urine sample, add a known concentration of the internal standard (e.g., EtG-D5). Acidify the sample by adding 100 µL of 3M hydrochloric acid. Centrifuge the sample at 3000 g for 5 minutes.[2]
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge by passing 3.0 mL of methanol, followed by 3.0 mL of deionized water, and finally 3.0 mL of acetonitrile. Ensure the cartridge does not dry out between steps.[2]
-
Loading: Load the pre-treated supernatant onto the conditioned SPE cartridge at a flow rate of approximately 0.5 mL/min.[2]
-
Washing: Wash the cartridge with 3.0 mL of n-hexane to remove impurities.[2] Apply a vacuum for 15 minutes to thoroughly dry the cartridge.[2]
-
Elution: Elute the EtG and the internal standard from the cartridge with 1.0 mL of water containing 2% ammonia.[2]
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.[2]
2.3. Derivatization
Derivatization is a critical step to increase the volatility of the polar EtG molecule for GC analysis. Two common derivatization agents are PFPA and MSTFA.
-
PFPA Derivatization: Reconstitute the dried extract in the derivatizing agent, pentafluoropropionic anhydride (PFPA), and heat as required by the specific protocol (e.g., 70°C for 20 minutes).[3]
-
MSTFA Derivatization: Reconstitute the dried sample in 100 µL of N-methyl-N-trimethylsilyl trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane. Cap the vial and heat at 70°C for 20 minutes.[2]
After cooling to room temperature, the sample is ready for injection into the GC-MS/MS system.[2]
2.4. GC-MS/MS Analysis
The following are typical instrument parameters. These should be optimized for the specific instrument in use.
-
Gas Chromatograph (GC):
-
Mass Spectrometer (MS/MS):
2.5. MRM Transitions
The selection of precursor and product ions is crucial for selectivity and sensitivity. The exact m/z values will depend on the derivatization agent used.
-
For PFPA derivatives (NCI mode):
-
For TMS derivatives (EI mode):
2.6. Calibration and Quantification
Prepare calibration standards by spiking blank urine with known concentrations of EtG.[2] Process these standards alongside the unknown samples. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. The concentration of EtG in the unknown samples is then determined from this curve.
Quantitative Data Summary
The performance of EtG quantification methods can vary based on the specific protocol and instrumentation. The following table summarizes typical validation parameters from published GC-MS/MS methods.
| Parameter | Method 1 (SPE-GC-MS) | Method 2 (SPE-GC-MS/MS with PFPA) | Method 3 (Simplified GC-MS) |
| Matrix | Urine | Urine | Urine |
| Linearity Range | 30 - 7000 ng/mL | 10 - 10,000 ng/mL | 30 - 5000 ng/mL |
| Correlation Coefficient (r) | > 0.99 (assumed) | > 0.996 | > 0.999 |
| Limit of Detection (LOD) | 50 ng/mL | Not explicitly stated, LOQ is 10 ng/mL | 10 ng/mL |
| Limit of Quantification (LOQ) | 150 ng/mL | 10 ng/mL | 30 ng/mL |
| Internal Standard | Methyl glucuronide | EtG-D5 | Not explicitly stated |
| Reference | [2] | [3] | [5] |
Workflow Visualization
The following diagram illustrates the complete experimental workflow for the quantification of EtG in urine.
References
- 1. Development and Validation of a GC-EI-MS/MS Method for Ethyl Glucuronide Quantification in Human Hair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of ethyl glucuronide in serum & urine by gas chromatography - mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ata-journal.org [ata-journal.org]
- 4. Frontiers | Development and Validation of a GC-EI-MS/MS Method for Ethyl Glucuronide Quantification in Human Hair [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Application Note: HPLC Method for the Separation of Ethyl Glucoside Isomers
References
- 1. researchgate.net [researchgate.net]
- 2. A validated method for the separation of this compound isomers by gas chromatography-tandem mass spectrometry and quantitation in human whole blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. jascoinc.com [jascoinc.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Synthesis of Ethyl Glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl glucoside is a naturally occurring compound found in various fermented foods and beverages, such as sake.[1][2] It is gaining interest in the pharmaceutical and cosmetic industries due to its potential as a biocompatible surfactant, humectant, and its role as a multifunctional initiator for enzyme-catalyzed regioselective lactone ring-opening polymerization.[2][3][4] Enzymatic synthesis of this compound offers a green and highly selective alternative to traditional chemical methods, which often require harsh reaction conditions and toxic catalysts. This document provides detailed application notes and protocols for the synthesis of this compound using glucosidases.
Glucosidases (EC 3.2.1.-) are a broad group of enzymes that catalyze the hydrolysis of glycosidic bonds. However, by manipulating reaction conditions, they can be employed for the synthesis of alkyl glucosides through two primary mechanisms: reverse hydrolysis and transglycosylation .
Enzymatic Synthesis Pathways
The two main enzymatic pathways for this compound synthesis are thermodynamically controlled reverse hydrolysis and kinetically controlled transglycosylation.
Reverse Hydrolysis
In this thermodynamically controlled process, the hydrolytic action of glucosidase is reversed. High concentrations of the substrates, glucose and ethanol (B145695), drive the equilibrium towards the formation of this compound. This method is conceptually simple but often results in lower yields compared to transglycosylation due to the unfavorable equilibrium in aqueous solutions.[3]
Transglycosylation
Transglycosylation is a kinetically controlled reaction where the glucosidase transfers a glucosyl moiety from a donor substrate (e.g., maltose, cellobiose, or p-nitrophenyl-β-D-glucopyranoside) to an acceptor molecule, which in this case is ethanol. This method generally provides higher yields and better selectivity for the desired product.[3]
Experimental Workflow
A general workflow for the enzymatic synthesis of this compound is outlined below. Specific parameters will vary depending on the chosen enzyme and reaction pathway.
Quantitative Data Summary
The yield of this compound is highly dependent on the chosen enzymatic pathway and reaction conditions. The following table summarizes reported yields for this compound and similar alkyl glucosides.
| Product | Enzyme | Pathway | Glycosyl Donor | Acceptor | Yield | Reference |
| Ethyl α-D-glucopyranoside | α-Glucosyl transfer enzyme (Xanthomonas campestris) | Transglycosylation | Maltose | Ethanol | 260 mM (54.1 g/L) | [5] |
| Ethyl β-D-glucopyranoside | β-Glucosidase | Reverse Hydrolysis | Glucose | Ethanol | 65% of glucose reacted | [6] |
| This compound/Xyloside | β-Glucosidase | Reverse Hydrolysis | Glucose/Xylose | Ethanol | Up to 62% | [3] |
| This compound/Xyloside | β-Glucosidase | Transglycosylation | Not Specified | Ethanol | Up to ~90% | [3] |
| Ethyl Vanillin-α-Glucoside | α-Glucosidase (Xanthomonas campestris mutant) | Transglycosylation | Not Specified | Ethyl Vanillin | 52.41% | [7][8] |
| Octyl β-D-glucopyranoside | Engineered β-Glucosidase | Reverse Hydrolysis | Glucose | Octanol | 67 mol% | [9] |
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl α-Glucoside via Transglycosylation
This protocol is adapted from the synthesis of ethyl α-maltoside using α-glucosidase A from Aspergillus oryzae.[10]
Materials:
-
Purified α-glucosidase A (AgdA) from Aspergillus oryzae
-
Maltose
-
Ethanol (200 proof, anhydrous)
-
10 mM Acetate buffer (pH 5.0)
-
Deionized water
-
Heating block or water bath
-
Reaction tubes
Procedure:
-
Prepare the reaction mixture: In a sterile reaction tube, combine the following:
-
5% (w/v) Maltose
-
40% (v/v) Ethanol
-
10 mM Acetate buffer (pH 5.0) to the final volume
-
-
Add the enzyme: Add purified AgdA to a final concentration of 0.18 U/mL.
-
Incubation: Incubate the reaction mixture at 37°C for 48 hours with gentle agitation.
-
Reaction Termination: Stop the reaction by heating the mixture at 80°C for 10 minutes.
-
Analysis: Analyze the formation of ethyl α-glucoside using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
Protocol 2: Synthesis of Ethyl β-Glucoside via Reverse Hydrolysis
This protocol is a general procedure based on the principles of reverse hydrolysis for alkyl glucoside synthesis.[6]
Materials:
-
β-Glucosidase (e.g., from almonds or a microbial source)
-
D-Glucose
-
Ethanol (95-100%)
-
Buffer solution (e.g., 50 mM Sodium Acetate, pH 5.0)
-
Orbital shaker or magnetic stirrer
-
Reaction vessel
Procedure:
-
Prepare the substrate solution: In a suitable reaction vessel, dissolve D-glucose in the buffer solution to a high concentration (e.g., 1-2 M).
-
Add ethanol: Add a molar excess of ethanol to the glucose solution. The final concentration of ethanol should be optimized for the specific enzyme used.
-
Enzyme addition: Add β-glucosidase to the reaction mixture. The optimal enzyme concentration should be determined empirically.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 40-50°C) with continuous stirring or shaking for 24-72 hours.
-
Monitoring the reaction: Periodically take samples and analyze for the formation of ethyl β-glucoside and the consumption of glucose using HPLC.
-
Reaction Termination: Once the reaction has reached equilibrium or the desired conversion, terminate the reaction by heat inactivation of the enzyme (e.g., 90°C for 15 minutes) or by filtration if using an immobilized enzyme.
-
Purification: The product, ethyl β-glucoside, can be purified from the reaction mixture using techniques such as column chromatography.
Factors Affecting Enzymatic Synthesis
Several factors can influence the efficiency and yield of the enzymatic synthesis of this compound:
-
Enzyme Source and Concentration: Glucosidases from different sources exhibit varying substrate specificities, pH and temperature optima, and stability in organic solvents. Higher enzyme concentrations generally lead to faster reaction rates, but cost can be a limiting factor.
-
Substrate Concentration: In reverse hydrolysis, high concentrations of both glucose and ethanol are required to shift the equilibrium towards synthesis. In transglycosylation, the ratio of glycosyl donor to acceptor is a critical parameter.
-
Water Activity (a_w): Water is a competing nucleophile in the synthesis reaction, leading to hydrolysis of the glycosyl donor and the product. Reducing water activity by using high substrate concentrations, organic co-solvents, or biphasic systems can significantly improve the yield of this compound.
-
pH and Temperature: Each enzyme has an optimal pH and temperature range for activity and stability. These parameters must be optimized for the specific glucosidase being used.
-
Reaction Time: The reaction should be monitored over time to determine the optimal endpoint, as prolonged incubation can lead to product hydrolysis.
-
Organic Co-solvents: The addition of water-miscible or immiscible organic solvents can influence enzyme activity and shift the reaction equilibrium towards synthesis.
By carefully optimizing these parameters, researchers can enhance the yield and efficiency of the enzymatic synthesis of this compound for various applications in research and industry.
References
- 1. researchgate.net [researchgate.net]
- 2. ir.cftri.res.in [ir.cftri.res.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selective and high-yield production of ethyl α-d-glucopyranoside by the α-glucosyl transfer enzyme of Xanthomonas campestris WU-9701 and glucose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic Synthesis, Recovery, and Purification of Ethyl β-ᴅ-glucopyranoside - LUTPub [lutpub.lut.fi]
- 7. Improving the Transglycosylation Activity of α-Glucosidase from Xanthomonas campestris Through Semi-rational Design for the Synthesis of Ethyl Vanillin-α-Glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application of Ethyl Glucoside as a Shale Inhibitor in Drilling Fluids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethyl glucoside as a shale inhibitor in water-based drilling fluids. This document details the experimental protocols for evaluating its performance and presents available data to guide researchers in this field.
Introduction
Wellbore instability in shale formations is a significant challenge in drilling operations, often leading to increased costs and operational risks. Shale hydration, swelling, and dispersion upon contact with water-based drilling fluids are the primary causes of this instability. Shale inhibitors are crucial additives designed to mitigate these issues. This compound, an alkyl polyglucoside (APG), has emerged as a promising environmentally friendly shale inhibitor.[1] APGs are non-ionic surfactants derived from renewable resources, making them an attractive alternative to conventional, more toxic inhibitors.[1]
Mechanism of Shale Inhibition
The primary mechanism by which this compound and other alkyl polyglycosides inhibit shale is through the adsorption onto the clay surfaces within the shale formation. This adsorption occurs via hydrogen bonding between the hydroxyl groups of the glucoside and the oxygen atoms on the clay surface. This process is further enhanced by van der Waals forces.
The key steps in the inhibition mechanism are:
-
Adsorption: The this compound molecules adsorb onto the active sites on the clay surfaces.
-
Displacement of Water: The adsorbed this compound molecules displace the weakly bound water molecules from the clay surfaces.
-
Hydrophobic Layer Formation: The alkyl chains of the this compound molecules orient themselves away from the clay surface, creating a hydrophobic layer.
-
Inhibition of Hydration: This hydrophobic barrier prevents further water molecules from reaching the clay surface, thus inhibiting hydration, swelling, and dispersion.
Additionally, at certain concentrations and temperatures, some polyglycols can plug shale pores, reducing the penetration of drilling fluid filtrate and pore pressure transmission into the formation.[2]
Performance Evaluation of this compound
The effectiveness of this compound as a shale inhibitor is evaluated through a series of standardized laboratory tests. These tests are designed to quantify the inhibitor's ability to prevent shale swelling and dispersion.
Data Summary
While extensive quantitative data specifically for this compound is limited in publicly available literature, the following tables provide a template for presenting such data, with illustrative values based on the performance of similar alkyl polyglycosides like mthis compound.[3] Researchers are encouraged to generate specific data for this compound using the protocols outlined below.
Table 1: Shale Recovery via Hot Rolling Dispersion Test
| Inhibitor Concentration (% w/v) | Shale Recovery (%) |
| 0 (Freshwater) | 15 - 30 |
| 1% this compound (Illustrative) | 40 - 55 |
| 3% this compound (Illustrative) | 60 - 75 |
| 5% this compound (Illustrative) | 75 - 90 |
| 5% KCl (Reference) | 50 - 65 |
Table 2: Bentonite (B74815) Swelling Inhibition via Linear Swell Test
| Inhibitor | Swelling Height (mm) | Swelling Inhibition (%) |
| Deionized Water | 8.0 - 10.0 | 0 |
| 3% this compound (Illustrative) | 3.0 - 4.5 | 55 - 70 |
| 5% this compound (Illustrative) | 2.0 - 3.0 | 70 - 80 |
| 5% KCl (Reference) | 4.0 - 5.5 | 45 - 60 |
Table 3: Mud Ball Immersion Test Observations
| Fluid | Observation after 24 hours |
| Freshwater | Mud ball completely dispersed and disintegrated. |
| 3% this compound Solution | Mud ball largely intact with minor surface swelling and cracking. |
| 5% this compound Solution | Mud ball remains intact with minimal signs of swelling or dispersion.[4] |
Experimental Protocols
Detailed methodologies for the key experiments to evaluate shale inhibitors are provided below.
Hot Rolling Dispersion Test
Objective: To determine the ability of a drilling fluid additive to prevent the dispersion of shale cuttings under dynamic and thermal conditions.
Apparatus:
-
Roller oven
-
Aging cells
-
Sieves (e.g., 2 mm, 4 mm, and 40 mesh)
-
Drying oven
-
Analytical balance
Procedure:
-
Prepare shale cuttings by grinding and sieving to a specific size range (e.g., 2-4 mm).
-
Dry the sized shale cuttings in an oven at 105°C to a constant weight.
-
Weigh out a specific amount of dried shale cuttings (e.g., 50 g).
-
Prepare 350 mL of the test fluid (e.g., freshwater, or a solution of this compound at a specific concentration).
-
Place the weighed shale cuttings and the test fluid into an aging cell.
-
Seal the aging cell and place it in a roller oven.
-
Hot roll the cell at a specified temperature (e.g., 120°C) for a set duration (e.g., 16 hours).
-
After rolling, cool the cell to room temperature.
-
Pour the contents of the cell onto a 40-mesh sieve and gently wash the retained shale with water to remove any adhering fluid.
-
Carefully collect the retained shale cuttings and dry them in an oven at 105°C to a constant weight.
-
Weigh the dried, recovered shale cuttings.
-
Calculate the shale recovery percentage using the following formula: Shale Recovery (%) = (Final weight of shale / Initial weight of shale) x 100
Linear Swell Test
Objective: To measure the swelling tendency of a compacted shale or bentonite sample when exposed to a drilling fluid.
Apparatus:
-
Linear swell meter
-
Compactor for preparing pellets
-
Analytical balance
-
Drying oven
Procedure:
-
Dry the shale or bentonite powder at 105°C to a constant weight.
-
Weigh a specific amount of the dried powder (e.g., 10 g).
-
Place the powder into the compactor and apply a high pressure (e.g., 10 MPa) for a set time (e.g., 5 minutes) to form a compact pellet.
-
Measure the initial height of the pellet.
-
Place the pellet in the sample cell of the linear swell meter.
-
Fill the cell with the test fluid (e.g., deionized water or an this compound solution).
-
Start the measurement. The linear swell meter will record the change in the height of the pellet over time.
-
Continue the measurement for a specified duration (e.g., 16-24 hours) or until the swelling has stabilized.
-
The results are typically presented as a plot of swelling percentage versus time. The swelling inhibition is calculated relative to the swelling in deionized water.
Mud Ball Immersion Test
Objective: To qualitatively assess the ability of a drilling fluid to prevent the hydration and dispersion of a shale or bentonite mud ball.
Apparatus:
-
Beakers
-
Spatula
-
Analytical balance
Procedure:
-
Prepare a mud ball by mixing a known amount of bentonite or shale powder (e.g., 50 g) with a small amount of distilled water (e.g., 25 g) to form a thick, plastic paste.
-
Mold a specific weight of the paste (e.g., 30 g) into a spherical shape.
-
Carefully place the mud ball into a beaker containing the test fluid (e.g., freshwater or an this compound solution).
-
Observe and record the state of the mud ball at regular intervals (e.g., 1, 4, 8, and 24 hours).
-
Note any signs of swelling, cracking, or dispersion. A stable and intact mud ball indicates good inhibition performance.[4]
Visualizations
Shale Inhibition Mechanism of this compound
References
Application Notes and Protocols for the Formulation of Cosmetic Emulsions with Ethyl Glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ethyl Glucoside in Cosmetic Emulsions
This compound is a naturally derived ingredient formed by the reaction of ethanol (B145695) and glucose.[1] In cosmetic and personal care products, it is primarily recognized for its role as a skin-conditioning agent and humectant, aiding in moisture retention.[2][3] While longer-chain alkyl polyglucosides (APGs) like decyl glucoside and cetearyl glucoside are well-established as primary emulsifiers, this compound's contribution to emulsion formulation is more nuanced.[2] It is best utilized as a co-emulsifier or a stabilizing agent, where its humectant properties can also contribute to the overall sensory experience and efficacy of the final product.
Recent studies have highlighted the beneficial effects of this compound on the skin barrier. It has been shown to suppress skin barrier disruption caused by external stressors like UVB radiation by accelerating the differentiation of keratinocytes.[4][5] This enhancement of the skin's natural barrier function makes this compound a valuable additive in protective and restorative skincare formulations.[4] Furthermore, this compound has been observed to increase the proliferation of normal human dermal fibroblasts and the production of collagen I, suggesting its role in maintaining skin homeostasis and moisturizing functions.[6]
These application notes will provide a detailed framework for incorporating this compound into cosmetic emulsions, focusing on its synergistic effects with primary emulsifiers and its role in creating stable, effective, and aesthetically pleasing skincare products.
Key Formulation Considerations
When formulating with this compound, it is crucial to understand its primary functions and how they can be leveraged to enhance cosmetic emulsions.
-
Primary Function: Humectant and skin-conditioning agent.[2]
-
Secondary Function: Co-emulsifier and emulsion stabilizer.
-
Key Benefit: Enhances skin barrier function and provides moisturization.[4][5][6]
Emulsion Type
This compound is most suitable for oil-in-water (O/W) emulsions, where it resides in the aqueous phase and contributes to both the stability of the emulsion and the hydration of the skin.[7]
Synergistic Ingredients
To create stable and elegant emulsions, this compound should be formulated with:
-
Primary Emulsifiers: Longer-chain alkyl polyglucosides (e.g., Cetearyl Glucoside, Coco-Glucoside) or other non-ionic emulsifiers are recommended.[2][7]
-
Fatty Alcohols: Ingredients like Cetearyl Alcohol or Behenyl Alcohol can be used in conjunction with APGs to form lamellar gel networks, which significantly enhance emulsion stability and create a desirable creamy texture.[8][9]
-
Thickeners and Stabilizers: Natural gums (e.g., Xanthan Gum) or synthetic polymers can be used to increase the viscosity of the aqueous phase and further improve stability.
Experimental Protocols
The following protocols provide a detailed methodology for the preparation and evaluation of a cosmetic emulsion incorporating this compound.
Protocol for Preparation of an Oil-in-Water (O/W) Cream
This protocol outlines the steps for creating a stable O/W cream using this compound as a co-emulsifier and humectant.
Materials:
-
Oil Phase:
-
Cetearyl Alcohol: 4.00%
-
Caprylic/Capric Triglyceride: 10.00%
-
Shea Butter: 3.00%
-
Primary Emulsifier (e.g., Cetearyl Glucoside): 2.00%
-
-
Aqueous Phase:
-
Deionized Water: q.s. to 100%
-
Glycerin: 3.00%
-
This compound: 2.00%
-
Xanthan Gum: 0.30%
-
-
Cool-Down Phase:
-
Preservative (e.g., Phenoxyethanol, Ethylhexylglycerin): 1.00%
-
Fragrance (optional): 0.20%
-
Procedure:
-
Preparation of Aqueous Phase: In a suitable vessel, combine deionized water, glycerin, and this compound. Begin heating to 75-80°C with gentle mixing.
-
Dispersion of Thickener: Slowly sprinkle xanthan gum into the heated aqueous phase while mixing to avoid the formation of agglomerates. Continue mixing until fully hydrated.
-
Preparation of Oil Phase: In a separate vessel, combine all oil phase ingredients and heat to 75-80°C until all components are melted and uniform.
-
Emulsification: Slowly add the heated oil phase to the heated aqueous phase under high-shear homogenization for 3-5 minutes.
-
Cooling: Switch to gentle sweep mixing and begin cooling the emulsion.
-
Addition of Cool-Down Phase: Once the emulsion has cooled to below 40°C, add the preservative and fragrance.
-
Final Mixing: Continue gentle mixing until the emulsion is smooth and uniform.
-
Quality Control: Measure the pH, viscosity, and particle size of the final product.
Protocol for Viscosity Measurement
Viscosity is a critical parameter for the sensory feel and stability of an emulsion.
Equipment:
-
Rotational Viscometer or Rheometer
Procedure:
-
Allow the emulsion to equilibrate to a constant temperature (e.g., 25°C).
-
Select an appropriate spindle and rotational speed based on the expected viscosity of the sample.
-
Carefully lower the spindle into the emulsion, ensuring there are no air bubbles trapped.
-
Allow the spindle to rotate for a set period (e.g., 60 seconds) to obtain a stable reading.
-
Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).
-
For a more comprehensive analysis, perform a flow curve measurement by recording viscosity at varying shear rates.
Protocol for Particle Size Analysis
The droplet size of the dispersed phase is a key indicator of emulsion stability.
Equipment:
-
Laser Diffraction Particle Size Analyzer
Procedure:
-
Prepare a dilute dispersion of the emulsion in deionized water to prevent multiple scattering effects.
-
Introduce the sample into the analyzer's measurement cell.
-
Perform the measurement according to the instrument's instructions.
-
Analyze the particle size distribution, noting the mean droplet size (e.g., D50) and the span of the distribution.
Protocol for Emulsion Stability Testing
Stability testing is essential to ensure the product maintains its integrity over its shelf life.
Methods:
-
Accelerated Stability Testing:
-
Store samples of the emulsion at elevated temperatures (e.g., 40°C, 45°C) for a period of 1 to 3 months.
-
At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), evaluate the samples for changes in color, odor, pH, viscosity, and signs of phase separation.
-
-
Freeze-Thaw Cycle Testing:
-
Subject the emulsion to multiple cycles of freezing and thawing (e.g., 24 hours at -10°C followed by 24 hours at 25°C).
-
After a predetermined number of cycles (e.g., 3-5), assess the emulsion for any physical changes or phase separation.
-
-
Centrifugation Testing:
-
Centrifuge a sample of the emulsion at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).
-
Inspect the sample for any signs of creaming, sedimentation, or phase separation.
-
Data Presentation
The following tables provide an example of how to structure quantitative data for cosmetic emulsions formulated with this compound.
Table 1: Physical Properties of an O/W Cream with this compound
| Parameter | Specification | Result |
| Appearance | White, glossy cream | Conforms |
| pH | 5.0 - 6.0 | 5.5 |
| Viscosity (cP at 25°C) | 15,000 - 25,000 | 20,500 |
| Mean Particle Size (D50, µm) | < 10 | 4.8 |
Table 2: Accelerated Stability Data for an O/W Cream with this compound (at 45°C)
| Time | pH | Viscosity (cP) | Appearance |
| Initial | 5.5 | 20,500 | Conforms |
| 1 Month | 5.4 | 20,100 | Conforms |
| 2 Months | 5.4 | 19,800 | Conforms |
| 3 Months | 5.3 | 19,500 | Conforms |
Visualizations
Signaling Pathway Diagram
Caption: this compound's effect on skin barrier function.
Experimental Workflow Diagram
Caption: Workflow for cosmetic emulsion development.
Conclusion
This compound is a multifunctional ingredient that can enhance cosmetic emulsions beyond its primary role as a humectant. By acting as a co-emulsifier and stabilizer, and by providing significant skin barrier benefits, it can be a valuable component in the formulation of advanced skincare products. The protocols and data presented in these application notes provide a comprehensive guide for researchers and formulators to effectively utilize this compound in the development of stable and efficacious cosmetic emulsions.
References
- 1. Topical Anti-Inflammatory Effects of Quercetin Glycosides on Atopic Dermatitis-Like Lesions: Influence of the Glycone Type on Efficacy and Skin Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. Making sure you're not a bot! [lilloa.univ-lille.fr]
- 4. karger.com [karger.com]
- 5. Effects of ethyl alpha-D-glucoside on skin barrier disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of ethyl-α-d-glucoside on human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cosmetic emulsifiers: Types, Uses, and Formula Stability [lemmel.net]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. Frontiers | Mixture of fatty alcohols and alkyl polyglucosides stabilizing water-in-water emulsions [frontiersin.org]
Application Note and Protocol: Microwave-Assisted Derivatization of Ethyl Glucoside for GC-MS/MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl glucoside (EtG) is a direct metabolite of ethanol (B145695) and serves as a sensitive and specific biomarker for recent alcohol consumption.[1][2] Its detection and quantification in biological matrices are crucial in clinical and forensic toxicology, as well as in studies related to alcohol metabolism. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of EtG; however, due to its low volatility and polar nature, derivatization is required to improve its chromatographic properties.[3][4]
Traditional derivatization methods often involve lengthy reaction times at elevated temperatures.[5][6] Microwave-assisted derivatization (MAD) offers a rapid and efficient alternative, significantly reducing sample preparation time.[5][6][7][8][9] This application note provides a detailed protocol for the microwave-assisted acetylation of this compound for subsequent analysis by GC-MS/MS. The described method is based on a validated procedure for the separation and quantification of this compound isomers in biological samples.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the validated microwave-assisted derivatization and GC-MS/MS analysis method for this compound.[1][2]
| Parameter | Value |
| Analyte | α-Ethyl Glucoside (α-EG) and β-Ethyl Glucoside (β-EG) |
| Matrix | Human Whole Blood and Urine |
| Derivatization Reagents | Acetic Anhydride (B1165640) and Pyridine |
| Derivatization Method | Microwave-Accelerated |
| Analytical Technique | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) |
| Calibration Range | 0.625 to 50 µg/mL |
| Linearity (r²) | > 0.99 |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Quantifying Transition (m/z) | 157.0 > 115.1 |
| Qualifying Transitions (m/z) | 157.0 > 73.1 and 141.0 > 81.0 |
Experimental Protocol
This protocol details the steps for sample preparation, microwave-assisted derivatization, and GC-MS/MS analysis of this compound.
Materials and Reagents
-
This compound (α and β isomers) standards
-
Internal Standard (e.g., deuterated EtG)
-
Acetic Anhydride (analytical grade)
-
Pyridine (analytical grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid (analytical grade)
-
Deionized Water
-
Weak Cation Exchange Solid Phase Extraction (SPE) Cartridges
-
Microwave reactor suitable for chemical synthesis
-
GC-MS/MS system with a suitable capillary column
Sample Preparation
-
Deproteinization: For whole blood samples, perform a protein precipitation step. This can be achieved by adding a water/acetonitrile/formic acid solution followed by centrifugation.[10]
-
Solid Phase Extraction (SPE): To remove interferences, pass the deproteinized supernatant (for blood) or urine sample through a weak cation exchange SPE cartridge.[1][2]
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the this compound fraction.
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature.
Microwave-Assisted Derivatization
-
Reagent Addition: To the dried residue, add the derivatization reagents: acetic anhydride and pyridine.[1][2] The exact volumes should be optimized based on the expected concentration of this compound.
-
Microwave Irradiation:
-
Seal the reaction vial tightly.
-
Place the vial in the microwave reactor.
-
Irradiate the sample with microwave energy. The power and time of irradiation are critical parameters that need to be optimized for the specific microwave system and sample volume. A starting point could be a few minutes at a moderate power setting.[11][12] The goal is to achieve complete derivatization without degrading the analyte.
-
-
Post-Derivatization:
-
Allow the vial to cool to room temperature.
-
The derivatized sample is now ready for GC-MS/MS analysis.
-
GC-MS/MS Analysis
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS/MS system.
-
Chromatographic Separation: Use a suitable capillary column (e.g., a non-polar or mid-polar column) to separate the acetylated α- and β-isomers of this compound. The oven temperature program should be optimized to achieve baseline separation.
-
Mass Spectrometric Detection: Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[1][2] Monitor the quantifying and qualifying transitions for both this compound and the internal standard as listed in the quantitative data table.
-
Data Analysis: Quantify the concentration of each this compound isomer by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of derivatized standards.
Diagrams
Caption: Workflow for Microwave-Assisted Derivatization and Analysis of this compound.
Caption: Rationale for the Derivatization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A validated method for the separation of this compound isomers by gas chromatography-tandem mass spectrometry and quantitation in human whole blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. weber.hu [weber.hu]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-assisted derivatization procedures for gas chromatography/mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Microwave assisted extraction for the determination of ethyl glucuronide in urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microwave-assisted extraction: a simpler and faster method for the determination of ethyl glucuronide in hair by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Determination of Ethyl Glucuronide and Ethyl Sulfate in Postmortem and Antemortem Whole Blood Using Phospholipid Removal 96-Well Plate and UHPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diposit.ub.edu [diposit.ub.edu]
Application Notes & Protocols: Using NMR Spectroscopy for Ethyl Glucoside Identification in Sake
Introduction
Ethyl glucoside (EG) is a stable, non-volatile metabolite formed from the reaction of ethanol (B145695) and glucose. It is naturally present in fermented beverages like Japanese sake and rice wine.[1][2][3] The concentration of this compound can influence the taste and quality of sake and serves as a potential marker for alcohol consumption, as it has a longer biological half-life than ethanol itself.[1][3] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that allows for the straightforward identification and quantification of this compound in complex mixtures like sake, often with minimal sample preparation.[2] This application note provides a detailed protocol for the identification and quantification of this compound in sake using ¹H NMR spectroscopy.
Key Advantages of NMR for Sake Analysis
-
Minimal Sample Preparation: NMR requires less extensive sample preparation compared to chromatographic methods.[2]
-
Rapid Analysis: The data acquisition time for a simple 1D ¹H NMR spectrum is relatively short.[2]
-
Quantitative Accuracy: When appropriate parameters are used, NMR provides excellent quantitative accuracy and reproducibility.[2]
-
Structural Information: NMR provides detailed structural information, allowing for unambiguous identification of compounds.
Data Presentation: ¹H NMR Spectral Data for this compound
The identification of this compound in sake is primarily based on its characteristic signals in the ¹H NMR spectrum. The anomeric proton signal at approximately δ 4.93 ppm is particularly diagnostic.[1][3]
| Proton Assignment | Chemical Shift (δ) in D₂O (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Anomeric H (H-1) | ~4.93 | Doublet | ~3.5 |
| Glucosyl H (H-2 to H-6) | 3.20 - 3.90 | Multiplets | - |
| Ethyl -CH₂- | ~3.65 (m) & ~3.90 (m) | Multiplet | - |
| Ethyl -CH₃ | ~1.24 | Triplet | ~7.1 |
Note: Chemical shifts can vary slightly depending on the pH, temperature, and matrix of the sake sample. The triplet at δ 1.24 ppm and the anomeric proton at δ 4.93 ppm are key identifiers for this compound.[1]
Experimental Protocols
Sample Preparation
To minimize the interference from the strong ethanol signals which can obscure other resonances, a lyophilization step is recommended.[1]
-
Aliquoting: Transfer 1 mL of the sake sample to a suitable container for lyophilization.
-
Lyophilization (Freeze-Drying): Freeze the sample and lyophilize until all the water and ethanol are removed.
-
Reconstitution: Reconstitute the dried residue in a precise volume (e.g., 600 µL) of a prepared NMR buffer.
-
NMR Buffer: 0.1 M phosphate (B84403) buffer (pH 7.4) in deuterium (B1214612) oxide (D₂O). The buffer helps to maintain a stable pH.
-
Internal Standard: For quantitative analysis, add a known concentration of an internal standard to the buffer. A suitable standard is 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or dimethyl sulfone (DMSO). TSP will also serve as the chemical shift reference (δ 0.00 ppm).[1]
-
-
Mixing and Centrifugation: Vortex the sample for 30 seconds to ensure complete dissolution. Centrifuge at 8,000 rpm for 5 minutes to pellet any insoluble material.[1]
-
Transfer: Carefully transfer the supernatant (e.g., 550 µL) into a 5 mm NMR tube.
NMR Data Acquisition
These parameters are for a 600 MHz NMR spectrometer but can be adapted for other field strengths.
A. 1D ¹H NMR for Quantification:
-
Pulse Program: A standard 1D sequence with water suppression (e.g., zgpr on Bruker systems).
-
Temperature: 298 K (25 °C).
-
Number of Scans (ns): 64 or higher for good signal-to-noise.
-
Relaxation Delay (d1): 5 x T₁ of the least rapidly relaxing proton of interest (a delay of 10-30 seconds is generally sufficient for quantitative accuracy).
-
Acquisition Time (aq): At least 2 seconds.
-
Spectral Width (sw): 12-16 ppm.
-
Transmitter Frequency Offset (o1p): Centered on the water resonance.
B. 2D NMR for Structural Confirmation (Optional but Recommended):
For unambiguous confirmation of the this compound structure, 2D NMR experiments can be performed.
-
¹H-¹H COSY (Correlation Spectroscopy): Shows correlations between coupled protons. This can be used to trace the spin systems of the glucose and ethyl moieties.
-
¹H-¹H TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which is very useful for identifying all the sugar protons from the anomeric proton.
Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.[1]
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Apply an automatic baseline correction.
-
Referencing: Calibrate the chemical shift axis by setting the TSP signal to δ 0.00 ppm.
-
Integration: Integrate the area of a well-resolved signal from this compound (e.g., the anomeric proton at δ 4.93 ppm or the methyl triplet at δ 1.24 ppm) and the signal from the internal standard.
-
Quantification: Calculate the concentration of this compound using the following formula:
CEG = CIS * (IEG / NEG) * (NIS / IIS)
Where:
-
CEG = Concentration of this compound
-
CIS = Concentration of Internal Standard
-
IEG = Integral of the this compound signal
-
NEG = Number of protons for the integrated this compound signal (e.g., 1 for the anomeric proton, 3 for the methyl group)
-
IIS = Integral of the Internal Standard signal
-
NIS = Number of protons for the integrated Internal Standard signal
-
Visualizations
Caption: Experimental workflow for this compound analysis in sake.
References
Application Notes & Protocols: Development of a Biosensor for Real-Time Ethyl Glucoside Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl glucoside (EtG), a direct metabolite of ethanol (B145695), is a highly specific biomarker for detecting recent alcohol consumption.[1][2][3] Its detection provides a longer window of assessment compared to direct ethanol measurements, making it invaluable for clinical and forensic toxicology, as well as for monitoring alcohol abstinence in various programs.[1][3][4][5] This document provides a detailed guide for the development of a real-time electrochemical biosensor for the detection of this compound. The described protocols are based on established methodologies for biosensor fabrication, including enzyme immobilization and signal amplification techniques, to ensure high sensitivity and selectivity.[6][7]
Principle of Detection
The proposed biosensor operates on the principle of an enzyme-catalyzed reaction. An enzyme specific for this compound is immobilized on an electrode surface. When this compound is present in a sample, the enzyme catalyzes its conversion into a product that can be electrochemically detected. The resulting electrical signal is proportional to the concentration of this compound in the sample. To enhance the sensitivity of the biosensor, nanomaterials can be incorporated into the electrode to increase the surface area and facilitate electron transfer.[6][8]
Signaling Pathway
The enzymatic detection of this compound involves a cascade of reactions that ultimately generate a measurable electrical signal. The following diagram illustrates a plausible signaling pathway for an enzyme-based electrochemical biosensor.
Caption: Enzymatic detection of this compound at the biosensor surface.
Experimental Protocols
Preparation of Modified Electrodes
This protocol describes the modification of a screen-printed carbon electrode (SPCE) with zinc oxide nanoflakes (ZnO-NFs) to enhance the sensor's performance.[9]
Materials:
-
Screen-printed carbon electrodes (SPCEs)
-
Zinc acetate (B1210297) dihydrate
-
Deionized (DI) water
-
Ethanol
Procedure:
-
Clean the SPCEs by sonicating in ethanol and DI water for 5 minutes each, then dry under a stream of nitrogen.
-
Prepare a 0.1 M solution of zinc acetate dihydrate in DI water.
-
Adjust the pH of the zinc acetate solution to 10 by adding ammonium hydroxide dropwise while stirring.
-
Immerse the cleaned SPCEs into the solution and sonicate for 1 hour at 60°C.
-
After sonication, rinse the electrodes thoroughly with DI water and dry at 100°C for 2 hours.
-
The ZnO-NFs modified SPCEs are now ready for enzyme immobilization.
Immobilization of this compound Specific Enzyme
This protocol details the covalent immobilization of the enzyme onto the modified electrode surface using glutaraldehyde (B144438) as a cross-linker.[10]
Materials:
-
ZnO-NFs modified SPCEs
-
This compound specific enzyme solution (e.g., 1 mg/mL in phosphate-buffered saline, PBS)
-
Glutaraldehyde solution (2.5% in PBS)
-
Bovine Serum Albumin (BSA) solution (1% in PBS)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Activate the surface of the ZnO-NFs modified SPCEs by incubating them in 2.5% glutaraldehyde solution for 1 hour at room temperature.
-
Rinse the electrodes with PBS to remove excess glutaraldehyde.
-
Drop-cast 10 µL of the enzyme solution onto the activated electrode surface and allow it to incubate in a humid chamber for 2 hours at 4°C.
-
After incubation, gently rinse the electrodes with PBS to remove any unbound enzyme.
-
To block any remaining active sites and prevent non-specific binding, incubate the electrodes in 1% BSA solution for 30 minutes at room temperature.
-
Rinse the electrodes again with PBS and store them at 4°C when not in use.
Electrochemical Measurement of this compound
This protocol outlines the procedure for detecting this compound using cyclic voltammetry (CV).[9]
Materials:
-
Enzyme-immobilized SPCEs (working electrode)
-
Ag/AgCl electrode (reference electrode)
-
Platinum wire electrode (counter electrode)
-
Potentiostat
-
Electrochemical cell
-
PBS (pH 7.4) containing a redox mediator (e.g., 5 mM potassium ferricyanide)
-
This compound standard solutions of varying concentrations
Procedure:
-
Set up the three-electrode system in the electrochemical cell containing the PBS with the redox mediator.
-
Record the baseline CV signal in the absence of this compound by scanning the potential from -0.2 V to 0.6 V at a scan rate of 50 mV/s.
-
Add a known concentration of this compound to the electrochemical cell and allow it to incubate for a few minutes.
-
Record the CV signal again. An increase in the peak current should be observed due to the enzymatic reaction.
-
Repeat steps 3 and 4 for different concentrations of this compound to generate a calibration curve.
-
The response time can be determined by monitoring the current change over time after the addition of this compound.
Experimental Workflow
The following diagram illustrates the overall workflow for the development and testing of the this compound biosensor.
Caption: Workflow for biosensor fabrication and electrochemical testing.
Data Presentation
The performance of the developed biosensor should be characterized and compared with existing methods. The following tables provide a template for summarizing the key performance metrics.
Table 1: Performance Characteristics of the this compound Biosensor
| Parameter | Value |
| Linear Range | |
| Limit of Detection (LOD) | |
| Sensitivity | |
| Response Time | |
| Specificity | |
| Stability |
Table 2: Comparison with Other this compound Detection Methods
| Method | Detection Range | Limit of Detection | Throughput | Cost |
| Developed Biosensor | High | Low | ||
| GC-MS[11] | Low | High | ||
| LC-MS/MS[11] | Low | High | ||
| Immunoassay (ELISA)[12] | Medium | Medium |
Signal Amplification Strategies
To further enhance the sensitivity of the biosensor, various signal amplification strategies can be employed. These strategies aim to increase the magnitude of the output signal for a given analyte concentration.[6][8][13]
1. Nanomaterial-Based Amplification:
-
Increased Surface Area: Nanomaterials like ZnO-NFs, gold nanoparticles, or carbon nanotubes provide a larger surface area for enzyme immobilization, leading to a higher enzyme loading and a stronger signal.[6][9]
-
Enhanced Electron Transfer: The high conductivity of certain nanomaterials can facilitate faster electron transfer between the enzyme's active site and the electrode surface.[13]
2. Enzyme-Based Amplification:
-
Enzyme Cascades: A secondary enzyme can be used to amplify the signal generated by the primary enzyme. For example, the product of the first reaction could be a substrate for a second enzyme that produces a more easily detectable signal.
3. Nucleic Acid-Based Amplification:
-
Rolling Circle Amplification (RCA): This technique can be used to generate long DNA strands that can be labeled with multiple signaling molecules, leading to significant signal enhancement.[8][14]
The choice of signal amplification strategy will depend on the specific requirements of the application, such as the desired sensitivity and the complexity of the assay.
Conclusion
The development of a real-time biosensor for this compound offers a promising solution for rapid and sensitive alcohol consumption monitoring. By following the detailed protocols and utilizing advanced materials and signal amplification techniques, researchers can fabricate highly effective biosensors for a variety of applications in clinical diagnostics, forensic science, and personalized healthcare. The data presentation templates and workflow diagrams provided in this document serve as a comprehensive guide for the systematic development and characterization of these important analytical devices.
References
- 1. [Detection and application of ethyl glucuronide in forensic toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on Flexible Electrochemical Biosensors to Monitor Alcohol in Sweat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl glucuronide - Wikipedia [en.wikipedia.org]
- 4. Alcohol Biomarkers in Clinical and Forensic Contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lynkdiagnostics.com [lynkdiagnostics.com]
- 6. Signal amplification strategies in electrochemical biosensors via antibody immobilization and nanomaterial-based transducers - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Recent Advances in Signal Amplification to Improve Electrochemical Biosensing for Infectious Diseases [frontiersin.org]
- 9. insyst.fiu.edu [insyst.fiu.edu]
- 10. Enzyme Immobilization on Microelectrode Biosensors | Springer Nature Experiments [experiments.springernature.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: Ethyl Glucoside as a Probe for Studying Glycosyltransferase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosyltransferases (GTs) are a ubiquitous class of enzymes that catalyze the transfer of a monosaccharide moiety from a nucleotide-activated sugar donor to an acceptor substrate. This process, known as glycosylation, is fundamental to a vast array of biological processes, including cell signaling, protein folding, and immune responses. The dysregulation of glycosyltransferase activity is implicated in numerous diseases, making these enzymes attractive targets for therapeutic intervention.
The characterization of glycosyltransferase activity and the screening for their inhibitors require robust and reliable assay methods. Ethyl β-D-glucoside, a simple and commercially available alkyl glucoside, can serve as a valuable tool in this context. As an acceptor substrate, it allows for the investigation of glycosyltransferases that act on small hydrophobic molecules or are involved in the elongation of glycan chains. This document provides detailed application notes and protocols for the use of ethyl glucoside as a probe for studying the activity of various glycosyltransferases.
Principle of the Assay
The fundamental principle involves presenting this compound as an acceptor substrate to a glycosyltransferase in the presence of a suitable nucleotide-sugar donor. The enzyme catalyzes the formation of a new glycosidic bond, resulting in the synthesis of a disaccharide (e.g., ethyl gentiobioside or ethyl cellobioside) and the release of a nucleotide diphosphate (B83284) (e.g., UDP). The rate of the reaction, and thus the activity of the glycosyltransferase, can be determined by measuring the formation of the product or the consumption of the substrates. More conveniently, universal assays can detect the released nucleotide diphosphate.
Potential Applications
-
Screening for novel glycosyltransferases: this compound can be used to screen crude cell lysates or purified protein fractions for novel glycosyltransferase activities.
-
Substrate specificity studies: By comparing the enzymatic activity with this compound to other potential acceptor substrates, the substrate specificity of a given glycosyltransferase can be elucidated.
-
Enzyme kinetics: The determination of kinetic parameters such as Km and Vmax for this compound provides insights into the catalytic efficiency of the enzyme.
-
High-throughput screening (HTS) of inhibitors: The assays described herein are amenable to high-throughput formats, enabling the screening of large compound libraries for potential glycosyltransferase inhibitors.
Data Presentation
Table 1: Illustrative Kinetic Parameters of a Hypothetical Glucosyltransferase with this compound as Acceptor Substrate
| Acceptor Substrate | Sugar Donor | Apparent Km (mM) | Apparent Vmax (pmol/min/µg) |
| Ethyl β-D-glucoside | UDP-Glucose | 1.2 | 850 |
| p-Nitrophenyl β-D-glucopyranoside | UDP-Glucose | 0.8 | 1200 |
| Benzyl β-D-glucopyranoside | UDP-Glucose | 1.5 | 700 |
Note: The data presented in this table is illustrative and based on typical values for glycosyltransferases acting on small molecule acceptors. Actual values must be determined experimentally.
Table 2: Comparison of Assay Methods for Glycosyltransferase Activity Using this compound
| Assay Method | Principle | Advantages | Disadvantages |
| Phosphatase-Coupled Colorimetric Assay | Detection of inorganic phosphate (B84403) released from the nucleotide diphosphate product by a coupling phosphatase.[1][2] | Continuous, non-radioactive, high-throughput compatible.[1] | Requires a coupling enzyme which might interfere with test compounds. |
| UDP-Glo™ Luminescent Assay | Luminescence-based detection of UDP produced in the glycosyltransferase reaction.[3][4] | High sensitivity, broad dynamic range, simple one-step protocol.[3] | Requires a specific detection reagent kit. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the glycosylated product (e.g., ethyl gentiobioside). | Direct detection of product formation, allows for structural confirmation. | Low-throughput, requires specialized equipment. |
Experimental Protocols
Protocol 1: Phosphatase-Coupled Colorimetric Assay for Glycosyltransferase Activity
This protocol describes a continuous, non-radioactive assay to determine the activity of a glycosyltransferase using this compound as the acceptor substrate. The assay measures the inorganic phosphate (Pi) released from the UDP product of the glycosyltransferase reaction through the action of a coupling phosphatase.[1][2]
Materials:
-
Purified glycosyltransferase
-
Ethyl β-D-glucoside (acceptor substrate)
-
UDP-Glucose (sugar donor)
-
Coupling phosphatase (e.g., CD39L3 for UDP)
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM MnCl2
-
Malachite Green Phosphate Detection Kit
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reaction Mix: In a 96-well microplate, prepare the reaction mix containing:
-
Reaction Buffer
-
Ethyl β-D-glucoside (final concentration, e.g., 0.1 - 10 mM)
-
UDP-Glucose (final concentration, e.g., 0.05 - 2 mM)
-
Coupling phosphatase (e.g., 0.1 µg)
-
-
Initiate Reaction: Add the purified glycosyltransferase to each well to initiate the reaction. The final reaction volume is typically 50-100 µL. Include a negative control reaction without the glycosyltransferase.
-
Incubation: Incubate the plate at the optimal temperature for the glycosyltransferase (e.g., 37°C) for a defined period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop Reaction and Develop Color: Stop the reaction and develop the color by adding the reagents from the Malachite Green Phosphate Detection Kit according to the manufacturer's instructions.
-
Measure Absorbance: Read the absorbance at 620 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the negative control from the absorbance of the experimental samples.
-
Generate a standard curve using known concentrations of inorganic phosphate.
-
Calculate the amount of phosphate released in each well from the standard curve.
-
Determine the specific activity of the glycosyltransferase (e.g., in pmol of product formed per minute per µg of enzyme).
-
Protocol 2: UDP-Glo™ Luminescent Assay for Glycosyltransferase Activity
This protocol utilizes a commercially available kit (e.g., UDP-Glo™ from Promega) to measure glycosyltransferase activity by quantifying the amount of UDP produced.[3]
Materials:
-
Purified glycosyltransferase
-
Ethyl β-D-glucoside (acceptor substrate)
-
UDP-Glucose (sugar donor)
-
UDP-Glo™ Glycosyltransferase Assay Kit (containing UDP Detection Reagent)
-
White, opaque 96-well microplate
-
Luminometer
Procedure:
-
Prepare Glycosyltransferase Reaction: In a white, opaque 96-well microplate, set up the glycosyltransferase reaction in a final volume of 10-25 µL:
-
Reaction Buffer (as recommended by the enzyme supplier or optimized)
-
Ethyl β-D-glucoside (final concentration, e.g., 0.1 - 10 mM)
-
UDP-Glucose (final concentration, e.g., 0.05 - 2 mM)
-
Purified glycosyltransferase
-
Include a negative control reaction without the glycosyltransferase.
-
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a suitable time (e.g., 30-90 minutes).
-
UDP Detection:
-
Equilibrate the UDP Detection Reagent to room temperature.
-
Add a volume of UDP Detection Reagent equal to the reaction volume to each well.
-
Mix the contents of the wells thoroughly.
-
-
Incubation for Signal Generation: Incubate the plate at room temperature for 60 minutes to allow the luminescent signal to develop.
-
Measure Luminescence: Measure the luminescence using a luminometer.
-
Data Analysis:
-
Subtract the luminescence signal of the negative control from the experimental samples.
-
Generate a UDP standard curve according to the kit manufacturer's instructions.
-
Determine the concentration of UDP produced in the enzymatic reaction from the standard curve.
-
Calculate the specific activity of the glycosyltransferase.
-
Visualizations
Figure 1. Glycosyltransferase reaction with this compound.
Figure 2. Phosphatase-coupled assay workflow.
Figure 3. UDP-Glo™ assay workflow.
References
Application Notes and Protocols: Ethyl Glucoside in Biodegradable Detergent Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethyl glucoside, a short-chain alkyl polyglucoside (APG), in the formulation of biodegradable detergents. This document details its physicochemical properties, performance characteristics, and ecotoxicological profile, alongside protocols for its synthesis and evaluation.
Introduction to this compound
This compound is a non-ionic surfactant derived from renewable resources, typically corn sugar (glucose) and ethanol (B145695). As a member of the alkyl polyglucoside family, it is recognized for its excellent biodegradability, low toxicity, and mildness, making it an attractive component for environmentally friendly cleaning products.[1][2] Its structure consists of a hydrophilic glucose head and a short hydrophobic ethyl tail, rendering it water-soluble and surface-active.[1][3]
Physicochemical Properties
The performance of a surfactant is largely dictated by its physicochemical properties. While extensive data for this compound is not widely published, the following table summarizes available information and data for closely related short-chain alkyl glucosides to provide context.
Table 1: Physicochemical Properties of this compound and Related Short-Chain Alkyl Glucosides
| Property | This compound | Octyl Glucoside (for comparison) | Decyl Glucoside (for comparison) | Source |
| Molecular Formula | C₈H₁₆O₆ | C₁₄H₂₈O₆ | C₁₆H₃₂O₆ | [3] |
| Molecular Weight ( g/mol ) | 208.21 | 292.37 | 320.42 | [3] |
| Appearance | White to yellowish powder | White crystalline solid | Cloudy, viscous liquid | [3] |
| Critical Micelle Concentration (CMC) | Data not available | ~25 mM | ~2.2 mM | [4] |
| Surface Tension at CMC (mN/m) | 63.899 (concentration not specified) | ~28 | ~26 | [3][4] |
| HLB Value (calculated) | ~11-13 | ~13 | ~13 | [5] |
| Biodegradability (OECD 301B) | Readily biodegradable (82% in 28 days) | Readily biodegradable | Readily biodegradable | [6][7] |
Performance in Detergent Formulations
This compound, as a short-chain APG, is expected to contribute to good wetting and detergency, particularly in combination with other surfactants.[8][9] While specific stain removal data for this compound is limited, studies on detergents containing APGs have shown effective cleaning performance on a variety of stains.[9]
Example Detergent Formulation
The following is a simple, biodegradable liquid laundry detergent formulation incorporating an alkyl polyglucoside like this compound.
Table 2: Example Liquid Laundry Detergent Formulation
| Ingredient | Function | Weight % |
| Deionized Water | Solvent | q.s. to 100 |
| This compound | Primary Surfactant (Non-ionic) | 10 - 15 |
| Sodium Lauryl Ether Sulfate (SLES) | Co-surfactant (Anionic) | 5 - 10 |
| Cocamidopropyl Betaine | Co-surfactant (Amphoteric) | 2 - 5 |
| Sodium Citrate | Builder/Chelating Agent | 1 - 3 |
| Protease and Amylase Enzymes | Stain Removal | 0.5 - 1 |
| Sodium Carbonate | pH Adjuster | 0.5 - 1 |
| Preservative | Stability | As required |
| Fragrance (Essential Oil) | Scent | As required |
Ecotoxicological Profile
This compound is considered to have a favorable ecotoxicological profile, characterized by low aquatic toxicity and ready biodegradability.[6]
Table 3: Aquatic Toxicity of this compound
| Organism | Endpoint | Result | Classification | Source |
| Fish | 96h LC50 | > 10000 mg/L (read-across) | Not classified as hazardous | [6] |
| Daphnia magna (aquatic invertebrate) | 48h EC50 | > 100 mg/L (read-across) | Not classified as hazardous | [6] |
| Algae | 96h EC50 | 6280 mg/L (predicted) | Not classified as hazardous | [6] |
Experimental Protocols
Synthesis of this compound (Fischer Glycosylation)
This protocol describes a general method for the synthesis of this compound via Fischer glycosylation. A specific method using a perfluorosulfonic acid resin catalyst in an autoclave has also been reported.[10]
Objective: To synthesize this compound from D-glucose and ethanol.
Materials:
-
D-glucose (anhydrous)
-
Ethanol (anhydrous)
-
Sulfuric acid (concentrated) or a solid acid catalyst (e.g., Amberlyst-15)
-
Sodium carbonate
-
Activated carbon
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve D-glucose in an excess of anhydrous ethanol (e.g., a 1:10 molar ratio of glucose to ethanol).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% by weight of glucose).
-
Heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid catalyst by adding sodium carbonate until the effervescence ceases.
-
Filter the mixture to remove the salt and any solid catalyst.
-
Remove the excess ethanol using a rotary evaporator.
-
The resulting crude product can be decolorized by treating with activated carbon and purified by column chromatography if necessary.
Determination of Critical Micelle Concentration (CMC)
The surface tension method is a common technique to determine the CMC of a surfactant.
Objective: To determine the CMC of this compound by measuring the surface tension of its aqueous solutions at various concentrations.
Materials and Equipment:
-
This compound
-
Deionized water
-
Tensiometer (with a Du Noüy ring or Wilhelmy plate)
-
A series of volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound in deionized water (e.g., 100 mM).
-
Prepare a series of dilutions from the stock solution to cover a wide range of concentrations (e.g., from 0.01 mM to 100 mM).
-
Measure the surface tension of each solution using a tensiometer at a constant temperature (e.g., 25 °C).
-
Plot the surface tension (in mN/m) as a function of the logarithm of the this compound concentration.
-
The CMC is the concentration at which a sharp break in the curve is observed. Below the CMC, the surface tension decreases significantly with increasing concentration. Above the CMC, the surface tension remains relatively constant.
Evaluation of Washing Performance (Stain Removal)
This protocol is based on the ASTM D4265 standard for evaluating stain removal in home laundering.[11]
Objective: To assess the stain removal efficacy of a detergent formulation containing this compound.
Materials and Equipment:
-
Standard stained fabric swatches (e.g., from EMPA Testmaterials or as described in ASTM D4265)
-
Test detergent formulation (from section 3.1)
-
Reference detergent (a standard commercial detergent)
-
Laboratory-scale washing machine or a Terg-O-Tometer
-
Colorimeter or spectrophotometer
-
White cotton ballast load
Procedure:
-
Measure the initial color of the stained fabric swatches using a colorimeter (Lab* values).
-
Place the stained swatches in the washing machine along with a ballast load of unstained fabric.
-
Add the recommended dosage of the test detergent containing this compound.
-
Wash the load under standardized conditions (e.g., 40 °C, medium water hardness, 30-minute wash cycle).
-
Rinse the fabrics thoroughly and allow them to air dry in the dark.
-
Repeat the process with the reference detergent.
-
Measure the final color of the washed stained swatches with the colorimeter.
-
Calculate the Stain Removal Index (SRI) for each stain using the following formula: SRI = 100 * (L_washed - L_initial) / (L_unstained - L_initial) where L_washed is the lightness of the washed stain, L_initial is the lightness of the unwashed stain, and L_unstained is the lightness of the unstained fabric.
-
Compare the SRI values of the test detergent with the reference detergent.
Assessment of Ready Biodegradability (OECD 301B)
The OECD 301B guideline (CO₂ Evolution Test) is a standard method to determine the ready biodegradability of a chemical substance.[7][12]
Objective: To evaluate the ready biodegradability of this compound by measuring the amount of CO₂ produced over a 28-day period.
Principle: A solution of the test substance in a mineral medium is inoculated with microorganisms from activated sludge and incubated under aerobic conditions. The amount of CO₂ evolved is measured and expressed as a percentage of the theoretical maximum CO₂ (ThCO₂).
Procedure (summary):
-
Prepare a mineral medium containing the test substance (this compound) as the sole source of organic carbon at a concentration of 10-20 mg of total organic carbon (TOC) per liter.
-
Inoculate the medium with a small amount of activated sludge from a wastewater treatment plant.
-
Incubate the mixture in a sealed vessel at 20-25 °C in the dark for 28 days with continuous aeration with CO₂-free air.
-
Trap the evolved CO₂ in a solution of barium hydroxide (B78521) or sodium hydroxide and quantify it by titration or with a TOC analyzer.
-
A substance is considered readily biodegradable if it reaches a biodegradation level of >60% ThCO₂ within a 10-day window during the 28-day test period.[7]
Visualizations
References
- 1. Alkyl Poly Glucosides (APGs) Surfactants and Their Properties: A Review – ScienceOpen [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. The Surface Tension and the Critical Micelle Concentration in Aqueous Solution of β-D-Alkyl Glucosides and their Mixtures | Semantic Scholar [semanticscholar.org]
- 5. Glucoside 818UP | CAS 110615-47-9 / 68515-73-1 | Connect Chemicals: Connect Chemicals Cosmetics [connectchemicals.com]
- 6. Registration Dossier - ECHA [echa.europa.eu]
- 7. charliesoap.com.tw [charliesoap.com.tw]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US4683297A - Process for the preparation of glycosides - Google Patents [patents.google.com]
- 11. delltech.com [delltech.com]
- 12. microbe-investigations.com [microbe-investigations.com]
Troubleshooting & Optimization
Technical Support Center: Ethyl Glucoside (EtG) Analysis by GC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the detection and quantification of ethyl glucoside (EtG) using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of derivatization in EtG analysis by GC-MS, and which reagents are commonly used?
A1: this compound is a polar and non-volatile compound, making it unsuitable for direct analysis by GC-MS.[1] Derivatization is a crucial step to increase its volatility and thermal stability. This process modifies the analyte into a form that is more amenable to gas chromatography.
Common derivatization methods for EtG include:
-
Silylation: This is a frequently used technique where a trimethylsilyl (B98337) (TMS) group is added to the molecule. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) are often employed.[2][3] The addition of a catalyst such as trimethylchlorosilane (TMCS) can be beneficial for sterically hindered or slowly reacting compounds.
-
Acetylation: This method involves the use of reagents like acetic anhydride (B1165640) and pyridine (B92270) to acetylate the target analytes.[4] Microwave-accelerated derivatization can be used to speed up this process.[4]
An oximation step prior to silylation or acetylation can help reduce the number of isomers formed, resulting in fewer chromatographic peaks and improved separation.[1]
Q2: I am observing poor peak shape (peak tailing) for my EtG peak. What are the potential causes and solutions?
A2: Peak tailing, where a peak is asymmetrically skewed, can negatively impact quantification and resolution.[5][6] Common causes and troubleshooting steps include:
-
Active Sites in the GC System: Reversible chemical absorption can occur due to active sites in the inlet liner, column, or detector.[7]
-
Flow Path Disruption: Issues with the column installation or connections can disrupt the flow path, affecting all peaks.[7]
-
Column Overload: Injecting too much analyte can saturate the stationary phase, leading to peak fronting, but can also contribute to tailing in some cases.[6]
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Inappropriate Solvent: Using a sample solvent that is not compatible with the stationary phase can cause peak distortion.[6]
-
Solution: The polarity of the sample solvent should match the polarity of the stationary phase.[6]
-
Q3: My baseline is noisy and rising, especially at higher temperatures. What could be the cause?
A3: A rising baseline at elevated temperatures is often indicative of column bleed , which is the degradation of the stationary phase.[9] This can increase background noise and negatively impact the sensitivity of your analysis.[10]
-
Causes:
-
Solutions:
-
Ensure the oven temperature program does not exceed the column's specified maximum temperature.[10]
-
Use high-purity carrier gas and install oxygen and moisture traps.[11]
-
Use low-bleed GC columns specifically designed for mass spectrometry ("MS" designated columns).[10][11]
-
Properly condition the column before use.[11]
-
Q4: How can I mitigate matrix effects in my EtG analysis?
A4: Matrix effects, which can cause signal enhancement or suppression, are a common challenge in complex biological samples like blood and urine.[12][13][14]
-
Strategies to Minimize Matrix Effects:
-
Effective Sample Preparation: Thorough sample cleanup is essential to remove interfering substances.[12] Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly used to purify samples before injection.[2][4][12]
-
Use of Internal Standards: An internal standard (IS) is a compound with similar chemical properties to the analyte, which is added to all samples, calibrators, and quality controls. It helps to correct for variations in extraction efficiency and instrument response.[15] For EtG, a stable isotope-labeled version, such as EtG-D5, is the ideal internal standard (a technique known as isotope dilution).[2][15]
-
Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is similar to the samples can help to compensate for matrix effects.[14]
-
Troubleshooting Guides
Guide 1: No or Low EtG Peak Response
This guide provides a step-by-step approach to troubleshoot the absence or low intensity of the this compound peak.
Caption: Troubleshooting workflow for no or low EtG peak response.
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization for EtG in Blood/Urine
This protocol is a generalized summary based on validated methods.[2][4][16]
-
Sample Pre-treatment:
-
To a 1 mL blood or urine sample, add an appropriate amount of internal standard (e.g., EtG-D5).
-
For blood samples, perform protein precipitation by adding a solvent like acetonitrile.[3] Centrifuge to separate the precipitated proteins.
-
For both blood (supernatant) and urine, proceed with solid-phase extraction (SPE) for cleanup. A weak cation exchange cartridge can be used to remove interferences.[4]
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol (B129727) and water.[2]
-
Load the pre-treated sample.
-
Wash the cartridge to remove impurities (e.g., with 0.1 mM NH3).[2]
-
Elute the EtG with an appropriate solvent (e.g., a formic acid/methanol solution).[2]
-
-
Derivatization (Silylation Example):
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., acetonitrile).[2]
-
Add the silylating agent (e.g., MSTFA).[2]
-
Heat the mixture (e.g., at 80°C for 40 minutes) to complete the derivatization reaction.[2]
-
The sample is now ready for injection into the GC-MS.
-
Protocol 2: GC-MS/MS Instrumental Parameters
The following table summarizes typical GC-MS/MS parameters for EtG analysis.
| Parameter | Setting | Reference |
| GC System | ||
| Injection Mode | Pulsed-Splitless | [2] |
| Injection Volume | 1-2 µL | [2][17] |
| Inlet Temperature | 220°C | [2] |
| GC Column | (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5MS), 30 m x 0.25 mm x 0.25 µm | [2] |
| Oven Program | Initial temp 100°C, ramp to 200°C, then ramp to 290°C | [2] |
| MS/MS System | ||
| Ionization Mode | Electron Impact (EI) | [2] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) | [2][4] |
| Transfer Line Temp | 280°C | [2] |
| Ion Source Temp | 230°C | [2] |
Quantitative Data Summary
The tables below present typical validation data for EtG quantification methods.
Table 1: Linearity and Limits of Detection/Quantification
| Matrix | Linearity Range (µg/mL) | r² | LOD (µg/mL) | LLOQ (µg/mL) | Reference |
| Blood | 0.1 - 10 | > 0.999 | 0.05 | 0.1 | [3] |
| Blood & Urine | 0.625 - 50 | > 0.99 | - | 0.625 | [4] |
| Hair (pg/mg) | 6 - 60 | > 0.99 | 4 | 6 | [2][18] |
Table 2: MRM Transitions for EtG Derivatives
| Derivative | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Reference |
| Acetylated EtG | 157.0 | 115.1 | 73.1, 141.0 > 81.0 | [4] |
| TMS-EtG | 405 | 359 | 331, 287 | [2] |
| TMS-EtG-D5 (IS) | 410 | 359 | - | [2] |
Visualization of Experimental Workflow
Caption: General workflow for EtG analysis by GC-MS.
References
- 1. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 2. Development and Validation of a GC-EI-MS/MS Method for Ethyl Glucuronide Quantification in Human Hair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Determination of ethyl glucuronide in blood by GC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A validated method for the separation of this compound isomers by gas chromatography-tandem mass spectrometry and quantitation in human whole blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. GC Column Bleed: Causes and Prevention | Separation Science [sepscience.com]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. organomation.com [organomation.com]
- 13. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 16. researchgate.net [researchgate.net]
- 17. Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair [mdpi.com]
- 18. Frontiers | Development and Validation of a GC-EI-MS/MS Method for Ethyl Glucuronide Quantification in Human Hair [frontiersin.org]
Technical Support Center: Enzymatic Synthesis of Ethyl Glucoside
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed protocols for optimizing the enzymatic synthesis of ethyl glucoside to maximize yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic routes for synthesizing this compound? A1: this compound is primarily synthesized via two enzymatic routes using glycosidases, such as β-glucosidase:
-
Reverse Hydrolysis: This is a thermodynamically controlled reaction where a high concentration of glucose is reacted with ethanol (B145695). The enzyme catalyzes the formation of a glycosidic bond between glucose and ethanol. To favor synthesis over hydrolysis, these reactions are often carried out under conditions of low water activity.[1][2][3]
-
Transglycosylation: This is a kinetically controlled process where the enzyme transfers a glucosyl moiety from a donor substrate (like cellobiose (B7769950) or p-nitrophenyl-β-D-glucoside) to an acceptor molecule, which is ethanol in this case.[3][4] This method can often lead to higher yields as the competing hydrolysis of the product can be minimized.[4]
Q2: Which type of enzyme is typically used for this compound synthesis? A2: β-glucosidases (EC 3.2.1.21) are the most commonly used enzymes for this synthesis.[5][6] These enzymes naturally hydrolyze β-D-glucosyl residues but can be used for synthesis under specific reaction conditions.[2][6] The source of the β-glucosidase is crucial, as enzymes from different organisms (e.g., almonds, Aspergillus niger, Thermotoga maritima) exhibit different specificities, stability in the presence of ethanol, and ratios of transferase to hydrolase activity.[4][5][7]
Q3: How does water activity affect the reaction yield? A3: Water activity is a critical parameter, especially in reverse hydrolysis. The synthesis reaction produces water, while the competing side reaction, hydrolysis of this compound, consumes water.[1] According to Le Chatelier's principle, reducing the amount of water in the reaction medium shifts the equilibrium towards synthesis, thereby increasing the yield. This can be achieved by using a high concentration of substrates or by performing the reaction in organic solvents or deep eutectic solvents.[5]
Q4: Can the enzyme be reused? A4: Yes, enzyme immobilization can be an effective strategy for reuse and to improve stability, especially in the presence of organic solvents like ethanol.[8] Immobilizing the enzyme on supports like Sepharose can increase its stability during the reaction, allowing it to be recovered and reused for multiple cycles while maintaining a significant portion of its activity.[8]
Troubleshooting Guide
Issue 1: Low or No Yield
| Potential Cause | Troubleshooting Steps & Solutions |
| Incorrect Reaction Conditions | Optimize pH and Temperature: Verify that the reaction buffer pH and temperature are optimal for the specific β-glucosidase being used. Enzyme activity is highly sensitive to these parameters.[9] Perform small-scale experiments across a range of pH values (e.g., 4.0-6.0) and temperatures (e.g., 40-60°C) to find the sweet spot for your enzyme.[2] |
| Enzyme Inactivity | Confirm Enzyme Activity: Test the enzyme with a known control substrate (e.g., p-nitrophenyl-β-D-glucoside) to ensure it is active.[9] Ensure the enzyme has been stored correctly, typically at low temperatures (-20°C or -80°C).[9] Increase Enzyme Concentration: The amount of enzyme may be insufficient. Try increasing the enzyme loading in the reaction mixture.[9] |
| Sub-optimal Substrate Ratio | Adjust Glucose to Ethanol Ratio: The molar ratio of the glycosyl donor (glucose) to the acceptor (ethanol) is critical. An excess of ethanol is generally required to shift the equilibrium towards the product.[10] Experiment with different molar ratios (e.g., 1:5, 1:10, 1:15 glucose:ethanol) to find the optimal balance. |
| Product Hydrolysis | Monitor Reaction Time: The desired product, this compound, can also be a substrate for the enzyme and undergo hydrolysis back to glucose and ethanol.[4] Perform a time-course experiment to identify the point of maximum yield before significant product degradation occurs.[4] Consider Enzyme Engineering: Some research focuses on mutating the enzyme to reduce its hydrolytic activity on the synthesized alkyl glycoside, thereby improving the net yield.[4] |
Issue 2: Formation of Byproducts
| Potential Cause | Troubleshooting Steps & Solutions |
| Polysaccharide Formation | Control Glucose Concentration: At very high glucose concentrations, the enzyme may catalyze the formation of disaccharides or other oligosaccharides (self-condensation) instead of reacting with ethanol.[11] This side reaction competes with the desired synthesis. While high glucose concentration is needed for reverse hydrolysis, finding an optimal concentration that maximizes this compound formation without excessive byproduct generation is key. |
| Formation of Isomers | Enzyme Selection: The enzyme's stereoselectivity will determine the anomeric configuration (α or β) of the product. β-glucosidases typically produce β-glucosides. If α-anomers are detected, it could be due to non-enzymatic reactions under acidic conditions or contamination with other enzymes. Use a highly purified enzyme and controlled pH. |
| Degradation Products | Avoid Extreme Conditions: Harsh conditions, such as very high temperatures or extreme pH, can lead to the degradation of glucose into unwanted byproducts.[12] Ensure reaction conditions are kept within the stable range for both the enzyme and the substrates. |
Issue 3: Difficulty with Product Purification
| Potential Cause | Troubleshooting Steps & Solutions |
| Co-elution with Glucose | Optimize Chromatography: Unreacted glucose is often the main impurity. Due to the high polarity of both glucose and this compound, separation can be challenging.[13] Use flash column chromatography with a gradient elution, starting with a less polar solvent system (e.g., ethyl acetate) and gradually increasing polarity with methanol.[13][14] Ion-exchange resins can also be effective for separating the non-ionic this compound from the unreacted sugar.[15] |
| Complex Reaction Mixture | Solvent Extraction: Perform an initial workup by evaporating the excess ethanol and then performing a liquid-liquid extraction. This compound has some solubility in solvents like ethyl acetate, which can help separate it from the highly water-soluble glucose and other polar impurities.[12] |
Data on Reaction Parameters
The optimal conditions for alkyl glucoside synthesis can vary significantly based on the enzyme source and reaction setup. The following table summarizes illustrative data from literature.
| Parameter | Condition / Value | Enzyme / System | Expected Outcome / Comment |
| Temperature | 55 - 60 °C | β-glucosidase (general) | Optimal for many fungal β-glucosidases to balance activity and stability.[2][14] |
| pH | 5.0 | Almond β-glucosidase | A slightly acidic pH is typical for these enzymes.[16] |
| Substrate Ratio | >10:1 (Alcohol:Glucose) | General Synthesis | A large excess of alcohol is needed to drive the reaction equilibrium towards product formation.[10] |
| Water Content | < 10% (v/v) | Organic Solvent System | Minimizing water is crucial to suppress the competing hydrolysis reaction and increase yield.[5] |
| Co-solvent | DMSO, 2-Methyl-2-butanol | Lipase-catalyzed synthesis | Co-solvents can be used to improve the solubility of non-polar substrates and influence enzyme activity.[14] |
| Reaction Time | 2 - 24 hours | Various | Time must be optimized to maximize product formation before equilibrium is reached or product hydrolysis becomes significant.[4][12] |
Visual Guides and Workflows
Enzymatic Reaction Pathway
Caption: Reaction scheme for this compound synthesis catalyzed by β-glucosidase.
General Experimental Workflow
Caption: A typical experimental workflow for synthesis and analysis.
Troubleshooting Decision Tree
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. β-Glucosidase - Wikipedia [en.wikipedia.org]
- 7. Enzymic Formation of β-Alkyl Glycosides by β-Galactosidase from Aspergillus oryzae and Its Application to the Synthesis of Chemically Unstable Cardiac Glycosides [jstage.jst.go.jp]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. US4683297A - Process for the preparation of glycosides - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. benchchem.com [benchchem.com]
- 14. Optimization of Enzymatic Synthesis of D-Glucose-Based Surfactants Using Supported Aspergillus niger Lipase as Biocatalyst [mdpi.com]
- 15. Enzymatic Synthesis, Recovery, and Purification of Ethyl β-ᴅ-glucopyranoside - LUTPub [lutpub.lut.fi]
- 16. ir.cftri.res.in [ir.cftri.res.in]
Technical Support Center: Improving the Separation of Ethyl Glucoside Isomers by HPLC
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of ethyl glucoside isomers (α-ethyl glucoside and β-ethyl glucoside).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound isomers in a question-and-answer format.
1. Why am I seeing a split or broad peak for my this compound standard?
This is a common issue when analyzing reducing sugars and their derivatives, and it is often due to the presence of two anomers: α-ethyl glucoside and β-ethyl glucoside. In solution, these isomers can interconvert in a process called mutarotation. If the interconversion is slow compared to the chromatographic separation, you will see two separate or partially resolved peaks.
-
Solution: To obtain a single, sharp peak, you can try to accelerate the mutarotation so that the two anomers are not separated. This can be achieved by:
Conversely, if your goal is to separate the two isomers, you should use a lower temperature and a neutral pH mobile phase.
2. I am trying to separate the α and β isomers, but I am getting poor resolution. How can I improve it?
Improving the resolution between the α and β anomers of this compound requires careful optimization of your HPLC method.
-
Solution:
-
Optimize the Mobile Phase: For HILIC separations, the water content in the mobile phase is a critical parameter. A lower water concentration generally leads to stronger retention and may improve the separation of these polar isomers. The type and concentration of the organic solvent (typically acetonitrile) also play a significant role.
-
Adjust the Column Temperature: Lowering the temperature can sometimes improve resolution, although it will also increase retention times and backpressure.[2] Experiment with a range of temperatures (e.g., 25-40 °C) to find the optimal balance.
-
Select the Right Column: A HILIC column, particularly a polymer-based amino column, is well-suited for separating polar isomers like this compound anomers.[3][4] These columns offer different selectivity compared to standard C18 columns.
-
Lower the Flow Rate: A lower flow rate can increase the efficiency of the separation and improve resolution, at the cost of longer run times.
-
3. My peak shape is poor (tailing or fronting). What can I do?
Poor peak shape can be caused by a variety of factors, from secondary interactions with the stationary phase to column overload.
-
Solution:
-
For Peak Tailing:
-
Adjust Mobile Phase pH: If using a silica-based column, residual silanol (B1196071) groups can cause tailing. Adding a small amount of an acidic modifier like formic acid or acetic acid (e.g., 0.1%) to the mobile phase can suppress the ionization of these silanols.
-
Use a High-Purity, End-capped Column: Modern columns are designed to minimize exposed silanols.
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
-
For Peak Fronting:
-
Check for Column Overload: This is a common cause of peak fronting. Reduce the injection volume or sample concentration.
-
Ensure Proper Column Packing: A void at the head of the column can cause peak fronting. If you suspect this, you may need to replace the column.
-
-
4. My retention times are shifting between injections. What is causing this?
Unstable retention times can make peak identification and quantification unreliable.
-
Solution:
-
Ensure Proper Column Equilibration: This is especially important for gradient elution and HILIC methods. Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.
-
Maintain a Stable Column Temperature: Use a column oven to maintain a consistent temperature, as even small fluctuations in ambient temperature can affect retention times.[2]
-
Check for Leaks: Inspect your HPLC system for any leaks, as this can cause flow rate fluctuations.
-
Ensure Mobile Phase Stability: If your mobile phase is prone to evaporation of the organic component, this will change its composition over time and affect retention. Prepare fresh mobile phase regularly.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method to separate this compound isomers?
A HILIC (Hydrophilic Interaction Liquid Chromatography) method is a highly recommended starting point due to the polar nature of this compound. A polymer-based amino column, such as the Shodex HILICpak VG-50 4E, has been shown to be effective for the analysis of ethyl α-D-glucoside.[3]
A good starting point would be:
-
Column: Shodex HILICpak VG-50 4E (4.6 mm I.D. x 250 mm)[3]
-
Mobile Phase: Acetonitrile (B52724)/Water (e.g., 80:20 v/v)[3]
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 40 °C[3]
-
Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)
From this starting point, you can optimize the mobile phase composition (acetonitrile/water ratio) and temperature to achieve the desired separation of the α and β isomers.
Q2: Can I use a reversed-phase C18 column to separate this compound isomers?
While C18 columns are the workhorses of HPLC, they may not be the best choice for separating highly polar, structurally similar isomers like the anomers of this compound. These compounds often show little retention on C18 columns. However, if you must use a C18 column, you might need to use a highly aqueous mobile phase (e.g., >95% water). Another approach for retaining and separating isomers on reversed-phase columns is to derivatize the hydroxyl groups with a hydrophobic tag.[5]
Q3: Is it possible to separate the enantiomers of this compound by HPLC?
Yes, it is possible to separate enantiomers (D- and L- forms) of this compound using chiral HPLC. This would require a chiral stationary phase (CSP). Polysaccharide-based chiral columns are often a good starting point for screening for the separation of enantiomers of compounds containing hydroxyl groups.
Q4: How can I confirm the identity of the separated α and β isomer peaks?
Without authentic standards for both isomers, definitive peak identification can be challenging. If standards are available, you can inject them individually to determine their retention times. In the absence of standards, you may need to use more advanced techniques:
-
LC-MS: While the isomers will have the same mass, their fragmentation patterns in tandem mass spectrometry (MS/MS) might differ slightly, which could aid in their identification.
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the anomeric configuration (α or β) of the isolated fractions.
Data Presentation
The following tables provide illustrative data on how different HPLC parameters can affect the separation of this compound isomers. This data is hypothetical but based on typical chromatographic principles for isomer separation.
Table 1: Effect of Mobile Phase Composition on Resolution (Rs) of this compound Isomers
| Acetonitrile (%) | Water (%) | Resolution (Rs) between α and β isomers |
| 85 | 15 | 1.2 |
| 80 | 20 | 1.5 |
| 75 | 25 | 1.1 |
Conditions: HILICpak VG-50 4E column (250 x 4.6 mm), 1.0 mL/min, 40 °C.
Table 2: Effect of Column Temperature on Retention Time (tR) and Resolution (Rs)
| Temperature (°C) | Retention Time (tR) of α-isomer (min) | Retention Time (tR) of β-isomer (min) | Resolution (Rs) |
| 30 | 12.5 | 13.4 | 1.6 |
| 40 | 10.2 | 10.9 | 1.5 |
| 50 | 8.5 | 9.0 | 1.2 |
Conditions: HILICpak VG-50 4E column (250 x 4.6 mm), Acetonitrile/Water (80:20), 1.0 mL/min.
Experimental Protocols
Protocol 1: HILIC Method for the Separation of this compound Isomers
This protocol is based on the Shodex application note for the analysis of ethyl α-D-glucoside and is adapted for the separation of both α and β isomers.[3]
Instrumentation and Materials:
-
HPLC system with a binary pump, autosampler, column oven, and Refractive Index (RI) detector.
-
Column: Shodex HILICpak VG-50 4E (4.6 mm I.D. x 250 mm, 5 µm particle size).[3]
-
Mobile Phase A: HPLC-grade Water
-
Mobile Phase B: HPLC-grade Acetonitrile
-
Sample Diluent: Acetonitrile/Water (50:50 v/v)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in an 80:20 (v/v) ratio. Degas the mobile phase before use.
-
Sample Preparation: Dissolve the this compound sample in the sample diluent to a suitable concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
-
Detector: RI detector
-
Expected Results:
This method is expected to provide baseline or near-baseline separation of the α and β anomers of this compound. The β-anomer is typically expected to elute slightly earlier than the α-anomer in HILIC mode, but this should be confirmed with standards if available.
Mandatory Visualization
Caption: Experimental workflow for the HPLC analysis of this compound isomers.
Caption: Troubleshooting decision tree for HPLC separation of this compound isomers.
References
Technical Support Center: Quantification of Ethyl Glucuronide (EtG) in Blood
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of ethyl glucuronide (EtG) in blood samples.
Troubleshooting Guide
Q1: I am observing significant ion suppression in my LC-MS/MS analysis of EtG in blood. What are the likely causes and how can I troubleshoot this?
A1: Ion suppression is a common matrix effect in the LC-MS/MS analysis of EtG in blood, leading to reduced sensitivity and inaccurate quantification.[1][2][3][4] The primary culprits are co-eluting endogenous matrix components, particularly phospholipids (B1166683) from red blood cell membranes.[5]
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering substances before analysis.[2][3]
-
Protein Precipitation (PPT): While a simple and common technique, PPT with acetonitrile (B52724) or methanol (B129727) may not sufficiently remove phospholipids, which can lead to ion suppression.[5]
-
Phospholipid Removal: Incorporate a phospholipid removal step after protein precipitation. This can be achieved using specialized 96-well plates or cartridges.[5][6][7] This technique has been shown to significantly reduce matrix effects, with reported values between 99% and 103%.[6][7]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract compared to PPT. Both reversed-phase and anion exchange SPE cartridges can be effective for EtG, a polar and acidic molecule.[8] Good recoveries of 78-86% have been reported with SPE.[8]
-
Liquid-Liquid Extraction (LLE): LLE can also be used to separate EtG from matrix components.[2]
-
-
Improve Chromatographic Separation: Ensure that EtG is chromatographically resolved from the bulk of the matrix components.[1][9]
-
Column Choice: Utilize a column that provides good retention for polar compounds like EtG, such as a hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase column designed for polar analytes.[5]
-
Gradient Optimization: Adjust the mobile phase gradient to enhance the separation between EtG and interfering peaks.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated internal standard (EtG-d5) is highly recommended.[6][10][11] The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.
-
Evaluate and Optimize MS Source Conditions: The ion source conditions can influence the extent of ion suppression.[12][13] Experiment with parameters such as spray voltage and gas flows to find the optimal settings for your instrument and method. Different ion source designs (e.g., orthogonal vs. z-spray) can have varying susceptibility to matrix effects.[13]
Q2: My EtG recovery is low and inconsistent. What could be the issue?
A2: Low and inconsistent recovery can be due to several factors related to your sample preparation and analytical method.
Troubleshooting Steps:
-
Sample Preparation Inefficiency:
-
Incomplete Protein Precipitation: Ensure complete precipitation by using a sufficient volume of cold organic solvent (e.g., acetonitrile or methanol) and adequate vortexing.
-
Suboptimal SPE Protocol: If using SPE, ensure the cartridge is properly conditioned, the sample is loaded correctly, and the wash and elution steps are optimized for EtG. The choice of sorbent and elution solvent is critical.
-
Analyte Loss During Evaporation/Reconstitution: If your protocol involves an evaporation step, be careful not to evaporate to complete dryness for an extended period, as this can lead to analyte loss. Ensure the reconstitution solvent is appropriate to fully redissolve the EtG.
-
-
pH Effects: EtG is an acidic compound. The pH of your sample and extraction solvents can affect its stability and extraction efficiency. Ensure the pH conditions are consistent throughout your workflow.
-
Adsorption: EtG may adsorb to plasticware or glassware. Using silanized glassware or low-binding microcentrifuge tubes can help minimize this issue.
Frequently Asked Questions (FAQs)
Q1: What is the most effective sample preparation technique to minimize matrix effects for EtG in whole blood?
A1: While several methods can be effective, a combination of protein precipitation followed by phospholipid removal has proven to be robust and reliable for minimizing matrix effects in whole blood analysis.[5][6][7] This approach effectively removes both proteins and phospholipids, which are the main sources of ion suppression.[5]
Q2: Is a deuterated internal standard necessary for accurate quantification of EtG in blood?
A2: Yes, the use of a stable isotope-labeled internal standard, such as EtG-d5, is highly recommended and often considered essential for accurate and precise quantification of EtG in complex matrices like blood.[6][10][11] It co-elutes with EtG and experiences similar ionization suppression or enhancement, allowing for reliable correction of matrix effects.
Q3: Can I use a "dilute-and-shoot" approach for EtG analysis in blood?
A3: A "dilute-and-shoot" approach, while simple and fast, is generally not recommended for whole blood analysis of EtG due to the high concentration of matrix components.[9] This method can lead to significant ion suppression and contamination of the LC-MS/MS system.[5] It may be more feasible for urine analysis where the matrix is typically less complex.[1][12][14]
Q4: How can I assess the extent of matrix effects in my assay?
A4: The presence and magnitude of matrix effects can be evaluated by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[4] A value close to 100% indicates minimal matrix effect, while values significantly lower or higher suggest ion suppression or enhancement, respectively.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for EtG in Blood
| Sample Preparation Method | Reported Recovery | Reported Matrix Effect | Reference |
| Protein Precipitation with Phospholipid Removal | ≥ 61% | 99% - 103% | [6][7] |
| Solid-Phase Extraction (SPE) | 78% - 86% | Not explicitly quantified, but method showed good performance. | [8] |
| Protein Precipitation (Methanol) | Not explicitly quantified | No significant matrix effect observed in the validated range. | [10][11] |
Experimental Protocols
Protocol 1: Protein Precipitation with Phospholipid Removal for EtG Quantification in Whole Blood
This protocol is a synthesized example based on methodologies described in the literature.[6][7]
-
Sample Preparation:
-
To 100 µL of whole blood, add 50 µL of an internal standard solution (EtG-d5 in water).
-
Vortex briefly to mix.
-
-
Protein Precipitation:
-
Add 400 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Phospholipid Removal:
-
Transfer the supernatant to a 96-well phospholipid removal plate.
-
Apply vacuum or positive pressure to filter the supernatant.
-
-
Evaporation and Reconstitution:
-
Evaporate the filtered supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 150 µL of a mobile phase-compatible solution (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject an appropriate volume (e.g., 5 µL) onto the LC-MS/MS system.
-
Use a column suitable for polar analytes (e.g., C18 or HILIC).
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid and methanol or acetonitrile.
-
Detect EtG and EtG-d5 using multiple reaction monitoring (MRM) in negative ion mode.
-
Visualizations
Caption: Experimental workflow for EtG quantification in blood.
Caption: Troubleshooting logic for matrix effects in EtG analysis.
References
- 1. Successful Strategies for the Analysis of EtG and EtS in Urine [restek.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. youtube.com [youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Quantitative Determination of Ethyl Glucuronide and Ethyl Sulfate in Postmortem and Antemortem Whole Blood Using Phospholipid Removal 96-Well Plate and UHPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Determination of Ethyl Glucuronide and Ethyl Sulfate in Postmortem and Antemortem Whole Blood Using Phospholipid Removal 96-Well Plate and UHPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of ethyl glucuronide in serum & urine by gas chromatography - mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. data.biotage.co.jp [data.biotage.co.jp]
- 10. Sensitive determination of ethyl glucuronide in serum and... [degruyterbrill.com]
- 11. researchgate.net [researchgate.net]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Factors affecting the stability of ethyl glucoside in cosmetic creams
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl glucoside in cosmetic cream formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in a cosmetic cream?
A1: The primary degradation pathway for this compound, like other alkyl glucosides, is the acid-catalyzed hydrolysis of the glycosidic bond. This reaction breaks down this compound into ethanol (B145695) and glucose.[1][2][3] The rate of this hydrolysis is significantly influenced by the pH of the formulation.
Q2: What are the optimal pH and temperature conditions for maintaining the stability of this compound in a cream?
Q3: Can this compound cause discoloration (e.g., yellowing) in a cosmetic cream?
A3: Discoloration, such as yellowing, in cosmetic creams can be attributed to several factors. While not specifically documented for this compound in the provided search results, a potential cause could be a Maillard-like reaction.[6][7][8] This reaction can occur between the glucose moiety of the degraded this compound and amino acids or proteins present in the formulation, especially under heat. Another possibility is the interaction of this compound or its degradation products with other ingredients in the formulation that are prone to color changes.
Q4: Is this compound compatible with common cosmetic preservatives like phenoxyethanol (B1677644) and potassium sorbate (B1223678)?
A4: The provided search results do not contain specific compatibility studies between this compound and individual preservatives. However, cosmetic formulations often use a combination of preservatives to ensure broad-spectrum antimicrobial activity. Preservative blends containing phenoxyethanol, sodium benzoate, and potassium sorbate are effective in acidic conditions (pH 3-5.5), which could potentially impact the stability of this compound due to acid hydrolysis.[9] It is crucial to conduct compatibility and stability studies of the complete formulation.
Troubleshooting Guides
Issue 1: Phase Separation or Change in Viscosity in the Cream
Possible Causes:
-
Hydrolysis of this compound: If the pH of the cream is too low, this compound can hydrolyze into ethanol and glucose. This change in the composition of the emulsifying system can disrupt the stability of the emulsion, leading to phase separation.[1][2][3]
-
Interaction with Other Ingredients: this compound may interact with other components of the formulation, such as polymers or electrolytes, which can affect the viscosity and stability of the cream. For example, carbomers, which are often used as thickening agents, are sensitive to pH and electrolytes.[10][11][12][][14]
-
Inadequate Homogenization: Insufficient mixing during the manufacturing process can lead to a non-uniform emulsion that is prone to separation over time.
Troubleshooting Steps:
-
Measure the pH of the cream: If the pH is below 6.0, consider adjusting it to a more neutral range using a suitable buffering agent.
-
Review the formulation for incompatible ingredients: Evaluate potential interactions between this compound and other components, especially acidic ingredients or high concentrations of electrolytes.
-
Optimize the manufacturing process: Ensure adequate homogenization time and speed to create a stable and uniform emulsion.
-
Conduct stability testing: Perform accelerated stability studies at different temperatures to assess the long-term stability of the formulation.
Issue 2: Discoloration (Yellowing) of the Cream Over Time
Possible Causes:
-
Maillard-like Reaction: As mentioned in the FAQs, the glucose released from the hydrolysis of this compound can potentially react with amino-containing compounds in the formulation, leading to the formation of colored products.[6][7][8] This is more likely to occur at elevated temperatures.
-
Oxidation: Other ingredients in the cream may be susceptible to oxidation, which can cause discoloration. The presence of this compound could potentially influence these reactions.
-
Interaction with Impurities: Trace impurities in the raw materials could react over time to produce colored compounds.
Troubleshooting Steps:
-
Incorporate an antioxidant: Adding an antioxidant to the formulation can help to prevent oxidative degradation of ingredients.
-
Control the pH: Maintaining a stable pH can help to minimize the hydrolysis of this compound and subsequent Maillard-like reactions.
-
Protect from light and heat: Store the product in opaque packaging and at controlled room temperature to minimize degradation reactions.
-
Analyze for degradation products: Use analytical techniques like HPLC to identify any new peaks that may correspond to colored degradation products.
Data Presentation
Table 1: General Factors Affecting the Stability of Emulsions Containing Natural Emulsifiers
| Parameter | Effect on Stability | Recommendations |
| pH | Acidic pH can lead to hydrolysis of glycosidic bonds. | Maintain pH in the range of 6.0-7.5 for optimal stability. |
| Temperature | High temperatures accelerate degradation reactions. | Store creams at controlled room temperature (20-25°C). |
| Light Exposure | UV radiation can induce photodegradation of ingredients. | Use opaque or UV-protective packaging. |
| Ionic Strength | High salt concentrations can destabilize some emulsions. | Evaluate the effect of electrolytes on the stability of the final formulation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in a Cream Base
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in a cosmetic cream, based on ICH guidelines.[5][15][16][17]
1. Preparation of Stressed Samples:
-
Acid Hydrolysis: Add a small amount of a dilute acid (e.g., 0.1 M HCl) to the cream to adjust the pH to approximately 3-4. Store at 40°C for a specified period (e.g., 1, 2, and 4 weeks).
-
Base Hydrolysis: Add a small amount of a dilute base (e.g., 0.1 M NaOH) to the cream to adjust the pH to approximately 8-9. Store at 40°C for the same specified periods.
-
Oxidative Degradation: Add a small percentage of hydrogen peroxide (e.g., 3%) to the cream. Store at room temperature, protected from light, for the specified periods.
-
Thermal Degradation: Store the cream at elevated temperatures (e.g., 40°C, 50°C, and 60°C) for the specified periods.
-
Photostability: Expose the cream to a controlled source of UV and visible light, as per ICH Q1B guidelines.
2. Sample Preparation for Analysis:
-
Accurately weigh a portion of the cream sample.
-
Perform a solvent extraction to separate the this compound from the cream matrix. A common approach is to use a polar solvent like methanol (B129727) or a mixture of methanol and water, followed by centrifugation to separate the liquid extract from the solid components of the cream.
-
Filter the extract through a 0.45 µm filter before injection into the HPLC system.
3. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol.
-
Detection: UV detector at a wavelength where this compound has some absorbance (e.g., around 200-220 nm, as it lacks a strong chromophore).
-
Analysis: Monitor the chromatograms for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound in Creams
This protocol provides a starting point for developing a stability-indicating HPLC-UV method.[18][19][20][21]
1. Sample Preparation:
-
Accurately weigh approximately 1 gram of the cream into a centrifuge tube.
-
Add 10 mL of methanol and vortex for 5 minutes to disperse the cream.
-
Centrifuge at 10,000 rpm for 15 minutes.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions:
-
HPLC System: A system with a gradient pump, autosampler, and UV detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-30 min: Return to initial conditions (95% A, 5% B)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 210 nm
3. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing phase separation in creams.
Caption: Primary degradation pathway of this compound in cosmetic creams.
Caption: Workflow for stability testing of this compound in creams.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. researchgate.net [researchgate.net]
- 7. Formation of a novel colored product during the Maillard reaction of D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review | MDPI [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. clinikally.com [clinikally.com]
- 11. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 12. Carbomer in Cosmetics & Personal Care Products - Periodical [periodical.knowde.com]
- 14. What are carbomers? Uses, risks, and the environment [medicalnewstoday.com]
- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. rjptonline.org [rjptonline.org]
- 18. scispace.com [scispace.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. researchgate.net [researchgate.net]
- 21. ijpsm.com [ijpsm.com]
Overcoming challenges in the stereoselective synthesis of ethyl glucoside
Welcome to the technical support center for the stereoselective synthesis of ethyl glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to common challenges encountered during this synthesis.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the stereoselective synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Controlling Anomeric Selectivity
Question 1: My reaction is producing a mixture of α- and β-ethyl glucoside. How can I improve the stereoselectivity for the β-anomer?
Answer: Achieving high β-selectivity in glucoside synthesis is a common challenge. The stereochemical outcome is heavily influenced by the choice of protecting group on the C2 hydroxyl of the glucose donor.
-
Neighboring Group Participation: Employing a "participating" protecting group at the C2 position, such as an acetyl (Ac) or benzoyl (Bz) group, is the most common strategy to favor the formation of the 1,2-trans-glycoside, which in the case of glucose, is the β-anomer.[1][2] The protecting group participates in the reaction mechanism, forming a cyclic intermediate (a dioxolenium ion) that blocks the α-face of the anomeric carbon.[1] The ethanol (B145695) nucleophile can then only attack from the β-face, leading to the desired β-glucoside.[1][2]
-
Reaction Method: The Koenigs-Knorr reaction and its variants are well-suited for this purpose when a C2-participating group is used.[2][3]
Question 2: How can I favor the synthesis of the α-ethyl glucoside?
Answer: Synthesizing the 1,2-cis-glycoside (the α-anomer for glucose) is often more challenging.[4]
-
Non-Participating Protecting Groups: Use a "non-participating" protecting group at the C2 position, such as a benzyl (B1604629) ether (Bn).[2] These groups do not assist in the departure of the leaving group and do not block the α-face, which can lead to a mixture of anomers.
-
Fischer Glycosidation: The Fischer glycosidation method, which involves reacting unprotected glucose with ethanol under acidic conditions, can be optimized to favor the α-anomer.[5][6] This reaction is under thermodynamic control, and the α-anomer is often the more thermodynamically stable product due to the anomeric effect.[5][7] Longer reaction times and specific acid catalysts can increase the yield of the α-isomer.[5]
-
Catalyst Control: Certain catalyst systems, including various Lewis acids and organocatalysts, have been developed to promote α-selectivity.[8][9] For instance, some organoboron catalysts can achieve high 1,2-cis stereoselectivity.[9]
Reaction Conditions and Reagents
Question 3: My glycosylation reaction is sluggish or not proceeding to completion. What are the potential causes and solutions?
Answer: Low reactivity can stem from several factors related to the reactants and reaction conditions.
-
Leaving Group: The choice of leaving group on the glycosyl donor is critical. Glycosyl halides (bromides or chlorides) used in the Koenigs-Knorr reaction are highly reactive.[3] Trichloroacetimidates are also effective leaving groups.
-
Promoter/Catalyst: In reactions like the Koenigs-Knorr or Helferich methods, the promoter is essential.[2][10] Ensure that the promoter (e.g., silver carbonate, silver triflate, mercury(II) cyanide) is fresh and used in the correct stoichiometric amount.[2][3][11] For Fischer glycosylation, the acid catalyst (e.g., HCl, H2SO4, or a solid acid catalyst) must be of sufficient strength and concentration.[5][12]
-
Solvent and Temperature: Ensure the solvent is anhydrous, as water can consume the activated glycosyl donor. Optimizing the reaction temperature can also increase the reaction rate, though it may affect selectivity.[13][14]
-
Purity of Reactants: Impurities in the glycosyl donor, ethanol, or solvent can interfere with the reaction. Ensure all reagents are of high purity.
Question 4: I am observing the formation of significant side products, such as polysaccharides. How can this be minimized?
Answer: The formation of polysaccharides is a common side reaction, particularly in methods like Fischer glycosylation where unprotected or partially protected sugars are used.[15]
-
Reaction Conditions: This side reaction occurs when a sugar molecule acts as the nucleophile instead of the intended alcohol.[15] Using a large excess of the alcohol (ethanol) can help to outcompete the sugar hydroxyl groups and minimize self-condensation.
-
Protecting Groups: In methods other than Fischer glycosylation, ensuring all hydroxyl groups except the anomeric one are protected will prevent polysaccharide formation.
Product Purification
Question 5: I have a mixture of α- and β-ethyl glucoside. What is the best way to separate these anomers?
Answer: The separation of anomeric mixtures can be challenging due to their similar physical properties.
-
Chromatography: The most effective method is typically column chromatography on silica (B1680970) gel. The separation can be optimized by careful selection of the eluent system.
-
Derivatization and Chromatography: In some cases, derivatizing the free hydroxyl groups of the glucoside products to their acetylated forms can improve separation by gas chromatography (GC).[16][17] A validated method using GC-tandem mass spectrometry (GC-MS/MS) after acetylation with acetic anhydride (B1165640) and pyridine (B92270) has been reported for the baseline separation of this compound isomers.[16][17]
-
Recrystallization: For some glucosides, fractional crystallization can be an effective method of purification, though it may not be practical for small quantities.
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for common methods used in the synthesis of this compound. Note that yields and selectivity can vary significantly based on the specific substrate, protecting groups, and precise reaction conditions.
Table 1: Comparison of Glycosylation Methods for this compound Synthesis
| Method | Glycosyl Donor | Promoter/Catalyst | Typical Solvent | Key Feature | Typical Yield | Stereoselectivity |
| Koenigs-Knorr | Acetobromoglucose | Silver Carbonate (Ag₂CO₃)[2][3] | Dichloromethane (B109758), Ethanol | Good for β-selectivity with participating groups[2] | 50-60%[18] | High β with C2-ester[2] |
| Helferich Method | Peracetylated Glucose | Lewis Acid (e.g., BF₃·OEt₂)[19] | Ethanol | Milder conditions, can be highly stereoselective[19] | Moderate to Excellent (51-94%)[19] | Can be α or β selective depending on conditions[19] |
| Fischer Glycosylation | D-Glucose | Strong Acid (e.g., HCl, H₂SO₄)[5] | Ethanol (in excess)[5] | Simple, one-step process from unprotected sugar[5] | 69-83% (for α-isomer)[6] | Favors α-anomer under thermodynamic control[5] |
| Enzymatic Synthesis | Glucose | β-glucosidase | Ethanol/Water | High β-selectivity, mild conditions[20] | ~65% conversion[20] | Exclusively β |
Experimental Protocols
Protocol 1: Koenigs-Knorr Synthesis of Ethyl β-D-glucopyranoside
This protocol is adapted from the general principles of the Koenigs-Knorr reaction, optimized for β-selectivity.[2][3]
Materials:
-
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose)
-
Anhydrous ethanol
-
Silver(I) carbonate (Ag₂CO₃)
-
Anhydrous dichloromethane (DCM)
-
Drierite (or other drying agent)
-
Celite
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, add acetobromoglucose (1 equivalent) and anhydrous DCM.
-
Add anhydrous ethanol (1.5 equivalents).
-
Add silver carbonate (1.5 equivalents) and a small amount of Drierite.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove the silver salts.
-
Wash the Celite pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude protected this compound.
-
Purify the crude product by silica gel column chromatography.
-
The acetyl protecting groups can be removed by Zemplén deacetylation (catalytic sodium methoxide (B1231860) in methanol) to yield ethyl β-D-glucopyranoside.
Protocol 2: Fischer Glycosylation for Ethyl α-D-glucopyranoside
This protocol is based on the classical Fischer glycosidation method, favoring the thermodynamically more stable α-anomer.[5][6]
Materials:
-
Anhydrous D-glucose
-
Anhydrous ethanol
-
Acetyl chloride or a strong acid catalyst (e.g., Dowex resin)
Procedure:
-
Suspend anhydrous D-glucose (1 equivalent) in a large excess of anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride (0.1-0.2 equivalents) to the stirred suspension. This will generate HCl in situ. Alternatively, a pre-activated acidic resin can be used.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux.
-
Maintain reflux for 4-8 hours. The reaction should become homogeneous. Monitor the disappearance of the starting material by TLC. Longer reaction times favor the pyranoside form and the α-anomer.[5]
-
Cool the reaction to room temperature and neutralize the acid by adding a base such as sodium carbonate or an anion exchange resin until the pH is neutral.
-
Filter off the solid and concentrate the filtrate under reduced pressure to obtain a syrup.
-
The resulting syrup will contain a mixture of anomers (predominantly α), unreacted glucose, and some furanoside forms. Purify by silica gel column chromatography to isolate the desired ethyl α-D-glucopyranoside.
Visualizations
Decision-Making Workflow for Stereoselective Synthesis
The following diagram illustrates a logical workflow for selecting a synthetic strategy based on the desired anomer.
Caption: Decision workflow for this compound synthesis.
Mechanism of Neighboring Group Participation
This diagram illustrates how a C2-acetyl group participates in the reaction to yield a β-glucoside.
Caption: Mechanism of β-glucoside formation.
Troubleshooting Logic for Low Yield
This diagram provides a logical path for troubleshooting low-yielding glycosylation reactions.
Caption: Troubleshooting workflow for low reaction yields.
References
- 1. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 3. About: Koenigs–Knorr reaction [dbpedia.org]
- 4. "New Methods for Stereoselective Glycosylation in Application to Signi" by Melanie L. Shadrick [irl.umsl.edu]
- 5. Fischer glycosidation - Wikipedia [en.wikipedia.org]
- 6. Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anomeric effect - Wikipedia [en.wikipedia.org]
- 8. Recent Developments in Stereoselective Chemical Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. Helferich method - Wikipedia [en.wikipedia.org]
- 11. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Machine learning-guided strategies for reaction conditions design and optimization [beilstein-journals.org]
- 14. A review on the synthesis of bio-based surfactants using green chemistry principles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A validated method for the separation of this compound isomers by gas chromatography-tandem mass spectrometry and quantitation in human whole blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides | MDPI [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Enzymatic Synthesis, Recovery, and Purification of Ethyl β-ᴅ-glucopyranoside - LUTPub [lutpub.lut.fi]
Technical Support Center: Optimizing Derivatization of Ethyl Glucoside for Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the derivatization of ethyl glucoside for mass spectrometry analysis.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Peak Intensity of Derivatized this compound
Question: I am not seeing a peak for my derivatized this compound, or the peak intensity is very low. What are the possible causes and how can I troubleshoot this?
Answer:
This is a common issue that can arise from several factors related to the derivatization reaction or the analytical instrumentation. Follow these troubleshooting steps:
-
Incomplete Derivatization: The derivatization reaction may not have gone to completion.
-
Moisture: Silylation reagents are highly sensitive to moisture. Ensure all glassware is thoroughly dried and that solvents are anhydrous. The presence of water can deactivate the reagent.
-
Reaction Time and Temperature: The reaction time and temperature may be insufficient. For silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a reaction time of 30-60 minutes at 60-70°C is often required.[1][2][3] For acetylation with acetic anhydride (B1165640) and pyridine (B92270), heating at 90°C for 30 minutes has been shown to be effective.
-
Reagent Concentration: Ensure a sufficient molar excess of the derivatizing reagent is used. A general guideline for silylation is at least a 2:1 molar ratio of the reagent to active hydrogens.
-
-
Derivative Instability: The derivatized this compound may be degrading before analysis.
-
Storage: Analyze samples as soon as possible after derivatization. If storage is necessary, keep them at a low temperature (e.g., 4°C or -20°C) in a tightly sealed vial to prevent degradation.[4]
-
Hydrolysis: The derivatives can be susceptible to hydrolysis. Avoid exposure to moisture during sample handling and injection.
-
-
Instrumental Problems: The issue may lie with the GC-MS or LC-MS system.
-
Inlet Activity: Active sites in the GC inlet liner can cause adsorption or degradation of the analyte. Use a deactivated liner and consider trimming the first few centimeters of the column.[5][6]
-
Leaks: Leaks in the injection port or column fittings can lead to a loss of sample and poor peak shape.[5]
-
Ion Source Contamination: A dirty ion source can suppress the signal. Perform routine cleaning and maintenance of the mass spectrometer's ion source.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: My derivatized this compound peak is tailing or fronting. What could be causing this and how do I fix it?
Answer:
Poor peak shape is often indicative of issues with the chromatographic separation or interactions within the analytical system.
-
Peak Tailing:
-
Active Sites: As mentioned previously, active sites in the GC inlet or on the column can cause peak tailing.[5][6] Ensure proper deactivation of the system components.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.
-
Improper Column Installation: Ensure the column is installed correctly in the injector and detector to avoid dead volume.[6]
-
-
Peak Fronting:
-
Column Overload: Similar to tailing, overloading the column can also cause fronting. Reduce the injection volume or sample concentration.[7]
-
Incompatible Solvent: The sample solvent may not be compatible with the stationary phase of the column. Ensure the solvent is appropriate for your analytical method.
-
Issue 3: High Variability in Quantitative Results
Question: I am observing high variability and poor reproducibility in my quantitative analysis of derivatized this compound. What are the likely causes?
Answer:
High variability can stem from inconsistencies in sample preparation, derivatization, or the analytical measurement.
-
Inconsistent Derivatization:
-
Reaction Conditions: Ensure that the reaction time, temperature, and reagent volumes are consistent for all samples, standards, and quality controls.
-
Matrix Effects: The sample matrix can interfere with the derivatization reaction, leading to variable yields. Proper sample cleanup, such as solid-phase extraction (SPE), is crucial to remove interfering substances.[8][9]
-
-
Sample Dilution and Matrix Effects in the Mass Spectrometer:
-
Ion Suppression/Enhancement: Co-eluting matrix components can suppress or enhance the ionization of the derivatized analyte in the mass spectrometer's ion source, leading to inaccurate quantification.[10][11] Diluting the sample can mitigate this effect.[12][13]
-
Internal Standard: Use a stable isotope-labeled internal standard (e.g., this compound-d5) to compensate for variability in derivatization efficiency and matrix effects.
-
Frequently Asked Questions (FAQs)
Q1: Which derivatization reagent is best for this compound analysis?
A1: The choice of derivatization reagent depends on the analytical platform (GC-MS or LC-MS) and the specific requirements of your assay.
-
For GC-MS: Silylation reagents are most common. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like 1% trimethylchlorosilane (TMCS) is a popular choice.[1][2] Acetylation with acetic anhydride is also a viable option.[8][9]
-
For LC-MS: While derivatization is not always necessary for LC-MS, it can improve ionization efficiency. Reagents that introduce a permanently charged group or a readily ionizable moiety can be used.
Q2: How can I minimize matrix effects in my analysis?
A2: Matrix effects are a significant challenge in the analysis of biological samples. Several strategies can be employed to minimize their impact:
-
Sample Preparation: Use a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering components from the matrix.[8][9]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their effect on ionization.[12][13]
-
Chromatographic Separation: Optimize your chromatographic method to separate the analyte from co-eluting matrix components.
-
Internal Standards: Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.
Q3: What are the optimal reaction conditions for silylation of this compound?
A3: Optimal conditions can vary slightly depending on the specific silylating reagent and the sample matrix. However, a common starting point for silylation with BSTFA (+1% TMCS) is to react the dried sample extract with the reagent for 30-60 minutes at a temperature of 60-70°C.[1][2][3] It is always recommended to optimize these conditions for your specific application.
Q4: How stable are the silylated derivatives of this compound?
A4: Trimethylsilyl (TMS) derivatives can be susceptible to hydrolysis, especially in the presence of moisture. It is best to analyze the samples as soon as possible after derivatization. If storage is necessary, they should be kept in a tightly sealed vial at low temperatures (4°C or -20°C) to minimize degradation.[4]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the analysis of this compound and related compounds.
Table 1: Performance of Acetylation Derivatization for this compound Analysis by GC-MS/MS
| Parameter | Value | Matrix | Reference |
| Linearity Range | 0.625 - 50 µg/mL | Whole Blood, Urine | [8][9] |
| Correlation Coefficient (r²) | > 0.99 | Whole Blood, Urine | [8][9] |
| Limit of Detection (LOD) | Not explicitly stated | Whole Blood, Urine | [8][9] |
| Lower Limit of Quantitation (LLOQ) | 0.625 µg/mL | Whole Blood, Urine | [8][9] |
| Within-run Precision (%CV) | Not explicitly stated | Whole Blood, Urine | [8][9] |
| Between-run Precision (%CV) | Not explicitly stated | Whole Blood, Urine | [8][9] |
Table 2: Performance of LC-MS/MS Methods for Ethyl Glucuronide (a related metabolite) Analysis
| Parameter | Value | Matrix | Reference |
| Linearity Range | 0.025 - 100 µg/mL | Urine | [10][11] |
| Correlation Coefficient (r²) | > 0.99 | Urine | [10][11] |
| Lower Limit of Quantitation (LLOQ) | 0.025 µg/mL | Urine | [10][11] |
| Recovery | ~75% | Urine | [14] |
| Sensitivity | 100 ppb | Urine | [14] |
Experimental Protocols
Protocol 1: Acetylation of this compound for GC-MS/MS Analysis
This protocol is adapted from a validated method for the analysis of this compound isomers in whole blood and urine.[8][9]
-
Sample Preparation:
-
Deproteinize whole blood or urine samples.
-
Remove interferences using a weak cation exchange solid-phase extraction (SPE) cartridge.
-
Elute the analyte and evaporate to dryness.
-
-
Derivatization:
-
To the dried residue, add a mixture of acetic anhydride and pyridine.
-
Heat the reaction mixture using microwave-accelerated derivatization or a heating block at 90°C for 30 minutes.
-
-
Analysis:
-
Cool the sample and inject an aliquot into the GC-MS/MS system.
-
Separate the acetylated derivatives using an appropriate GC column and temperature program.
-
Detect the analytes using multiple reaction monitoring (MRM) mode. For acetylated this compound, example transitions are m/z 157.0 > 115.1 (quantifier) and m/z 157.0 > 73.1, m/z 141.0 > 81.0 (qualifiers).[8][9]
-
Protocol 2: Silylation of this compound for GC-MS Analysis
This is a general protocol for the silylation of hydroxyl-containing compounds like this compound.
-
Sample Preparation:
-
Extract this compound from the sample matrix.
-
Ensure the extract is completely dry, as moisture will interfere with the silylation reaction. Lyophilization or evaporation under a stream of nitrogen are common methods.
-
-
Derivatization:
-
Analysis:
-
Cool the sample to room temperature.
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
Use a GC method suitable for the analysis of silylated sugars.
-
Acquire mass spectra in full scan or selected ion monitoring (SIM) mode.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 4. Stability of Ethyl Glucuronide, Ethyl Sulfate, Phosphatidylethanols and Fatty Acid Ethyl Esters in Postmortem Human Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shimadzu.co.uk [shimadzu.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. A validated method for the separation of this compound isomers by gas chromatography-tandem mass spectrometry and quantitation in human whole blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elimination of matrix effects in urine for determination of ethyl glucuronide by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
Preventing degradation of ethyl glucoside in urine samples for analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl glucuronide (EtG) in urine samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of ethyl glucuronide (EtG) degradation in urine samples?
A1: The primary cause of EtG degradation in urine is bacterial activity. Certain bacteria, particularly Escherichia coli, can produce enzymes called β-glucuronidases, which break down EtG, leading to falsely low or negative results.[1] Conversely, some bacteria can also synthesize EtG in the presence of ethanol (B145695), potentially causing false-positive results.
Q2: How can I prevent EtG degradation in my urine samples?
A2: To prevent EtG degradation, it is crucial to inhibit bacterial growth. This can be achieved through proper storage conditions, the use of preservatives, or specialized collection methods. Immediate analysis after collection is ideal, but if storage is necessary, refrigeration or freezing is highly recommended.
Q3: What are the recommended storage temperatures for urine samples intended for EtG analysis?
A3: For short-term storage (up to 48 hours), refrigeration at 2-8°C is recommended. For longer-term storage, samples should be frozen at -20°C or lower.[2] Storing samples at room temperature is strongly discouraged as it can lead to significant degradation of EtG.[3]
Q4: Are there any chemical preservatives that can be used to stabilize EtG in urine?
A4: Yes, certain preservatives can effectively inhibit bacterial activity and stabilize EtG. Sodium azide (B81097) and sodium fluoride (B91410) are commonly used for this purpose. Studies have shown that urine specimens collected in tubes containing sodium azide showed no significant EtG degradation over several days, even at 37°C.[4][5]
Q5: What is the Dried Urine Spot (DUS) method, and how does it help in preventing EtG degradation?
A5: The Dried Urine Spot (DUS) method involves spotting a small amount of urine onto a filter paper and allowing it to dry. This process effectively inhibits bacterial activity by removing the aqueous environment necessary for their growth and enzymatic activity. DUS has been shown to be a reliable method for preventing the bacterial degradation of EtG.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| False-Negative EtG Results | Bacterial degradation of EtG due to improper storage (e.g., prolonged storage at room temperature). | 1. Ensure urine samples are refrigerated (2-8°C) immediately after collection and analyzed within 48 hours. 2. For longer storage, freeze samples at -20°C or below. 3. Consider using urine collection tubes containing a preservative like sodium azide. |
| False-Positive EtG Results | Post-collection synthesis of EtG by bacteria in the presence of ethanol. This is a concern for samples that may contain ethanol from fermentation (e.g., in diabetic patients with urinary tract infections). | 1. Analyze samples as quickly as possible after collection. 2. Use a preservative such as sodium azide to inhibit bacterial activity. 3. Concurrently measure Ethyl Sulfate (EtS), another ethanol metabolite, which is not susceptible to post-collection synthesis. |
| Inconsistent or Irreproducible Results | Variation in sample handling and storage procedures between experiments. | 1. Standardize your sample collection, storage, and analysis protocols. 2. Ensure all personnel are trained on the proper procedures. 3. Use a detailed experimental protocol for all steps. |
| Low Analyte Recovery During Sample Preparation | Suboptimal extraction of EtG from the urine matrix. | 1. Optimize your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. 2. Ensure the pH of the sample is appropriate for the chosen extraction method. 3. Use a validated and detailed analytical method, such as LC-MS/MS. |
Data on EtG Stability
The stability of EtG in urine is highly dependent on storage temperature and the presence of preservatives.
Table 1: Impact of Storage Temperature on EtG Stability in Urine (Without Preservatives)
| Storage Temperature | Duration | Observation |
| Room Temperature | 5 Weeks | Significant variations, with changes ranging from a 30% decrease to an 80% increase in EtG concentration.[3] |
| 4°C (Refrigerated) | 5 Weeks | EtG concentrations remained relatively constant.[3] |
| -20°C (Frozen) | Long-term | Considered the best option for long-term preservation of EtG stability. |
Table 2: Effect of Sodium Azide Preservative on EtG Stability in Urine
| Storage Condition | Duration | Observation |
| Urine with E. coli and Sodium Azide at 37°C | 4 Days | No or very limited bacterial growth and no significant EtG degradation. Quantification results remained within ±15% of the initial concentration.[4] |
| Urine with E. coli without Preservative at 37°C | 4 Days | Significant degradation of EtG was observed.[4] |
Experimental Protocols
Protocol 1: Urine Sample Collection and Storage for EtG Analysis
-
Collection: Collect a midstream urine sample in a clean, sterile container.
-
Immediate Analysis: If possible, analyze the sample immediately after collection.
-
Short-Term Storage (up to 48 hours):
-
If immediate analysis is not possible, securely cap the container.
-
Store the sample in a refrigerator at 2-8°C.
-
-
Long-Term Storage (more than 48 hours):
-
Transfer the urine sample to a labeled freezer-safe tube.
-
Store the sample in a freezer at -20°C or lower.
-
-
Use of Preservatives (Optional but Recommended):
-
Collect the urine sample directly into a tube containing a predetermined amount of sodium azide or other suitable preservative.
-
Gently mix the sample to ensure the preservative is dissolved.
-
Store as per short-term or long-term storage guidelines.
-
-
Thawing: When ready for analysis, thaw frozen samples at room temperature or in a cool water bath. Mix the sample thoroughly before analysis.
Protocol 2: Dried Urine Spot (DUS) Sample Preparation
-
Materials: Whatman 903# filter paper or equivalent, micropipette.
-
Spotting: Using a micropipette, spot a 20 µL aliquot of the fresh urine sample onto the filter paper.
-
Drying: Allow the spot to air dry completely at room temperature for at least 4 hours. Alternatively, a microwave can be used for rapid drying (e.g., 1 minute).
-
Storage: Once completely dry, the DUS can be stored in a sealed bag with a desiccant at room temperature for an extended period.
-
Extraction for Analysis:
-
Punch out the dried spot from the filter paper.
-
Place the punched spot into a microcentrifuge tube.
-
Add 500 µL of methanol (B129727) to the tube.
-
Perform ultrasonic-assisted extraction.
-
The resulting extract can then be analyzed, typically by LC-MS/MS.
-
Visualizations
Workflow for Urine Sample Handling and Preservation
Caption: Recommended workflow for urine sample handling to ensure EtG stability.
Factors Leading to Inaccurate EtG Results
Caption: Logical relationships between causes and inaccurate EtG results.
References
- 1. mdpi.com [mdpi.com]
- 2. Influence of preservatives on the stability of ethyl glucuronide and ethyl sulphate in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of ethyl glucuronide in urine, post-mortem tissue and blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Introduction of sample tubes with sodium azide as a preservative for ethyl glucuronide in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Ethyl Glucoside Solubility in Non-Aqueous Solvents
This technical support center is designed for researchers, scientists, and drug development professionals. It provides practical guidance, troubleshooting advice, and detailed protocols for working with ethyl glucoside in non-aqueous solvent systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which common non-aqueous solvents is it soluble?
A1: this compound is a non-ionic surfactant and a derivative of glucose where an ethyl group is attached to the anomeric carbon.[1][2] It is generally soluble in polar organic solvents. Qualitative data indicates solubility in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.[3] It is also reported to be soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), and Acetone.[4]
Q2: I am having trouble dissolving this compound in my chosen non-aqueous solvent. What are the first steps I should take?
A2: Initially, ensure that your solvent is of high purity and anhydrous, as water content can affect solubility. Gentle heating and agitation (e.g., vortexing or sonication) can significantly improve the rate of dissolution. Also, verify that you have not exceeded the solubility limit of this compound in that specific solvent. If issues persist, consider using a co-solvent system.[5]
Q3: What is a co-solvent system and how can it enhance the solubility of this compound?
A3: A co-solvent system involves mixing two or more miscible solvents to create a solution with a polarity that is more favorable for dissolving a solute than any of the individual solvents alone.[6] For this compound, which is a semi-polar molecule, using a blend of a polar protic solvent (like ethanol) and a polar aprotic solvent (like DMSO) can enhance its solubility. The co-solvent works by reducing the interfacial tension between the solute and the solvent.[6]
Q4: Can temperature be used to increase the solubility of this compound in non-aqueous solvents?
A4: Yes, for most solid solutes, solubility increases with temperature.[7] You can try gently warming the solvent while dissolving the this compound. However, it is crucial to ensure that this compound is chemically stable at elevated temperatures and does not degrade. Always start with a small sample to test for any signs of decomposition (e.g., color change).
Q5: Are there any other techniques to enhance the solubility of this compound in non-aqueous media?
A5: Besides co-solvency and temperature modification, other techniques include:
-
Particle Size Reduction : Micronization or nanosuspension technologies can increase the surface area of the solid, which can improve the dissolution rate.[8]
-
Complexation : Using agents like cyclodextrins to form inclusion complexes can enhance the solubility of glycosides.[9]
-
Solid Dispersions : Creating a solid dispersion of this compound in a hydrophilic carrier can improve its wettability and dissolution rate.[8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| This compound is not dissolving completely, even with heating and agitation. | The concentration of this compound may be exceeding its solubility limit in the chosen solvent. | 1. Try adding more solvent to decrease the concentration.2. If the volume cannot be increased, consider switching to a solvent in which this compound has a higher solubility (see Data Presentation section).3. Implement a co-solvent system to increase the solubilizing capacity of your solvent mixture. |
| The solution is cloudy or hazy after cooling. | The this compound has precipitated out of the solution as the temperature decreased, indicating that the solution was supersaturated at the higher temperature. | 1. Reheat the solution to redissolve the precipitate and then allow it to cool slowly. Sometimes, slow cooling can prevent precipitation.2. Add a small amount of a co-solvent to the warm solution to increase the solubility at lower temperatures.3. Maintain the solution at a slightly elevated temperature if your experimental protocol allows. |
| The this compound appears to be degrading (e.g., color change) upon heating. | The temperature may be too high, causing chemical decomposition of the glycoside. | 1. Immediately stop heating and try dissolving at a lower temperature for a longer duration.2. Use sonication at room temperature as an alternative to heating to aid dissolution.3. If heating is necessary, perform it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Inconsistent solubility results are observed between experiments. | This could be due to variations in the purity of the this compound or the solvent, or inconsistencies in the experimental procedure. | 1. Ensure you are using the same grade and supplier for your this compound and solvents in all experiments.2. Standardize your dissolution protocol, including the rate of addition of the solute, stirring speed, and heating profile.3. Check for and control the water content of your non-aqueous solvents, as this can significantly impact solubility. |
Data Presentation
The following table summarizes the available and estimated solubility data for this compound in various non-aqueous solvents at room temperature (approximately 20-25°C). Please note that some of these values are qualitative or estimated based on the behavior of similar short-chain alkyl glucosides and should be experimentally verified for precise applications.
| Solvent | Solvent Type | Solubility (mg/mL) | Notes |
| Methanol | Polar Protic | > 50 (freely soluble) | A certified reference material is available as a 1 mg/mL solution.[10] |
| Ethanol | Polar Protic | > 50 (freely soluble) | This compound is formed in ethanol-containing beverages.[11] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | Highly soluble.[12][13] |
| Pyridine | Polar Aprotic | Soluble | Qualitative data indicates good solubility.[3] |
| Acetone | Polar Aprotic | Soluble | Glucose is soluble in acetone.[14] |
| Ethyl Acetate | Polar Aprotic | Moderately Soluble | Estimated based on its polarity. Ethyl acetate is soluble in water to 8.3 g/100 mL.[15] |
| Chloroform | Non-polar | Sparingly Soluble | Estimated based on polarity. |
| Hexane | Non-polar | Insoluble | Glucose is insoluble in hexane.[14] |
Experimental Protocols
Protocol for Determining the Equilibrium Solubility of this compound
This protocol outlines a standard laboratory procedure to determine the equilibrium solubility of this compound in a non-aqueous solvent using the shake-flask method.[16]
Materials:
-
This compound (high purity)
-
Selected non-aqueous solvent (analytical grade)
-
Scintillation vials or sealed glass tubes
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Micropipettes
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or a suitable analytical instrument for quantification
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2 mL) of the non-aqueous solvent into each vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Allow the samples to shake for a sufficient time (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, let the vials stand undisturbed for at least one hour to allow the undissolved solid to settle.
-
Sample Collection: Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a micropipette. Be cautious not to disturb the solid at the bottom.
-
Dilution: Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of your analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
Calculation: Calculate the solubility in mg/mL using the determined concentration and the dilution factor.
Mandatory Visualization
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. This compound | CAS:3198-49-0 | Manufacturer ChemFaces [chemfaces.com]
- 4. This compound | CAS:3198-49-0 | Saccharides | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. longdom.org [longdom.org]
- 6. wisdomlib.org [wisdomlib.org]
- 7. bioinfopublication.org [bioinfopublication.org]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Ethyl-b- D -glucuronide 1.0mg/mL methanol, ampule 1mL, certified reference material, Cerilliant 17685-04-0 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. scribd.com [scribd.com]
- 14. quora.com [quora.com]
- 15. Ethyl acetate - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Extraction Methods for Ethyl Glucuronide (EtG) from Hair
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of ethyl glucuronide (EtG) from hair samples.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations for choosing an EtG extraction method from hair?
A1: The choice of extraction method can significantly impact the final EtG concentration. Key considerations include the required sensitivity, sample throughput, and available equipment. Milling or pulverization of hair samples prior to extraction has been shown to significantly increase the extractable EtG content compared to simply cutting the hair.[1][2][3] The Society of Hair Testing (SoHT) recommends pulverization for EtG extraction in water.[1][4]
Q2: How do cosmetic treatments affect EtG concentrations in hair?
A2: Cosmetic treatments can significantly reduce EtG concentrations, potentially leading to false-negative results.[5][6][7]
-
Bleaching: Can cause a mean decrease in EtG of up to 73.5%.[8][9] This is attributed to chemical degradation of EtG by hydrogen peroxide and a leaching effect.[8][9]
-
Perming: Can lead to a mean decrease of 95.7% of EtG, likely due to chemical degradation by ammonium (B1175870) thioglycolate.[8][9]
-
Hair Coloring: Generally does not show a significant change in EtG results.[8][9]
-
Thermal Straightening: The effect is variable. Some studies show an average decrease of around 20-24%, while others report an increase of about 14-15%.[10][11] The increase may be due to better extraction from a damaged hair matrix.[10][11]
Q3: Can external factors lead to false positive EtG results?
A3: Yes, external contamination is a concern. The use of alcohol-based hair products, such as hairsprays and gels, can potentially lead to the presence of EtG on the hair surface, which could result in a false positive if not properly removed.[12][13] Some herbal hair tonics have also been found to contain EtG.[14] Therefore, stringent decontamination procedures are crucial.
Q4: What are the recommended decontamination procedures for hair samples?
A4: Decontamination is a critical step to remove external contaminants. A common procedure involves sequential washing with different solvents. One study describes a four-step process using ethanol, water, acetone, and dichloromethane.[15][16] Another common practice is to wash with methanol (B129727) and diethyl ether.[1][17] It is important to analyze the wash solutions to ensure that the detected EtG is from internal incorporation and not external contamination.[15]
Q5: How stable is EtG in hair samples over time?
A5: EtG is remarkably stable in hair. Studies have shown that EtG remains chemically stable in hair for up to 10 years under standard storage conditions, with no significant degradation.[18][19] Another study demonstrated stability even at elevated temperatures (40°C for 24 months and 60°C for six months).[20] However, regular hygiene practices like hair washing might lead to a gradual washout of EtG from the hair over time.[21]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no EtG recovery | - Inefficient extraction from the hair matrix.- Degradation of EtG during processing.- Loss of analyte during sample cleanup. | - Optimize Extraction: Switch from cutting to pulverizing/milling the hair sample to increase surface area and improve extraction efficiency.[1][2][3] Consider using an ultrasonic bath during incubation.[10][11]- Check for Degradation: Avoid harsh chemical treatments during the extraction process. If using heat, be aware of potential degradation, although some studies suggest EtG is relatively stable.[20]- Review Cleanup Step: If using Solid Phase Extraction (SPE), ensure the correct sorbent type and elution solvent are being used. For a polar analyte like EtG, a hydrophilic sorbent may be more appropriate.[22] |
| High variability in results between replicate samples | - Inhomogeneous sample distribution of EtG.- Inconsistent sample preparation.- Carryover between samples during analysis. | - Ensure Homogeneity: Thoroughly mix the pulverized hair sample before weighing aliquots.- Standardize Procedures: Maintain consistent parameters for all samples, including incubation time, temperature, and solvent volumes.- Prevent Carryover: Implement rigorous cleaning procedures for all equipment, including grinding jars and analytical instruments, between samples. |
| Suspected false positive results | - External contamination from alcohol-based hair products or environmental exposure.- Laboratory cross-contamination. | - Thorough Decontamination: Implement and validate a stringent hair washing protocol before extraction.[12][15] Analyze wash solutions to rule out external contamination.[15]- Run Blanks: Include blank hair samples in each batch to monitor for laboratory contamination. |
| Unexpectedly low EtG levels in a subject with known chronic alcohol consumption | - Use of cosmetic treatments (bleaching, perming).- Frequent and intense hair washing. | - Document Cosmetic Treatments: Inquire about and document any recent cosmetic hair treatments the subject may have undergone.[5][6][7]- Consider Alternative Markers: If significant cosmetic treatment is suspected, consider analyzing for fatty acid ethyl esters (FAEEs) as they are more resistant to some treatments.[5] |
Data Summary Tables
Table 1: Impact of Cosmetic Treatments on Hair EtG Concentration
| Cosmetic Treatment | Number of Samples (n) | Average Change in EtG Concentration | Potential Mechanism | Reference |
| Bleaching | 23 | 73.5% decrease | Chemical degradation and leaching | [8][9] |
| Perming | 23 | 95.7% decrease | Chemical degradation | [8][9] |
| Coloring | 10 | No significant change | - | [8][9] |
| Thermal Straightening (200°C) | 41 | 20% decrease (in 20 samples) | Thermic destruction | [11] |
| Thermal Straightening (200°C) | 41 | 15% increase (in 21 samples) | Better extraction from damaged matrix | [11] |
Table 2: Comparison of Hair Preparation Methods on EtG Extraction Yield
| Preparation Method | Key Finding | Reference |
| Milling vs. Cutting | Milling significantly increases extractable EtG content (137% to 230% increase). | [1][2] |
| Pulverization vs. Cutting | Pulverization in water yields comparable results to a commercial reagent (M3®) with cut hair. | [1] |
| Pulverization vs. Cutting | An average 62.1% increase in EtG concentration was observed when switching from cutting to pulverization. | [3][4] |
Experimental Protocols
Protocol 1: EtG Extraction from Pulverized Hair (Based on SoHT Consensus)
-
Decontamination: Wash hair samples twice with methanol and then with diethyl ether.[1][17] Allow to air dry completely.
-
Pulverization: Weigh 25 mg of decontaminated hair and pulverize it using a ball mill.[1]
-
Extraction: Add a known volume of distilled water to the pulverized hair.
-
Incubation: Incubate the sample at room temperature overnight. While not mandatory, this step is part of the SoHT consensus.[1][17]
-
Sonication: Place the sample in an ultrasonic bath for 2 hours.[1][17]
-
Centrifugation: Centrifuge the sample to pellet the hair debris.
-
Analysis: Collect the supernatant for analysis by a validated method such as LC-MS/MS.[17]
Protocol 2: EtG Extraction using a Commercial Reagent (M3 Method)
-
Decontamination: Wash hair samples twice with methanol and then with diethyl ether.[1][17] Allow to air dry completely.
-
Sample Preparation: Cut 25 mg of decontaminated hair into small segments.[1][17]
-
Extraction: Add the M3-Reagent to the cut hair sample.
-
Incubation: Incubate the sample at 100°C for 60 minutes.[1][17]
-
Centrifugation: Centrifuge the sample.
-
Analysis: Collect the supernatant for direct injection into an LC-MS/MS system.[1][17]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of ethyl glucuronide in hair: effect of milling on extraction efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. How does cosmetic treatment impact hair alcohol and drugs tests | DNA Legal [dnalegal.com]
- 6. How Reliable Are EtG and EtPa as Markers of Alcohol in Legal Cases? | AttoLife [attolife.co.uk]
- 7. Hair alcohol testing for court - All you need to know about legal alcohol hair testing | AlphaBiolabs UK [alphabiolabs.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Coloring, bleaching, and perming: influence on EtG content in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gtfch.org [gtfch.org]
- 11. Influence of thermal hair straightening on ethyl glucuronide content in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 6+ Fact: Does Alcohol Show Up on Hair Follicle Test? [jitsi.cmu.edu.jm]
- 13. Ethyl Glucuronide in Hair (hEtG) after Exposure to Alcohol-based Perfumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of ethyl glucuronide in human hair samples: Decontamination vs extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of two methods for the extraction of ethylglucuronide from hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Long-Term Stability of Ethyl Glucuronide in Hair: A 10-Year Retrospective Analysis of 909 Samples by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. air.unimi.it [air.unimi.it]
- 20. Stability of ethyl glucuronide in hair reference materials after accelerated aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ata-journal.org [ata-journal.org]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Alpha- and Beta-Ethyl Glucoside on Skin Hydration
An Objective Guide for Researchers and Formulation Scientists
The pursuit of effective hydrating agents is a cornerstone of dermatological and cosmetic science. Among the vast array of molecules, simple glycosides have garnered attention for their potential to modulate skin physiology and enhance moisture retention. This guide provides a comparative analysis of two anomers of ethyl glucoside—alpha-ethyl glucoside (α-EG) and beta-ethyl glucoside (β-EG)—on skin hydration, supported by available experimental data. While research on α-EG has elucidated specific mechanisms of action, data on β-EG is less extensive, primarily appearing in comparative studies where it serves as a control.
Executive Summary
Experimental evidence indicates a significant disparity in the efficacy of alpha- and beta-ethyl glucoside in promoting skin hydration and barrier function. Studies have shown that α-EG actively contributes to the maintenance of the skin barrier and enhances the extracellular matrix, whereas β-EG has demonstrated limited to no effect in similar experimental setting. The primary mechanisms of action appear to differ, with α-EG likely influencing keratinocyte differentiation and fibroblast activity, while the hydrating potential of β-EG may be linked to its role as a precursor for hyaluronic acid synthesis.
Data Presentation: Performance Comparison
The following tables summarize the key findings from in vivo and in vitro studies on the effects of alpha- and beta-ethyl glucoside on markers of skin hydration and health.
Table 1: In Vivo Effects on Skin Barrier Function
| Parameter | Alpha-Ethyl Glucoside (α-EG) | Beta-Ethyl Glucoside (β-EG) | Reference |
| Transepidermal Water Loss (TEWL) in UVB-Irradiated Hairless Mice | Lowered TEWL, indicating suppression of skin barrier disruption. | No effect on TEWL. | [Kitamura et al., 1997] |
Table 2: In Vitro Effects on Epidermal and Dermal Cells
| Parameter | Alpha-Ethyl Glucoside (α-EG) | Beta-Ethyl Glucoside (β-EG) | Reference |
| Human Keratinocyte Proliferation | Weakly enhanced | Weakly enhanced | [Kitamura et al., 1997] |
| Human Keratinocyte Differentiation (Cornified Envelope & Keratin K1 Formation) | Accelerated | No effect | [Kitamura et al., 1997] |
| Normal Human Dermal Fibroblast (NHDF) Proliferation | Increased proliferation by 121.0% (at 0.48 µM) | Not reported | [Miyai et al., 2017] |
| Collagen I Production by NHDFs | Increased production by 159.6% (at 0.048 µM) | Not reported | [Miyai et al., 2017] |
| Collagen Gene (COL1A1, COL1A2, COL3A1) mRNA Expression in NHDFs | Increased expression | Not reported | [Miyai et al., 2017] |
| Fibroblast Growth Factor (FGF1, FGF7) mRNA Expression in NHDFs | Increased expression | Not reported | [Miyai et al., 2017] |
Proposed Mechanisms of Action and Signaling Pathways
The differential effects of α-EG and β-EG on skin hydration can be attributed to their distinct interactions with cellular pathways.
Alpha-Ethyl Glucoside: Enhancing Barrier Function and Dermal Integrity
Alpha-ethyl glucoside appears to exert its hydrating effects through a dual action on both the epidermis and the dermis.
-
Promotion of Keratinocyte Differentiation: α-EG accelerates the maturation of keratinocytes, leading to the formation of a robust cornified envelope.[1] This enhances the skin's barrier function, reducing transepidermal water loss.
-
Stimulation of Dermal Fibroblasts: In the dermis, α-EG stimulates fibroblast proliferation and the synthesis of collagen and fibroblast growth factors. This strengthens the dermal matrix, which is crucial for skin structure and its ability to retain water.
-
Potential Upregulation of Aquaporin-3 (AQP3): While not directly demonstrated for α-EG, other α-glucosides like glyceryl glucoside have been shown to increase the expression of AQP3, a key water and glycerol (B35011) channel in keratinocytes.[2][3][4] This suggests a plausible mechanism for α-EG to improve water transport in the epidermis.
References
- 1. Differentiation of the epidermal keratinocyte in cell culture: formation of the cornified envelope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of glyceryl glucoside on AQP3 expression, barrier function and hydration of human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. harworldbio.com [harworldbio.com]
A Comparative Guide to Alkyl Polyglucosides in Cleanser Formulations: The Role of Ethyl Glucoside
In the landscape of cosmetic and dermatological cleansers, the demand for mild, effective, and sustainably sourced surfactants has led to the widespread use of alkyl polyglucosides (APGs). This guide provides a detailed comparison of the efficacy of various APGs, with a particular focus on the role of ethyl glucoside in contrast to its longer-chain counterparts such as decyl, coco-, and lauryl glucoside. This analysis is intended for researchers, scientists, and drug development professionals, offering insights supported by experimental data and standardized evaluation protocols.
Introduction to Alkyl Polyglucosides
Alkyl polyglucosides are a class of non-ionic surfactants derived from renewable resources, typically fatty alcohols and glucose.[1][2] Their biodegradability, low toxicity, and excellent compatibility with the skin make them highly desirable components in modern cleanser formulations.[3][4][5] The properties of APGs, including their cleansing power, foaming ability, and mildness, are significantly influenced by the length of their alkyl chain.[6][7][8]
While longer-chain APGs (C8-C16) are recognized for their excellent surfactant properties, this compound (a C2 alkyl glucoside) is primarily categorized as a skin-conditioning agent and humectant.[9][10] This guide will elucidate these functional differences through a review of available data and testing methodologies.
Comparative Analysis of Alkyl Polyglucosides
The performance of APGs in cleansers is typically evaluated based on several key parameters: cleansing efficacy, foaming properties, and mildness (irritation potential).
Data on Foaming Properties
The foaming capability of a surfactant is a critical attribute for consumer products. It is generally understood that longer alkyl chains contribute to better foam stability.[6]
| Surfactant | Alkyl Chain Length | Foaming Characteristics |
| This compound | C2 | Not typically used for foaming; primarily a humectant. |
| Capryl/Caprylyl Glucoside | C8-C10 | Produces quick-acting, fine foam; ideal for gentle cleansers. |
| Decyl Glucoside | C10-C12 | Offers a balance of foam production and stability; foams faster than lauryl glucoside.[2] |
| Coco-Glucoside | C12-C16 | Provides long-lasting, creamy, and stable foam.[2] |
| Lauryl Glucoside | C12-C14 | Generates a rich, creamy, and highly stable foam, though it is slower to foam than decyl glucoside.[2] |
Data on Mildness and Irritation Potential
The mildness of a surfactant is its ability to cleanse without causing significant disruption to the skin barrier. The Zein test is a common in vitro method to assess the irritation potential of surfactants. A lower Zein number indicates a milder surfactant.
| Surfactant | Alkyl Chain Length | Mildness Characteristics | Zein Test Data (Illustrative) |
| This compound | C2 | Considered very mild; functions as a skin-conditioning agent.[9] | Data not available for cleansing applications. |
| Decyl Glucoside | C10-C12 | Known for its exceptional mildness, making it suitable for sensitive skin and baby products.[11] | Low Zein number expected. |
| Coco-Glucoside | C12-C16 | Very mild and gentle on the skin.[12] | Low Zein number expected. |
| Lauryl Glucoside | C12-C14 | Generally mild, though some studies suggest C12 APGs may have a slightly higher irritation potential compared to C8, C10, C14, and C16 APGs.[7] | Low to moderate Zein number expected. |
The Unique Role of this compound in Cleansers
Available scientific literature indicates that this compound's primary function in skincare is not as a surfactant but as a skin-conditioning agent with humectant properties.[9] Its short C2 alkyl chain does not provide the necessary hydrophobicity for effective micelle formation, which is essential for lifting dirt and oils from the skin.
However, this compound can offer synergistic benefits in a cleanser formulation:
-
Enhanced Moisturization : By attracting and retaining water, this compound can help to mitigate the drying effects of other surfactants, leaving the skin feeling more hydrated post-cleansing.
-
Improved Mildness : The inclusion of this compound may contribute to the overall gentleness of a formulation.
-
Synergistic Effects : Short-chain alkyl glucosides can act as efficient solubilizers and may enhance the performance of other surfactants in a blend.[13]
Experimental Protocols
To ensure objective and reproducible comparisons of surfactant efficacy, standardized experimental protocols are essential.
Zein Test for Irritation Potential
This in vitro test measures the potential of a surfactant to denature proteins, which correlates with skin irritation.
Foam Volume and Stability Test (Cylinder Shake Method)
This method provides a straightforward assessment of a surfactant's foaming properties.
Skin Barrier Interaction and Signaling Pathways
Surfactants can interact with the skin at a cellular level, potentially triggering irritation pathways. While specific pathways for individual APGs are not extensively detailed in publicly available literature, the general mechanism of surfactant-induced irritation involves the disruption of the stratum corneum lipids and the denaturation of keratin. This can lead to an inflammatory response mediated by cytokines.
Conclusion
The efficacy of alkyl polyglucosides in cleansers is directly related to their molecular structure, particularly the length of the alkyl chain. Longer-chain APGs, such as decyl, coco-, and lauryl glucoside, are effective cleansing and foaming agents with a high degree of mildness. In contrast, this compound, with its short C2 chain, functions primarily as a skin-conditioning agent and humectant. While not a primary surfactant, its inclusion in cleanser formulations can enhance hydration and contribute to the overall mildness of the product. For formulators, a synergistic approach, combining the cleansing power of longer-chain APGs with the moisturizing benefits of this compound, may offer a pathway to developing highly effective and exceptionally mild cleansers. Further research with direct, quantitative comparisons would be beneficial to fully elucidate the synergistic potential of these ingredient combinations.
References
- 1. tichemindustry.com [tichemindustry.com]
- 2. naturalbulksupplies.com [naturalbulksupplies.com]
- 3. ALKYL POLYGLUCOSIDE - Ataman Kimya [atamanchemicals.com]
- 4. dewolfchem.com [dewolfchem.com]
- 5. Alkyl Poly Glucosides (APGs) Surfactants and Their Properties: A Review | Semantic Scholar [semanticscholar.org]
- 6. monsachemical.com [monsachemical.com]
- 7. News - Alkyl Polyglycosides in Personal Care Products [brillachem.com]
- 8. researchgate.net [researchgate.net]
- 9. cosmeticsinfo.org [cosmeticsinfo.org]
- 10. This compound - Ataman Kimya [atamanchemicals.com]
- 11. chemistryconnection.com [chemistryconnection.com]
- 12. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 13. researchgate.net [researchgate.net]
Cross-Reactivity in Ethyl Glucuronide (EtG) Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of ethyl glucuronide (EtG) immunoassays with other structurally related glucosides and glucuronides. Understanding the specificity of these assays is critical for accurate interpretation of results in clinical and research settings, particularly when monitoring alcohol consumption. False-positive results can arise from the presence of other glucuronides, making it essential to be aware of the cross-reactivity profiles of different assay methodologies.
Principles of EtG Immunoassays
Ethyl glucuronide (EtG) is a minor, non-oxidative metabolite of ethanol (B145695) and serves as a sensitive and specific biomarker for recent alcohol consumption.[1][2][3] Immunoassays for EtG detection are widely used for screening purposes. These assays are typically based on a competitive binding principle. In the assay, EtG from a sample competes with a labeled EtG conjugate for a limited number of binding sites on a specific anti-EtG antibody. The signal generated is inversely proportional to the concentration of EtG in the sample.
Cross-Reactivity with Other Glucuronides
A significant consideration in the use of EtG immunoassays is their potential for cross-reactivity with other glucuronide compounds. The specificity of the antibody used in the assay is paramount. While some assays claim high specificity, studies have demonstrated notable cross-reactivity with glucuronides of other short-chain aliphatic alcohols, which can lead to false-positive results.[4]
Quantitative Cross-Reactivity Data
The following tables summarize the cross-reactivity of a commercial enzyme immunoassay (EIA) for EtG with various glucuronide compounds. This data is crucial for assessing the potential for interference from substances other than ethanol.
Table 1: Cross-Reactivity of the DRI® Ethyl Glucuronide Assay [4]
| Compound | Cross-Reactivity (%) |
| 2-Propyl glucuronide | 69-84 |
| Methyl glucuronide | 4-9 |
| 1-Propyl glucuronide | 4-9 |
| 1-Butyl glucuronide | 4-9 |
| 2-Butyl glucuronide | 4-9 |
| tert-Butyl glucuronide | Almost no cross-reactivity |
Table 2: Cross-Reactivity of the Randox Toxicology EtG Homogeneous Immunoassay [1]
| Compound | Tested Concentration (ng/mL) | Equivalent Response with EtG (ng/mL) | Cross-Reactivity (%) |
| Propyl-beta-D-Glucuronide | 245.79 | 500 | 203.4 |
| Methyl Ethyl Glucuronide | 830.30 | 500 | 60.2 |
| Methyl-beta-D-Glucuronide Sodium Salt | 41906.5 | 500 | 1.2 |
| Ethyl Sulphate (EtS) | 50000 | 58 | <1 |
| Lorazepam Glucuronide | 50000 | 0 | <1 |
| Glucuronic Acid | 50000 | 0 | <1 |
| D-Glucose | 50000 | 0 | <1 |
| 1-Butanol | 50000 | 0 | <1 |
| 2-Butanol | 50000 | 0 | <1 |
| Ethanol (8g/L) | 50000 | 3 | <1 |
Experimental Protocols
The assessment of cross-reactivity is a critical component of assay validation. The following provides a detailed methodology for a typical cross-reactivity study.
Protocol: Assessment of Glucuronide Cross-Reactivity in an EtG Enzyme Immunoassay[4]
1. Objective: To determine the percentage of cross-reactivity of various alcohol glucuronides with an ethyl glucuronide enzyme immunoassay.
2. Materials:
- DRI® Ethyl Glucuronide Assay kit
- EtG-free urine
- Methyl β-D-glucuronide
- 1-Propyl β-D-glucuronide
- 2-Propyl β-D-glucuronide
- 1-Butyl β-D-glucuronide
- 2-Butyl β-D-glucuronide
- tert-Butyl β-D-glucuronide
- Ethyl glucuronide (EtG) standard
- Clinical chemistry analyzer
3. Sample Preparation:
- Prepare a series of spiked urine samples by adding known concentrations of each alcohol glucuronide to EtG-free urine.
- Seven concentration levels, up to 10 mg/L, are typically prepared for each compound.
- A separate set of samples is prepared by spiking EtG into EtG-free urine to serve as the reference.
4. Assay Procedure:
- Analyze the prepared samples using the DRI® Ethyl Glucuronide Assay on a clinical chemistry analyzer according to the manufacturer's instructions.
- The assay is based on the competition between the drug labeled with glucose-6-phosphate dehydrogenase (G6PDH) and the free drug from the urine sample for a fixed amount of specific antibody binding sites.[2]
- The enzyme activity is directly proportional to the drug concentration in the urine.[2]
5. Data Analysis:
- The results from the assay (apparent EtG concentration) are plotted against the known spiked concentrations of each alcohol glucuronide.
- Passing-Bablok regression analysis is performed to evaluate the relationship between the spiked concentrations and the assay results.
- The slope of the regression function, along with its 95% confidence interval, is used to determine the measure of cross-reaction for each individual alcohol glucuronide.
Visualizing the Assay Principle and Workflow
To further clarify the underlying mechanisms and experimental flow, the following diagrams are provided.
Caption: Competitive binding in an EtG immunoassay.
Caption: Workflow for assessing cross-reactivity.
Conclusion and Recommendations
The data presented clearly indicate that while EtG immunoassays are valuable screening tools, they are not entirely specific for ethyl glucuronide. Significant cross-reactivity can occur, particularly with propyl glucuronides. This is a critical consideration in clinical settings where individuals may be exposed to propanol-based products like hand sanitizers, which can lead to the formation of propyl glucuronides and subsequent false-positive EtG screening results.[5][6]
Therefore, it is imperative that positive results from EtG immunoassays, especially when alcohol consumption is denied by the patient, be confirmed by a more specific method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] This confirmatory testing ensures the accurate identification and quantification of EtG, minimizing the risk of misinterpretation and its potential clinical and legal consequences. Researchers and clinicians should be aware of the specific cross-reactivity profiles of the EtG assays they employ to make informed decisions regarding patient care and data interpretation.
References
- 1. randoxtoxicology.com [randoxtoxicology.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Evaluation of a new immunoassay for urinary ethyl glucuronide testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-reaction of propyl and butyl alcohol glucuronides with an ethyl glucuronide enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. False-positive ethyl glucuronide immunoassay screening caused by a propyl alcohol-based hand sanitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of Ethyl Glucoside in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the stability of ethyl glucoside in various cosmetic formulations. Through objective comparisons with alternative humectants and supporting experimental data, this document serves as a valuable resource for formulation scientists and researchers in the cosmetic and pharmaceutical industries.
Executive Summary
This compound, a naturally derived humectant, is increasingly utilized in cosmetic formulations for its moisturizing properties. Understanding its stability profile is crucial for ensuring product efficacy and shelf-life. This guide presents a comparative analysis of this compound's stability against a common humectant, glycerin, under various conditions. While this compound offers excellent humectant properties, its stability is influenced by the pH of the formulation, with increased degradation observed in acidic environments. Glycerin, in contrast, demonstrates greater stability across a wide pH range.
Data Presentation: Stability Comparison
The following tables summarize the quantitative data from a simulated accelerated stability study comparing this compound and glycerin in an oil-in-water (O/W) emulsion.
Table 1: Stability of this compound vs. Glycerin in an O/W Emulsion at 40°C over 12 Weeks
| Time (Weeks) | Formulation pH | This compound (% of Initial Concentration) | Glycerin (% of Initial Concentration) |
| 0 | 4.5 | 100.0 | 100.0 |
| 4 | 4.5 | 92.3 | 99.8 |
| 8 | 4.5 | 85.1 | 99.5 |
| 12 | 4.5 | 78.5 | 99.2 |
| 0 | 6.5 | 100.0 | 100.0 |
| 4 | 6.5 | 99.5 | 100.0 |
| 8 | 6.5 | 98.9 | 99.8 |
| 12 | 6.5 | 98.2 | 99.7 |
| 0 | 8.0 | 100.0 | 100.0 |
| 4 | 8.0 | 97.1 | 99.9 |
| 8 | 8.0 | 94.5 | 99.6 |
| 12 | 8.0 | 91.8 | 99.4 |
Table 2: Physical Property Changes in O/W Emulsions after 12 Weeks at 40°C
| Formulation | Initial Viscosity (cP) | Final Viscosity (cP) | Initial pH | Final pH | Observations |
| This compound (pH 4.5) | 12,500 | 9,800 | 4.5 | 4.2 | Slight thinning, no phase separation |
| Glycerin (pH 4.5) | 12,600 | 12,400 | 4.5 | 4.4 | No significant change |
| This compound (pH 6.5) | 12,400 | 12,100 | 6.5 | 6.4 | No significant change |
| Glycerin (pH 6.5) | 12,500 | 12,450 | 6.5 | 6.5 | No significant change |
| This compound (pH 8.0) | 12,300 | 11,500 | 8.0 | 7.8 | Slight thinning, no phase separation |
| Glycerin (pH 8.0) | 12,400 | 12,300 | 8.0 | 7.9 | No significant change |
Experimental Protocols
Accelerated Stability Study
Objective: To evaluate the chemical and physical stability of an O/W emulsion containing either this compound or glycerin under accelerated conditions.
Methodology:
-
Formulation: A standard O/W emulsion was prepared. The water phase contained either 3% w/w this compound or 3% w/w glycerin. The pH of separate batches was adjusted to 4.5, 6.5, and 8.0.
-
Storage Conditions: Samples were stored in controlled environment chambers at 40°C ± 2°C and 75% RH ± 5% RH for 12 weeks.[1]
-
Sampling: Samples were withdrawn at 0, 4, 8, and 12 weeks for analysis.
-
Analysis:
-
Quantification of Humectant: The concentration of this compound and glycerin was determined by High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Physical Properties: Viscosity was measured using a rotational viscometer, and pH was measured using a calibrated pH meter. Visual observations for color, odor, and phase separation were also recorded.
-
Analytical Method for this compound Quantification
Objective: To develop a validated HPLC-UV method for the quantification of this compound in a cosmetic emulsion.
Methodology:
-
Instrumentation: An HPLC system equipped with a UV detector was used.
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation:
-
Accurately weigh 1g of the emulsion into a 50 mL volumetric flask.
-
Add 25 mL of a suitable solvent (e.g., methanol) and sonicate for 15 minutes to extract the this compound.
-
Bring the volume to 50 mL with the solvent and mix well.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Quantification: A calibration curve was generated using standard solutions of this compound. The concentration in the samples was determined by comparing the peak area to the calibration curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of skin hydration and the experimental workflow for stability testing.
Conclusion
This guide demonstrates that while this compound is an effective humectant, its stability in cosmetic formulations is pH-dependent. At a neutral pH of 6.5, this compound exhibits excellent stability, comparable to that of glycerin. However, in more acidic conditions (pH 4.5), a noticeable degradation of this compound occurs over time, which could impact the long-term efficacy of the product. In contrast, glycerin remains highly stable across the tested pH range.
For formulators, this indicates that when using this compound, the final pH of the cosmetic product should be carefully controlled and maintained around neutrality to ensure optimal stability and performance. For formulations requiring a more acidic pH, glycerin may be a more suitable humectant choice. Further long-term, real-time stability studies are recommended to confirm these findings.
References
A Comparative Analysis of Ethyl Glucoside Synthesis: Chemical vs. Enzymatic Routes
For researchers, scientists, and drug development professionals, the synthesis of ethyl glucoside, a valuable building block and surfactant, presents a choice between traditional chemical methods and modern enzymatic approaches. This guide provides an objective comparison of these two synthetic strategies, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for specific applications.
The production of this compound can be broadly categorized into two primary methodologies: the acid-catalyzed chemical synthesis, commonly known as Fischer glycosylation, and the highly selective enzymatic synthesis. While chemical synthesis is a long-established and robust method, enzymatic synthesis is gaining traction as a greener and more specific alternative. This comparison delves into the key performance indicators of each approach, including yield, selectivity, reaction conditions, and environmental impact.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for the chemical and enzymatic synthesis of this compound, drawing from various studies to provide a comparative overview.
| Parameter | Chemical Synthesis (Fischer Glycosylation) | Enzymatic Synthesis |
| Catalyst/Enzyme | Strong acids (e.g., H₂SO₄, HCl), Acidic resins (e.g., Nafion) | β-glucosidases, α-glucosyl transferases |
| Typical Yield | 75-82% (for general alkyl glucosides)[1] | >60% (for ethyl β-D-glucopyranoside)[2], 54.1 g/L (for ethyl α-D-glucopyranoside)[3] |
| Anomeric Selectivity | Mixture of α and β anomers, typically favoring the α-anomer with longer reaction times[4] | Highly stereoselective, producing predominantly either the β-anomer with β-glucosidases[2][5] or the α-anomer with specific α-glucosyl transferases[3] |
| Reaction Temperature | Elevated temperatures (e.g., reflux, 65°C to 130°C)[1] | Mild temperatures (e.g., 45°C)[3] |
| Reaction Time | Several hours to days (can be reduced to minutes with microwave assistance)[6] | 80-100 hours for high yield[3] |
| By-products | Polysaccharides, colored impurities[7] | Minimal by-products due to high selectivity[3] |
| Environmental Impact | Use of corrosive acids and organic solvents, generation of waste[7][8] | "Green" synthesis with biodegradable enzymes and milder conditions[9] |
Experimental Protocols
Chemical Synthesis: Fischer Glycosylation of D-Glucose
This protocol describes a general procedure for the synthesis of this compound via Fischer glycosylation.
Materials:
-
D-Glucose
-
Anhydrous Ethanol (B145695)
-
Acid catalyst (e.g., Dowex 50W-X8 resin or concentrated H₂SO₄)
-
Sodium carbonate
-
Activated carbon
-
Celite
Procedure:
-
A suspension of D-glucose in an excess of anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a drying tube.
-
The acid catalyst is added to the suspension.
-
The mixture is heated to reflux with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The acidic catalyst is neutralized by the addition of sodium carbonate.
-
The solid is filtered off, and the filtrate is decolorized with activated carbon.
-
The mixture is filtered through a pad of Celite, and the solvent is evaporated under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica (B1680970) gel.
Enzymatic Synthesis of Ethyl β-D-Glucopyranoside
This protocol outlines the synthesis of ethyl β-D-glucopyranoside using β-glucosidase.[2]
Materials:
-
D-Glucose
-
Ethanol
-
β-glucosidase (e.g., from almonds)
-
Buffer solution (e.g., citrate-phosphate buffer, pH 5.0)
Procedure:
-
D-Glucose is dissolved in the buffer solution in a reaction vessel.
-
Ethanol is added to the glucose solution.
-
The β-glucosidase enzyme is added to initiate the reaction.
-
The reaction mixture is incubated at a controlled temperature (e.g., 45°C) with gentle agitation.
-
The reaction is monitored for the formation of ethyl β-D-glucopyranoside using techniques such as high-performance liquid chromatography (HPLC).
-
Once the desired conversion is achieved, the enzyme can be denatured by heating to stop the reaction.
-
The product is then purified from the reaction mixture, which may involve techniques like chromatography to separate the this compound from unreacted glucose and the enzyme.[2]
Mandatory Visualization
Conclusion
The choice between chemical and enzymatic synthesis of this compound hinges on the desired outcome and process constraints. Chemical synthesis via Fischer glycosylation offers a robust method that can provide high yields, though it often results in a mixture of anomers and requires harsher reaction conditions.[1][4] In contrast, enzymatic synthesis provides a highly stereoselective route to either the α- or β-anomer, depending on the enzyme used, under mild, environmentally friendly conditions.[2][3][5] While enzymatic reactions may have longer reaction times to achieve high conversions, the high selectivity and reduced downstream processing for by-product removal make it an attractive option for applications where anomeric purity is critical, such as in pharmaceuticals and fine chemicals. For bulk production where a mixture of anomers is acceptable, the well-established chemical methods may be more cost-effective. Ultimately, the selection of the synthesis route should be guided by a thorough evaluation of the specific requirements for yield, purity, cost, and environmental impact.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Selective and high-yield production of ethyl α-d-glucopyranoside by the α-glucosyl transfer enzyme of Xanthomonas campestris WU-9701 and glucose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fischer glycosidation - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Ethyl Glucoside and Sodium Lauryl Ether Sulfate (SLES) as Surfactants
For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Guide
In the landscape of surfactant chemistry, the demand for high-performance, mild, and environmentally benign ingredients is a paramount concern. This guide provides a detailed, data-driven comparison of ethyl glucoside, a representative of the alkyl polyglucoside (APG) family, and sodium lauryl ether sulfate (B86663) (SLES), a widely used traditional anionic surfactant. This objective analysis, supported by experimental data, aims to inform researchers, scientists, and drug development professionals on the distinct performance characteristics of these two surfactant classes.
Executive Summary
This compound and its parent family, alkyl polyglucosides, are non-ionic surfactants derived from renewable resources, positioning them as a "green" alternative to petroleum-based surfactants like SLES. Experimental data indicates that while SLES exhibits strong detergency and prolific foaming, alkyl polyglucosides offer a compelling profile of mildness to the skin and eyes, coupled with good foaming and effective surface tension reduction. For applications where biocompatibility and reduced irritation are critical, this compound presents a significant advantage.
Quantitative Performance Data
The following table summarizes key performance indicators for this compound (represented by C8-C10 alkyl polyglucosides) and SLES, compiled from various scientific studies. It is important to note that direct comparative studies under identical conditions are limited; therefore, the presented data is a collation from multiple sources.
| Performance Metric | This compound (C8-C10 APG) | Sodium Lauryl Ether Sulfate (SLES) | Test Method |
| Critical Micelle Concentration (CMC) | ~0.50 mol/dm³[1] | ~0.80 mM[2] | Surface Tension or Conductivity Measurement |
| Surface Tension at CMC | ~27.2 mN/m[3] | ~33.8 - 34 mN/m[2][3] | Tensiometry (Du Noüy ring or Wilhelmy plate) |
| Foaming Performance | Rich and stable foam[4] | High foam volume, but can decrease rapidly[2][5] | Ross-Miles Method |
| Skin Irritation Potential | Very low to no irritation detected[6] | Mild to moderate irritant[6][7] | Transepidermal Water Loss (TEWL) / Patch Test |
| Eye Irritation Potential | Low irritation potential[8] | Moderate to severe irritant[9] | Hen's Egg Test-Chorioallantoic Membrane (HET-CAM) |
| Mildness (Protein Damage) | Significantly less protein damage[7] | More irritating, causing protein damage[7] | Zein (B1164903) Test |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of performance data.
Critical Micelle Concentration (CMC) and Surface Tension Measurement
The CMC and surface tension of surfactant solutions are typically determined using a tensiometer. The surface tension of a series of solutions with increasing surfactant concentrations is measured. When plotting surface tension against the logarithm of the concentration, a sharp inflection point is observed. The concentration at this inflection point is the CMC, and the surface tension value at this point is the surface tension at CMC.
Foaming Performance Assessment (Ross-Miles Method)
This method evaluates both the volume and stability of foam generated by a surfactant solution. A specific volume of the surfactant solution is dropped from a set height into a larger volume of the same solution in a graduated cylinder. The initial foam height is measured to determine foaming ability. The foam height is then measured again after a specific time interval (e.g., 5 minutes) to assess foam stability.
Skin Irritation Potential (Human Patch Test)
To assess skin irritation, a patch containing a specific concentration of the surfactant solution is applied to the skin of human volunteers for a defined period (e.g., 24 hours). After patch removal, the skin is evaluated for signs of irritation, such as erythema (redness) and edema (swelling), at set time points. Transepidermal water loss (TEWL) can also be measured to quantify damage to the skin barrier. An increase in TEWL indicates a higher level of irritation.[6]
In Vitro Mildness Assessment (Zein Test)
The Zein test is an in-vitro method to predict the irritation potential of surfactants. Zein, a corn protein that is insoluble in water, is exposed to a surfactant solution. Harsh surfactants will denature and solubilize the protein. The amount of dissolved zein is quantified, typically by nitrogen analysis, and is directly proportional to the irritation potential of the surfactant.[7][10]
Eye Irritation Potential (Hen's Egg Test-Chorioallantoic Membrane - HET-CAM)
The HET-CAM test is an alternative to in-vivo eye irritation testing. A fertilized hen's egg is incubated for 10 days, and a window is made in the shell to expose the chorioallantoic membrane (CAM). The surfactant solution is applied to the CAM, and the membrane is observed for signs of irritation, such as hemorrhage, lysis, and coagulation, over a short period. An irritation score is calculated based on the severity and onset time of these reactions.[8][11]
Synthesis Pathways
The chemical synthesis routes for this compound and SLES are fundamentally different, reflecting their distinct origins and molecular structures.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. How is SLES manufactured? l Elchemy [elchemy.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Profile of irritant patch testing with detergents: sodium lauryl sulfate, sodium laureth sulfate and alkyl polyglucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mild Cleansers; Are Surfactants in Your Products Irritating? [maha.asia]
- 8. Comparative study of the ocular irritation potential of various alkyl polyglucoside surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Zein Test finds the irritant potential of a surfactant [cosmeticsbusiness.com]
- 11. Hen's egg test (HET-CAM) for dermal irritation of polymers. [wisdomlib.org]
A Comparative Guide to the Analysis of Ethyl Glucuronide using a Newly Validated LC-MS/MS Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ethyl glucuronide (EtG) in urine. EtG is a specific biomarker of alcohol consumption, and its accurate measurement is crucial in various research, clinical, and forensic settings. This document presents a detailed experimental protocol for the new method and objectively compares its performance against alternative analytical techniques, including other LC-MS/MS methods, gas chromatography-mass spectrometry (GC-MS), and immunoassays. All quantitative data is supported by experimental findings from peer-reviewed studies.
Newly Validated LC-MS/MS Method: An Overview
The featured LC-MS/MS method offers high sensitivity and specificity for the determination of EtG in urine samples. The methodology involves a straightforward sample preparation followed by rapid and selective chromatographic separation and mass spectrometric detection.
Experimental Workflow
The overall workflow of the newly validated LC-MS/MS method is depicted below.
Detailed Experimental Protocol
This section provides the detailed methodology for the newly validated LC-MS/MS method for urinary EtG analysis.
1. Sample Preparation:
-
Materials: Centrifuge, precision pipettes, autosampler vials.
-
Reagents: Deionized water, methanol, formic acid, and Ethyl Glucuronide-d5 (EtG-d5) as an internal standard (IS).
-
Procedure:
-
Allow urine samples to equilibrate to room temperature.
-
Vortex the samples to ensure homogeneity.
-
In a clean microcentrifuge tube, pipette 100 µL of the urine sample.
-
Add 900 µL of a solution containing the internal standard (EtG-d5) in 0.1% formic acid in water.
-
Vortex the mixture for 10 seconds.
-
Centrifuge the sample at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography (LC) System: An Agilent 1290 Infinity II LC system or equivalent.
-
Mass Spectrometer (MS): An Agilent 6470 triple quadrupole mass spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.
-
LC Column: A C18 column (e.g., Agilent InfinityLab Poroshell 120 CS-C18, 2.1 × 50 mm, 2.7 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution: A linear gradient is employed to ensure optimal separation.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.[1]
-
Ionization Mode: ESI Negative.
-
Multiple Reaction Monitoring (MRM) Transitions:
3. Calibration and Quantification:
-
A calibration curve is constructed using fortified blank urine samples with known concentrations of EtG.
-
The concentration range for the calibration curve is typically from 100 ng/mL to 10,000 ng/mL.[1]
-
The ratio of the peak area of EtG to the peak area of the internal standard (EtG-d5) is plotted against the corresponding EtG concentration to generate the calibration curve.
-
The concentration of EtG in unknown samples is determined by interpolating the peak area ratio from the calibration curve.
Performance Comparison of Analytical Methods
The performance of the newly validated LC-MS/MS method is compared with alternative analytical techniques for EtG determination in the following tables. The data presented is a summary of findings from various published studies.
Table 1: Comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Parameter | Newly Validated Method | Alternative LC-MS/MS Method 1 | Alternative LC-MS/MS Method 2 |
| Linearity Range | 100 - 10,000 ng/mL[1] | 25 - 1,000 ng/mL[3] | 100 - 3,200 ng/mL[4] |
| Limit of Quantification (LOQ) | 100 ng/mL[2] | <25 ng/mL[3] | 100 ng/mL[5] |
| Accuracy (% Recovery) | Not explicitly stated, but method is robust and reproducible[1] | 103% - 118% at 80 ng/mL[3] | 70 - 75%[5] |
| Precision (%RSD) | <15% | Intra-assay: 1.83% - 9.97%[3] | Not specified |
| Sample Preparation | Dilute-and-shoot[1] | Simple dilution[3] | Solid-Phase Extraction (SPE)[5] |
Table 2: Comparison with Alternative Analytical Techniques
| Parameter | GC-MS Method | Immunoassay Method |
| Linearity Range | 10 - 10,000 ng/mL[6] | Semi-quantitative, typically with cut-off values (e.g., 500 ng/mL)[7][8] |
| Limit of Quantification (LOQ) | 10 ng/mL[6] | ~100 ng/mL (assay dependent)[9] |
| Accuracy (% Recovery) | 78 - 86%[10] | High agreement with LC-MS/MS (90.6% - 96.6%)[11] |
| Precision (%RSD) | <20%[6] | Intra-assay CV: <2.2%[9] |
| Sample Preparation | Solid-Phase Extraction (SPE) and derivatization[6] | None (direct analysis of urine)[7] |
Signaling Pathway (Metabolism of Ethanol (B145695) to Ethyl Glucuronide)
The following diagram illustrates the metabolic pathway of ethanol to ethyl glucuronide.
Conclusion
The newly validated LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of ethyl glucuronide in urine. The "dilute-and-shoot" sample preparation method is simple and rapid, making it suitable for high-throughput analysis. When compared to other analytical techniques, LC-MS/MS methods, including the one detailed here, offer superior specificity and sensitivity, which are critical for confirmatory testing. While immunoassays are valuable for initial screening due to their speed and ease of use, positive results should be confirmed by a more specific method like LC-MS/MS. GC-MS provides comparable sensitivity to LC-MS/MS but often requires more laborious sample preparation, including derivatization. The choice of analytical method will ultimately depend on the specific requirements of the study, including the need for high sensitivity, specificity, sample throughput, and whether the analysis is for screening or confirmatory purposes.
References
- 1. agilent.com [agilent.com]
- 2. Ethylglucuronide and Ethyl Sulfate Assays in Clinical Trials, Interpretation and Limitations: Results of a Dose Ranging Alcohol Challenge Study and Two Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of LCMS method for determination of Ethyl Glucuronide (EtG) in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ata-journal.org [ata-journal.org]
- 7. ark-tdm.com [ark-tdm.com]
- 8. randoxtoxicology.com [randoxtoxicology.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Quantitation of ethyl glucuronide in serum & urine by gas chromatography - mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Gentle Giant: Ethyl Glucoside's Superior Skin Mildness Profile in Non-Ionic Surfactants
For researchers, scientists, and drug development professionals, the quest for effective yet non-irritating ingredients is paramount. In the realm of surfactants, which are fundamental to a vast array of formulations, achieving optimal performance without compromising skin health presents a significant challenge. This guide offers an objective comparison of the skin mildness of ethyl glucoside, a member of the alkyl polyglucoside (APG) family, with other non-ionic surfactants, supported by established experimental data.
Alkyl polyglucosides, derived from renewable resources, have garnered considerable attention for their favorable safety and environmental profile.[1][2] this compound, specifically, is recognized for its function as a skin-conditioning agent and humectant.[3] This guide will delve into the comparative mildness of this compound and its relatives against other non-ionic surfactants, utilizing data from standard in-vitro and in-vivo testing methodologies.
Comparative Analysis of Surfactant Mildness: In-Vitro Data
In-vitro assays are crucial for screening the irritation potential of cosmetic ingredients. The following tables summarize quantitative data from two widely accepted methods: the Zein test and the Red Blood Cell (RBC) lysis assay.
Zein Test
The Zein test measures the potential of a surfactant to denature protein, using corn protein (zein) as a proxy for skin keratin.[4][5] A lower Zein number indicates a milder surfactant with less potential for skin irritation.[6][7]
| Surfactant Type | Specific Surfactant | Zein Number/Value (mg Zein/g surfactant) | Irritation Potential |
| Alkyl Polyglucoside (Non-ionic) | This compound (and related APGs) | Low | Very Mild |
| Alkyl Polyglucoside (Non-ionic) | Decyl Glucoside | Low | Very Mild |
| Alkyl Polyglucoside (Non-ionic) | Coco-Glucoside | Low | Very Mild |
| Alkyl Polyglucoside (Non-ionic) | Lauryl Glucoside | Low | Very Mild |
| Fatty Alcohol Ethoxylate (Non-ionic) | Oleth-10 | Moderate | Mild to Moderate |
| Polysorbate (Non-ionic) | Polysorbate 20 | Low to Moderate | Mild |
| Anionic (Reference) | Sodium Lauryl Sulfate (SLS) | High | High |
| Anionic (Reference) | Sodium Laureth Sulfate (SLES) | Moderate to High | Moderate |
Note: Specific numerical values for Zein tests can vary between laboratories due to procedural differences. The table reflects the general irritation potential based on available data.
Red Blood Cell (RBC) Lysis Assay
The RBC lysis assay assesses a surfactant's potential to damage cell membranes by measuring the lysis of red blood cells.[8] A higher concentration required to cause 50% hemolysis (H50) and a lower denaturation index (DI) indicate a milder surfactant.
| Surfactant Type | Specific Surfactant | H50 (Hemolysis) | Denaturation Index (DI) | Lysis/Denaturation (L/D) Ratio | Irritation Potential |
| Alkyl Polyglucoside (Non-ionic) | This compound (and related APGs) | High | Low | High | Very Mild |
| Alkyl Polyglucoside (Non-ionic) | Decyl Glucoside | High | Low | High | Very Mild |
| Alkyl Polyglucoside (Non-ionic) | Coco-Glucoside | High | Low | High | Very Mild |
| Alkyl Polyglucoside (Non-ionic) | Lauryl Glucoside | High | Low | High | Very Mild |
| Anionic (Reference) | Sodium Lauryl Sulfate (SLS) | Low | High | Low | High |
| Cationic (Reference) | Dodecyl Trimethyl Ammonium Bromide (DTAB) | Low | High | Low | High |
Note: The L/D ratio is a key indicator of irritation potential, with a higher ratio suggesting greater mildness.[8]
In-Vivo Confirmation: Human Patch Testing
While in-vitro tests provide valuable initial screening, human patch testing remains the gold standard for confirming skin compatibility. The Human Repeat Insult Patch Test (HRIPT) is a rigorous method to assess both irritation and sensitization potential.[9][10]
Studies have consistently shown that alkyl polyglucosides, including decyl, lauryl, and coco-glucosides, are not primary irritants or sensitizers in HRIPT at typical use concentrations.[11] Clinical tests of products containing these ingredients have found them to be non-irritating to the skin.[3] In contrast, surfactants like Sodium Lauryl Sulfate (SLS) are known to induce irritant reactions in human patch tests.[12]
Mechanism of Surfactant-Induced Skin Irritation
Surfactants can induce skin irritation through several mechanisms, primarily involving disruption of the stratum corneum barrier and interaction with epidermal cells. This can lead to increased transepidermal water loss (TEWL), protein denaturation, and the release of pro-inflammatory mediators.[1][13]
When a harsh surfactant comes into contact with the skin, it can trigger a cascade of cellular events, leading to inflammation. This signaling pathway is visualized below.
Caption: Signaling pathway of surfactant-induced skin irritation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.
Zein Test Protocol
The Zein test is a widely used in-vitro method to predict the irritation potential of surfactants by measuring their ability to solubilize the corn protein, zein.[14][15]
Caption: Workflow for the Zein test.
Procedure:
-
A standardized solution of the test surfactant is prepared in deionized water.
-
A known excess amount of Zein powder is added to the surfactant solution.
-
The mixture is stirred for a specified duration (e.g., one hour) at a controlled temperature to allow for protein solubilization.[16]
-
The solution is then filtered to separate the undissolved Zein.
-
The amount of solubilized Zein in the filtrate is quantified. This can be done by nitrogen analysis (Kjeldahl method) or by evaporating the filtrate to dryness and weighing the residue.[14]
-
The Zein value is calculated and compared against control surfactants with known irritation potentials (e.g., water as a negative control and SLS as a positive control).
Red Blood Cell (RBC) Lysis Assay Protocol
This in-vitro assay evaluates the membrane-damaging potential of surfactants by measuring hemoglobin release from red blood cells.
Procedure:
-
A suspension of red blood cells is prepared.
-
The RBC suspension is incubated with various concentrations of the surfactant solution for a defined period.
-
The samples are then centrifuged to pellet the intact cells.
-
The amount of hemoglobin released into the supernatant, as a result of cell lysis, is measured spectrophotometrically.
-
The concentration of surfactant that causes 50% hemolysis (H50) is determined.
-
In parallel, the denaturation of hemoglobin is measured to determine the Denaturation Index (DI).
-
The Lysis/Denaturation (L/D) ratio is calculated to provide a comprehensive measure of mildness.
Human Repeat Insult Patch Test (HRIPT) Protocol
The HRIPT is a clinical study designed to assess the potential of a substance to cause skin irritation and allergic contact sensitization after repeated application.[17]
Caption: Workflow for the Human Repeat Insult Patch Test.
Procedure:
-
Induction Phase: A patch containing the test material is applied to the skin of human volunteers for 24-48 hours. This is repeated nine times over a three-week period to the same site. Skin reactions are evaluated after each application.[9]
-
Rest Phase: A two-week period with no patch application follows the induction phase.
-
Challenge Phase: A single patch with the test material is applied to a new, untreated skin site. The site is evaluated for any signs of irritation or sensitization at 24, 48, and 72 hours after application.[17]
Conclusion
The collective evidence from in-vitro and in-vivo studies strongly supports the superior skin mildness of this compound and other alkyl polyglucosides compared to many other non-ionic and especially anionic surfactants. Their low potential for protein denaturation and cell membrane damage translates to a reduced risk of skin irritation. For formulators in the pharmaceutical and cosmetic industries, the selection of mild yet effective surfactants like this compound is a critical step in developing products that are both safe and well-tolerated by the end-user. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for informed ingredient selection and formulation development.
References
- 1. researchgate.net [researchgate.net]
- 2. naturalbulksupplies.com [naturalbulksupplies.com]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. Optimization of Toxicity, Biodegradability, and Skin Irritation in Formulations Containing Mixtures of Anionic and Nonionic Surfactants Combined with Silica Nanoparticles [mdpi.com]
- 5. Zein Test finds the irritant potential of a surfactant [cosmeticsbusiness.com]
- 6. researchgate.net [researchgate.net]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. Comparative studies on the ocular and dermal irritation potential of surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. Repeat Insult Patch Test - Protheragen [protheragen.ai]
- 11. cir-safety.org [cir-safety.org]
- 12. Characterisation of cytotoxicity and immunomodulatory effects of glycolipid biosurfactants on human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. scribd.com [scribd.com]
- 15. colonialchem.com [colonialchem.com]
- 16. data.epo.org [data.epo.org]
- 17. Human Repeated Insult Patch Test | Eurofins CRL [eurofinsus.com]
Safety Operating Guide
Proper Disposal of Ethyl Glucoside: A Guide for Laboratory Professionals
An essential guide to the safe and compliant disposal of ethyl glucoside, ensuring the protection of laboratory personnel and the environment.
This document provides immediate safety and logistical information for researchers, scientists, and drug development professionals regarding the proper disposal of this compound. By adhering to these procedural, step-by-step guidelines, laboratories can maintain a safe working environment and ensure compliance with waste management regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), general laboratory safety protocols should always be observed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is recommended.
In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, dry sand) and collect it for disposal. Ensure the spill area is well-ventilated.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, which is important for its proper handling and disposal.
| Property | Value |
| Molecular Weight | 208.21 g/mol |
| Physical State | Solid |
| Melting Point | 98 - 100 °C |
| Water Solubility | High (Predicted: 590 g/L) |
| Aquatic Toxicity | Low (EC50 for a related alkyl polyglucoside, D-glucopyranose, oligomeric, decyl octyl glycoside, in Daphnia magna is >100 mg/L)[1] |
| Biodegradability | Readily biodegradable |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through your institution's chemical waste program. Do not dispose of this compound down the drain or in regular solid waste.
Methodology for Collection and Disposal of this compound Waste:
-
Container Selection:
-
Select a container that is chemically compatible with this compound. High-density polyethylene (B3416737) (HDPE) or glass containers are suitable.
-
Ensure the container has a secure, leak-proof lid.
-
-
Waste Collection:
-
Solid this compound: Transfer any unused or waste solid this compound directly into the designated waste container.
-
Aqueous Solutions of this compound: Pour aqueous solutions containing this compound into a designated liquid waste container.
-
Contaminated Materials: Place any materials contaminated with this compound (e.g., weighing paper, gloves, absorbent pads from spills) into a solid waste container.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" (or as required by your institution).
-
Identify the contents as "this compound" and list any other components of a mixture with their approximate concentrations.
-
Include the full name of the principal investigator, the laboratory room number, and the date the waste was first added to the container.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the container is kept closed except when adding waste.
-
Segregate the this compound waste from incompatible chemicals, although it has no major known incompatibilities.
-
-
Arranging for Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy (often 90 days), arrange for a pickup by your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Complete any required waste pickup forms or online requests as per your institutional procedures.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Ethyl glucoside
Essential Safety and Handling Guide for Ethyl Glucoside
For laboratory professionals, including researchers, scientists, and drug development experts, rigorous adherence to safety protocols is paramount for ensuring a secure and efficient research environment. This guide provides immediate, essential safety and logistical information for the proper handling and disposal of this compound.
Personal Protective Equipment (PPE)
To mitigate potential hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound. The following table summarizes the required PPE.[1]
| Body Part | Required PPE | Specifications & Rationale |
| Eyes/Face | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) to protect against splashes.[1] |
| Hands | Chemical-resistant gloves | Handle with gloves that are impermeable to the chemical. Gloves must be inspected prior to use and should satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] |
| Body | Laboratory Coat / Impervious Clothing | Wear a standard laboratory coat. For situations with a higher risk of exposure, fire/flame resistant and impervious clothing is recommended. |
| Respiratory | Respirator | If exposure limits are exceeded or if irritation is experienced, use a full-face respirator.[1] This is particularly important when handling the powder form to avoid respiratory tract irritation. |
Operational Procedures for Safe Handling
Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.
Preparation and Weighing
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risks.[1]
-
Before use, allow the product to equilibrate to room temperature for at least one hour, especially if it has been stored refrigerated.
-
Ensure all necessary PPE is worn correctly before opening the container.
Dissolving and Handling in Solution
-
This compound is soluble in solvents such as DMSO, pyridine, methanol, and ethanol.
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
If the solution is stored, ensure the container is tightly sealed and stored in a cool, dry, well-ventilated place.[1] For long-term storage of stock solutions, it is recommended to aliquot and store at -20°C for one month or -80°C for six months, protected from light.
Experimental Use
-
Avoid the formation of dust and aerosols.[1]
-
Prevent contact with skin and eyes.[1]
-
Keep away from sources of ignition.[1]
-
Use spark-proof tools and explosion-proof equipment if necessary.[1]
Spill and Disposal Plan
Accidental Release Measures
In the event of a spill, follow these emergency procedures:
-
Personal Precautions: Evacuate personnel to a safe area. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[1]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains, as discharge into the environment should be avoided.[1]
-
Methods for Cleaning Up:
-
For small spills, absorb with an inert material such as vermiculite, dry sand, or earth.
-
For larger spills, contain the spill with inert material.
-
Collect the absorbed material and place it in a suitable, closed container for disposal.[1]
-
Clean the affected area thoroughly with water.
-
Disposal
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
This material may be considered hazardous waste. Incineration is a recommended method of disposal.[2]
-
Contaminated packaging should be disposed of in the same manner as the unused product.
Experimental Workflow and Safety Protocol
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
